moesin
Description
Properties
CAS No. |
144131-77-1 |
|---|---|
Molecular Formula |
C9H6Cl2N2 |
Synonyms |
moesin |
Origin of Product |
United States |
Foundational & Exploratory
moesin protein structure and function
An In-depth Technical Guide to Moesin: Structure, Function, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a key member of the Ezrin-Radixin-Moesin (ERM) protein family, serves as a critical linker between the plasma membrane and the underlying actin cytoskeleton.[1][2] This function is fundamental to a host of cellular processes, including the maintenance of cell shape, migration, adhesion, and the formation of specialized membrane structures like microvilli and filopodia.[1][2] Beyond its structural role, this compound is an important signaling scaffold, integrating pathways such as Rho GTPase and TGF-β to regulate cellular behavior.[3][4][5] Its activity is tightly controlled by a conformational switch from a dormant, cytosolic state to an active, membrane-bound form, a transition governed by lipid binding and phosphorylation.[3][4] Dysregulation of this compound is implicated in numerous pathologies, including cancer metastasis, neurodegenerative diseases, and fibrosis, making it a compelling target for therapeutic development.[6][7][8] This guide provides a comprehensive overview of this compound's molecular architecture, activation mechanisms, cellular functions, and the experimental methodologies used to study it.
Molecular Structure
This compound is a protein of approximately 75-80 kDa that shares a highly conserved domain architecture with ezrin and radixin.[4][9] This structure is tripartite, consisting of an N-terminal FERM domain, a central α-helical region, and a C-terminal actin-binding domain.[9][10][11]
-
N-Terminal FERM Domain: The FERM (Four-point-one, Ezrin, Radixin, this compound) domain, spanning roughly the first 300 amino acids, is responsible for localizing the protein to the plasma membrane.[12][13] It is composed of three distinct lobes (F1, F2, F3) arranged in a cloverleaf-like structure that collectively mediate interactions with the cytoplasmic tails of transmembrane proteins and with phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PIP2).[9][10][13][14]
-
Central α-Helical Domain: This extended coiled-coil region acts as a flexible linker between the N- and C-terminal domains.[10][11]
-
C-Terminal ERM Association Domain (C-ERMAD): The C-terminal tail contains the binding site for filamentous actin (F-actin).[10][15] Crucially, this domain also harbors a conserved threonine residue (Thr558 in humans) whose phosphorylation is essential for stabilizing the protein's active conformation.[4][16][17]
In its inactive state, this compound adopts a "closed" or dormant conformation. This is achieved through a high-affinity intramolecular association between the N-terminal FERM domain and the C-ERMAD, which effectively masks the binding sites for both membrane proteins and F-actin.[3][4][18] This autoinhibited monomer resides primarily in the cytoplasm.[4]
Activation and Regulation
The transition of this compound from its dormant to its active state is a tightly regulated, multi-step process that is crucial for its function.[3]
-
PIP2 Binding: The initial step of activation involves the recruitment of inactive this compound from the cytoplasm to the plasma membrane. This is mediated by the binding of the FERM domain to PIP2.[4][19] This interaction is thought to induce an initial conformational relaxation, weakening the intramolecular FERM/C-ERMAD association and exposing the C-terminal threonine for phosphorylation.[19][20]
-
Phosphorylation: Following PIP2 binding, this compound is phosphorylated on a conserved C-terminal threonine residue (Thr558).[4][16] This phosphorylation event is critical as it is believed to disrupt the intramolecular interaction electrostatically, thereby stabilizing the "open" and active conformation of the protein.[16][19] Several kinases have been identified that phosphorylate this site, most notably Rho-associated kinase (Rho-kinase/ROCK) and Protein Kinase C-theta (PKC-θ).[4][17][21][22]
Core Functions and Cellular Roles
In its active state, this compound executes its primary functions at the interface of the cell cortex and the plasma membrane.
-
Cytoskeletal-Membrane Linkage: The fundamental role of this compound is to physically connect the actin cytoskeleton to the plasma membrane.[2][4] The open conformation allows the FERM domain to bind to transmembrane proteins such as CD44, CD43, and Intercellular Adhesion Molecules (ICAMs), while the C-ERMAD simultaneously binds to F-actin.[1][23] This linkage is essential for the structural integrity of the cell cortex.[3]
-
Morphogenesis: By organizing the cortical actin network, this compound is directly involved in shaping the cell surface. It is essential for the formation and maintenance of dynamic structures including microvilli, filopodia, and membrane ruffles, which are critical for absorption, cell motility, and environmental sensing.[1][2][21]
-
Cell Adhesion and Migration: this compound plays a key role in cell-cell adhesion and migration by linking adhesion molecules to the cytoskeleton, enabling the cell to exert and respond to mechanical forces.[1][2]
-
Microtubule Interaction: Beyond its canonical role with actin, this compound has been shown to bind directly to microtubules via its FERM domain.[24] This interaction helps to stabilize microtubules at the cell cortex and is important for mitotic spindle organization during cell division.[24]
This compound as a Signaling Scaffold
This compound is not merely a structural protein; it is also a dynamic platform for the assembly and regulation of signaling complexes.[3]
-
Rho GTPase Signaling: this compound is a major downstream effector of the RhoA signaling pathway.[16] Activated RhoA engages Rho-kinase, which in turn phosphorylates and activates this compound, leading to cytoskeletal rearrangements.[21] In some contexts, this compound can also negatively regulate RhoA, highlighting a complex feedback relationship.[3]
-
TGF-β Signaling: this compound can directly interact with the TGF-β receptor II (TβRII).[5] This interaction stabilizes the receptor at the cell surface, enhancing downstream SMAD signaling.[5] This role is particularly important in the differentiation of regulatory T cells (Tregs), linking cytoskeletal dynamics to immune regulation.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ERM proteins: from cellular architecture to cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ezrin, Radixin and this compound: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiological Roles of Ezrin/Radixin/Moesin Proteins [jstage.jst.go.jp]
- 5. Membrane-organizing protein this compound controls Treg differentiation and antitumor immunity via TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an ERM family member, regulates hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is an effector of tau-induced actin overstabilization, cell cycle activation, and neurotoxicity in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ERM protein family - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. FERM domain - Wikipedia [en.wikipedia.org]
- 13. FERM Protein Domain | Cell Signaling Technology [cellsignal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein kinase C-theta phosphorylation of this compound in the actin-binding sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure of the ERM protein this compound reveals the FERM domain fold masked by an extended actin binding tail domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of this compound, a Protein That Links Actin Cytoskeleton to the Plasma Membrane, Occurs by Phosphatidylinositol 4,5-bisphosphate (PIP2) Binding Sequentially to Two Sites and Releasing an Autoinhibitory Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phosphorylation of this compound by rho-associated kinase (Rho-kinase) plays a crucial role in the formation of microvilli-like structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structure and Functions: ERM Protein Family, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
- 24. rupress.org [rupress.org]
The Role of Moesin in Cytoskeleton Organization: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Moesin, a member of the Ezrin-Radixin-Moesin (ERM) protein family, is a critical regulator of cellular architecture and signaling.[1] Functioning as a dynamic linker between the plasma membrane and the actin cytoskeleton, this compound plays a pivotal role in a multitude of cellular processes, including the determination of cell shape, adhesion, migration, and the establishment of cell polarity.[2][3][4] Its activity is tightly controlled by a conformational switch, transitioning from a dormant, cytosolic state to an active, membrane-bound form. This activation is primarily driven by phosphatidylinositol 4,5-bisphosphate (PIP2) binding and subsequent phosphorylation of a conserved C-terminal threonine residue (Thr558).[5][6] Dysregulation of this compound function is implicated in various pathological conditions, including cancer metastasis and neurodegenerative diseases like Alzheimer's.[6][7] This document provides an in-depth examination of this compound's structure, regulatory mechanisms, and its multifaceted roles in cytoskeletal organization, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
This compound: Structure and Activation Mechanism
This compound, like other ERM proteins, is characterized by a highly conserved N-terminal FERM (Four-point-one, Ezrin, Radixin, this compound) domain, a central α-helical domain, and a C-terminal tail containing a masked F-actin binding site.[1][8]
-
Dormant State: In its inactive state, this compound exists in a closed conformation due to an intramolecular association between the N-terminal FERM domain and the C-terminal domain.[2] This self-association masks the binding sites for both membrane components and F-actin, sequestering the protein in the cytoplasm.[2]
-
Activation State: The activation of this compound is a sequential process initiated at the plasma membrane.[5][9]
-
PIP2 Binding: The process begins with the binding of PIP2 to the FERM domain, which induces an initial conformational change.[5] This interaction releases the C-terminal tail from the FERM domain.[5][9]
-
Phosphorylation: This opening of the this compound structure exposes a critical threonine residue (Thr558) in the C-terminal region.[6][10] This residue is then phosphorylated by various kinases, a step that is crucial for full and stable activation.[6][11] The negative charge from the phosphate (B84403) group is thought to repel the FERM domain, further stabilizing the open, active conformation.[6]
-
Once activated, the now-exposed binding sites in the FERM domain can anchor to transmembrane proteins, while the C-terminal domain binds directly to filamentous actin (F-actin), effectively cross-linking the plasma membrane to the underlying actin cortex.[2][8]
Signaling Pathways Regulating this compound
This compound activation is not a spontaneous event but is tightly regulated by upstream signaling cascades, primarily involving the Rho family of small GTPases.
-
RhoA/ROCK Pathway: The RhoA-ROCK (Rho-associated kinase) pathway is a principal regulator of this compound phosphorylation.[2] Upon stimulation by extracellular signals, RhoA is activated and in turn activates ROCK. ROCK then directly phosphorylates this compound at Thr558, promoting its active state and facilitating cytoskeletal rearrangements necessary for processes like stress fiber formation and endothelial barrier regulation.[12][13] In some contexts, this compound can also negatively regulate RhoA activity, suggesting a complex feedback loop.[2][14]
-
Other Kinases: Several other kinases have been identified to phosphorylate the conserved threonine residue on ERM proteins, including Protein Kinase C (PKC) isoforms (specifically PKC-theta), Ste20-like kinases (SLK), Lymphocyte-Oriented Kinase (LOK), and NFκB-inducing kinase (NIK).[2][4][10] This suggests that this compound activation can be triggered by a diverse array of signaling pathways, allowing for context-specific regulation of the cytoskeleton.
Core Functions in Cytoskeleton Organization
Interaction with the Actin Cytoskeleton
The primary and most well-characterized function of this compound is to anchor the actin cytoskeleton to the plasma membrane.[8] This linkage is essential for:
-
Maintaining Cell Shape and Integrity: By providing a structural link, this compound stabilizes the cell cortex, which is crucial for maintaining cell shape and resisting mechanical stress.[2][15]
-
Formation of Surface Protrusions: this compound is concentrated in actin-rich surface structures such as microvilli, filopodia, and membrane ruffles.[3][8] Its activity is required for the formation and stability of these protrusions, which are vital for cell motility, absorption, and cell-cell communication.[1]
-
Cell Adhesion and Migration: By organizing the cortical actin network and linking it to adhesion molecules like CD44 and ICAMs, this compound regulates the assembly of cell-cell and cell-matrix junctions.[4][16][17] This role is critical for processes such as T-cell homing and endothelial cell migration.[11]
Interaction with the Microtubule Cytoskeleton
Beyond its canonical role with actin, studies have revealed a direct interaction between this compound and microtubules.[18][19][20] this compound can bind to and stabilize microtubules at the cell cortex.[18][21] This interaction is functionally important for:
-
Mitotic Spindle Organization: During cell division, the this compound-microtubule interaction is required for regulating mitotic spindle length and organization.[19][20]
-
Cell Morphogenesis: It plays a role in coordinating the actin and microtubule cytoskeletons to control cell shape changes during mitosis, particularly after anaphase onset.[19]
This dual interaction with both major cytoskeletal systems positions this compound as a master integrator of cytoskeletal dynamics.
Quantitative Data Summary
The biophysical and biochemical interactions of this compound have been quantified in several studies. This table summarizes key findings.
| Parameter | Interacting Partner | Measured Value | Method | Reference |
| Binding Affinity (Kd) | Microtubules | ~1.9 µM | Microtubule Cosedimentation Assay | [21] |
| Phosphorylation Site | Protein Kinase C-theta | Threonine-558 (T558) | Mass Spectrometry, Microsequencing | [10][22] |
| Phosphorylation Site | Rho-associated kinase (ROCK) | Threonine-558 (T558) | Western Blot with Phosho-specific Ab | [2][12] |
| Phosphorylation Site | Ste20-like kinase (Slik) | Threonine-559 (T559, Drosophila) | Mass Spectrometry | [2][14] |
Key Experimental Protocols
Analysis of this compound-Cytoskeleton Association via Triton X-100 Solubility
This protocol distinguishes between cytosolic (Triton-soluble) this compound and cytoskeleton-associated (Triton-insoluble) this compound. An increase in the insoluble fraction indicates enhanced association with the cytoskeleton.
Methodology:
-
Culture cells to confluency and apply experimental treatments (e.g., stimulation with agonists or inhibitors).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding Triton X-100 extraction buffer (e.g., 1% Triton X-100, 10 mM Tris-HCl pH 7.4, 150 mM NaCl, protease and phosphatase inhibitors) and incubating on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~16,000 x g for 15 minutes at 4°C to separate the soluble and insoluble fractions.
-
Carefully collect the supernatant (Triton-soluble fraction).
-
Wash the pellet (Triton-insoluble fraction) with extraction buffer, then resuspend it in a sample buffer containing SDS (e.g., 2x Laemmli buffer).
-
Analyze equal protein amounts from both fractions by SDS-PAGE and Western blotting using antibodies against total this compound and phospho-moesin (T558).[12]
Co-Immunoprecipitation (Co-IP) for this compound Interaction Partners
This protocol is used to identify or confirm proteins that interact with this compound within a cellular context.
Methodology:
-
Lyse cells using a non-denaturing lysis buffer (e.g., RIPA buffer without high levels of SDS) containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with a primary antibody against this compound (or a potential binding partner) overnight at 4°C with gentle rotation. A control immunoprecipitation should be performed with a non-specific IgG of the same isotype.
-
Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the potential interaction partner (or this compound, to confirm the pulldown).[3][17]
In Vitro F-Actin Cosedimentation Assay
This assay quantitatively assesses the direct binding of purified this compound to F-actin.
Methodology:
-
Purify recombinant this compound (e.g., constitutively active T558D mutant or wild-type).
-
Polymerize purified G-actin into F-actin by incubation in a polymerization buffer (e.g., containing KCl and MgCl2) at room temperature.
-
Incubate a constant concentration of purified this compound with varying concentrations of pre-formed F-actin for 30-60 minutes at room temperature.
-
Subject the mixtures to ultracentrifugation (e.g., >100,000 x g) for 30 minutes to pellet F-actin and any bound proteins.
-
Carefully separate the supernatants and pellets.
-
Resuspend the pellets in a volume of sample buffer equal to the supernatant volume.
-
Analyze equal volumes of supernatant (unbound this compound) and pellet (actin-bound this compound) fractions by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Blue) and quantify the band intensities to determine the amount of bound this compound at each actin concentration. This data can be used to calculate the binding affinity (Kd).
Relevance in Disease and Drug Development
The central role of this compound in cell adhesion and migration makes it a protein of significant interest in pathology.
-
Cancer: Aberrant activation and overexpression of this compound are linked to increased metastatic potential in several cancers.[6][7] By promoting cytoskeletal arrangements that favor cell motility and invasion, active this compound can contribute to tumor progression. Targeting this compound or its upstream regulators (like ROCK) is a potential therapeutic strategy to inhibit metastasis.
-
Neurodegenerative Disorders: Recent studies have identified this compound as a hub gene in Alzheimer's disease.[7] It is implicated as an effector of tau-induced actin over-stabilization, which contributes to neuronal cell cycle re-entry and neurotoxicity.[7]
-
Inflammatory and Autoimmune Diseases: this compound is involved in T-cell trafficking and immunological synapse formation.[11][23] Its dysregulation can impact immune cell function. This compound has also been implicated in mediating inflammatory responses to stimuli like lipopolysaccharide (LPS) and advanced glycation end products (AGEs).[3][13]
The diverse roles of this compound in both physiological and pathological processes highlight its potential as a target for therapeutic intervention in a range of diseases characterized by abnormal cell adhesion, migration, and cytoskeletal dynamics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ezrin, Radixin and this compound: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role for this compound in Lipopolysaccharide-Stimulated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging role for ERM proteins in cell adhesion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of this compound, a Protein That Links Actin Cytoskeleton to the Plasma Membrane, Occurs by Phosphatidylinositol 4,5-bisphosphate (PIP2) Binding Sequentially to Two Sites and Releasing an Autoinhibitory Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Phosphorylation in this compound Interactions with PIP2-Containing Biomimetic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is an effector of tau-induced actin overstabilization, cell cycle activation, and neurotoxicity in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathophysiological Roles of Ezrin/Radixin/Moesin Proteins [jstage.jst.go.jp]
- 9. Activation of this compound, a protein that links actin cytoskeleton to the plasma membrane, occurs by phosphatidylinositol 4,5-bisphosphate (PIP2) binding sequentially to two sites and releasing an autoinhibitory linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase C-theta phosphorylation of this compound in the actin-binding sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ezrin and this compound Are Required for Efficient T Cell Adhesion and Homing to Lymphoid Organs | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. sdbonline.org [sdbonline.org]
- 15. Ezrin, Radixin and this compound: key regulators of membrane-cortex interactions and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of cell adhesion by phosphorylated Ezrin/Radixin/Moesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Interacts with the Cytoplasmic Region of Intercellular Adhesion Molecule-3 and Is Redistributed to the Uropod of T Lymphocytes during Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Item - The actin-binding ERM protein this compound binds to and stabilizes microtubules at the cell cortex - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 19. rupress.org [rupress.org]
- 20. The actin-binding ERM protein this compound binds to and stabilizes microtubules at the cell cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The actin-binding ERM protein this compound binds to and stabilizes microtubules at the cell cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Age-related Defects in this compound/Ezrin Cytoskeletal Signals in Mouse CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Human Moesin Gene (MSN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the human moesin gene (MSN), its genomic organization, protein structure, and function. It includes detailed information on its location, sequence, key functional domains, and involvement in critical cellular signaling pathways. Furthermore, this document outlines established experimental protocols for the study of MSN, offering a valuable resource for researchers in cellular biology, immunology, and oncology.
Genomic Locus and Transcriptional Organization
The human this compound gene (MSN) is a protein-coding gene located on the long (q) arm of the X chromosome.
Genomic Location
The MSN gene resides on chromosome X at the cytogenetic band Xq12.[1]
| Feature | Details |
| Gene Symbol | MSN |
| Full Name | This compound |
| Chromosome | X |
| Cytogenetic Band | Xq12 |
| Assembly | GRCh38.p14 |
| Genomic Coordinates | ChrX: 65,588,377 - 65,741,931 |
| Strand | Forward |
Exon-Intron Structure
The MSN gene consists of 13 exons. The following table details the exon coordinates based on the reference sequence NG_012516.2.
| Exon Number | Start Position | End Position | Length (bp) |
| 1 | 65,588,377 | 65,588,535 | 159 |
| 2 | 65,601,304 | 65,601,452 | 149 |
| 3 | 65,604,213 | 65,604,332 | 120 |
| 4 | 65,608,103 | 65,608,234 | 132 |
| 5 | 65,610,323 | 65,610,480 | 158 |
| 6 | 65,613,019 | 65,613,131 | 113 |
| 7 | 65,616,111 | 65,616,227 | 117 |
| 8 | 65,620,812 | 65,620,950 | 139 |
| 9 | 65,626,204 | 65,626,359 | 156 |
| 10 | 65,628,418 | 65,628,529 | 112 |
| 11 | 65,630,924 | 65,631,043 | 120 |
| 12 | 65,633,260 | 65,633,370 | 111 |
| 13 | 65,741,757 | 65,741,931 | 175 |
mRNA and Protein Sequences
Reference mRNA Sequence
The reference mRNA sequence for human this compound is cataloged under NCBI accession number NM_002444.3 . This transcript is 3,960 nucleotides in length.
Reference Protein Sequence
The this compound protein consists of 577 amino acids and has a molecular weight of approximately 67.8 kDa.[2] The canonical protein sequence can be accessed from UniProt (accession number P26038 ) and NCBI (accession number NP_002435.1 ).
Full Amino Acid Sequence (UniProt: P26038):
Protein Domain Architecture
This compound, like other members of the ERM (Ezrin, Radixin, this compound) family, possesses a highly conserved structural organization crucial for its function as a linker between the plasma membrane and the actin cytoskeleton.[3][4]
| Domain | Amino Acid Position | Description |
| FERM Domain | 1 - 297 | The N-terminal Four-point-one, Ezrin, Radixin, this compound (FERM) domain is responsible for binding to the cytoplasmic tails of transmembrane proteins and to phosphoinositides, anchoring this compound to the plasma membrane. It is composed of three subdomains: F1 (ubiquitin-like), F2 (acyl-CoA binding protein-like), and F3 (PTB-like).[5][6] |
| FERM F1 Subdomain | ~1 - 85 | - |
| FERM F2 Subdomain | ~86 - 195 | - |
| FERM F3 Subdomain | ~196 - 297 | - |
| α-Helical Domain | 298 - 478 | This central domain forms a coiled-coil structure that separates the N-terminal FERM domain from the C-terminal domain. |
| C-ERMAD | 479 - 577 | The C-terminal ERM-associated domain (C-ERMAD) contains the primary actin-binding site. In its inactive state, this domain folds back and binds to the FERM domain, masking the binding sites.[4] |
| Actin-Binding Site | ~544 - 577 | Located at the extreme C-terminus, this region directly interacts with F-actin. |
Key Signaling Pathways
This compound is a critical regulator of cell morphology, adhesion, and migration, primarily through its role in actin cytoskeleton dynamics. Its activity is tightly controlled by signaling pathways that modulate its conformation.
Activation via RhoA/ROCK Signaling
One of the primary mechanisms for this compound activation involves the RhoA/ROCK signaling pathway.[4][7] In its inactive state, this compound exists in a "closed" or dormant conformation due to an intramolecular association between the N-terminal FERM domain and the C-terminal C-ERMAD. This self-association masks the binding sites for both membrane proteins and F-actin.[2]
Upon stimulation by upstream signals, the small GTPase RhoA is activated. Active RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK). ROCK then directly phosphorylates a conserved threonine residue (Thr558) within the C-ERMAD of this compound.[2] This phosphorylation event disrupts the intramolecular interaction, leading to an "open" and active conformation of this compound. In this active state, the FERM domain is free to bind to transmembrane proteins, and the C-ERMAD can bind to the actin cytoskeleton, effectively linking the plasma membrane to the underlying actin network.[2][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Structure of the ERM protein this compound reveals the FERM domain fold masked by an extended actin binding tail domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis for the Interaction between the Ezrin FERM-Domain and Human Aquaporins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Chemokines Induce this compound Interaction with ICAM-3: R&D Systems [rndsystems.com]
An In-depth Technical Guide on the Cellular Localization of Active Moesin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, plays a pivotal role as a linker between the plasma membrane and the underlying actin cytoskeleton. This dynamic connection is fundamental to a myriad of cellular processes, including cell adhesion, migration, morphogenesis, and signal transduction. The activity and cellular localization of this compound are tightly regulated, primarily through a conformational change from a dormant, cytosolic state to an active, membrane-associated state. This activation is triggered by phosphorylation of a conserved threonine residue (Threonine 558 in humans) in its C-terminal domain and by binding to phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane. Understanding the precise subcellular localization of active, phosphorylated this compound (p-moesin) is crucial for elucidating its function in both normal physiology and pathological conditions, and for the development of targeted therapeutics.
This technical guide provides a comprehensive overview of the cellular localization of active this compound, detailing the signaling pathways that govern its activation and translocation, quantitative data on its subcellular distribution, and detailed experimental protocols for its study.
Signaling Pathways Regulating this compound Activation and Localization
The transition of this compound from an inactive to an active conformation is a multi-step process orchestrated by several key signaling pathways. The primary activation steps involve the unmasking of the N-terminal FERM (4.1, Ezrin, Radixin, this compound) domain and the C-terminal actin-binding domain. This is initiated by the binding of the FERM domain to PIP2 in the plasma membrane, followed by the phosphorylation of Thr558.
RhoA/ROCK Pathway
The Rho family of small GTPases, particularly RhoA, are central regulators of this compound activation. Upon activation by upstream signals, RhoA-GTP binds to and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, directly phosphorylates this compound at Thr558, promoting its open, active conformation and its association with the plasma membrane and the actin cytoskeleton.[1][2] The activity of RhoA itself is tightly controlled by Guanine (B1146940) Nucleotide Exchange Factors (GEFs), which promote the GTP-bound active state, and GTPase-Activating Proteins (GAPs), which enhance GTP hydrolysis to return RhoA to its inactive GDP-bound state.[3][4][5][6][7]
Caption: RhoA/ROCK signaling pathway leading to this compound activation.
LOK/SLK Pathway
Lymphocyte-oriented kinase (LOK) and Ste20-like kinase (SLK) are major kinases responsible for the phosphorylation of ERM proteins, including this compound.[8][9][10][11][12] These kinases are themselves regulated and their activity is crucial for the localized activation of this compound at specific cellular domains, such as the apical surface of epithelial cells. The activation of LOK/SLK is dependent on their recruitment to the plasma membrane and can be influenced by upstream signaling cues. Their activity ensures a dynamic cycle of phosphorylation and dephosphorylation of this compound, which is essential for the maintenance of cell polarity and morphology.
Caption: LOK/SLK-mediated phosphorylation of this compound.
Protein Kinase C (PKC) Pathway
Certain isoforms of Protein Kinase C (PKC), particularly PKC-theta in leukocytes, have been identified as kinases that can directly phosphorylate this compound at Thr558.[13][14][15][16] The activation of these PKC isoforms is typically dependent on second messengers like diacylglycerol (DAG) and calcium ions, which are produced downstream of various receptor signaling pathways, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This pathway provides an alternative route for this compound activation, often in a cell-type and stimulus-specific manner.
References
- 1. Pathophysiological Roles of Ezrin/Radixin/Moesin Proteins [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Rho GEFs and GAPs: emerging integrators of extracellular matrix signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation and functions of the RhoA regulatory guanine nucleotide exchange factor GEF-H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation-mediated regulation of GEFs for RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation-mediated regulation of GEFs for RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ezrin activation by LOK phosphorylation involves a PIP2-dependent wedge mechanism | eLife [elifesciences.org]
- 9. Ezrin activation by LOK phosphorylation involves a PIP2-dependent wedge mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Local phosphocycling mediated by LOK/SLK restricts ezrin function to the apical aspect of epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protein kinase C-theta phosphorylation of this compound in the actin-binding sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ezrin, Radixin, and this compound Are Phosphorylated in Response to 2-Methoxyestradiol and Modulate Endothelial Hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific protein kinase C isoforms as transducers and modulators of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Moesin with Plasma Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, plays a pivotal role as a molecular linker between the actin cytoskeleton and the plasma membrane. This interaction is fundamental to a myriad of cellular processes, including cell adhesion, migration, morphology, and signal transduction. The activation of this compound, regulated by phosphorylation and binding to phosphatidylinositol 4,5-bisphosphate (PIP2), unmasks its binding sites, allowing it to interact with the cytoplasmic tails of various transmembrane proteins. This guide provides a comprehensive technical overview of this compound's interactions with key plasma membrane proteins, including CD44, intercellular adhesion molecules (ICAMs), and the P2X7 receptor. We present quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways to facilitate a deeper understanding and further research in this critical area of cell biology and drug development.
Introduction to this compound
This compound is a 78-kDa protein that, along with ezrin and radixin, constitutes the ERM protein family.[1] These proteins share a highly conserved N-terminal FERM (Four-point-one, Ezrin, Radixin, this compound) domain, an α-helical central domain, and a C-terminal tail that contains an actin-binding site. In its inactive, cytosolic state, the C-terminal domain of this compound binds to the FERM domain, masking the interaction sites for both plasma membrane proteins and F-actin.[2]
Activation of this compound is a multi-step process that relieves this autoinhibition. It is initiated by the binding of the FERM domain to PIP2 in the plasma membrane, which induces a conformational change.[3] This is followed by the phosphorylation of a conserved threonine residue (Thr558) in the C-terminal domain by kinases such as Rho-associated coiled-coil containing protein kinase (ROCK).[4][5] This phosphorylation event stabilizes the open, active conformation of this compound, enabling it to crosslink plasma membrane proteins to the underlying actin cytoskeleton.[5]
Key Plasma Membrane Interaction Partners of this compound
This compound interacts with a variety of transmembrane proteins, thereby anchoring the cytoskeleton to the cell surface and participating in the formation of specialized membrane structures like microvilli and filopodia. These interactions are crucial for transmitting signals from the extracellular matrix into the cell.
CD44
CD44 is a major cell surface glycoprotein (B1211001) receptor for hyaluronic acid and is involved in cell-cell and cell-matrix interactions, cell migration, and signal transduction.[6] The interaction between this compound and the cytoplasmic tail of CD44 is one of the most well-characterized ERM-membrane protein interactions. This interaction is essential for the localization and function of CD44 and has been implicated in various cellular processes, including tumor progression.[6][7] The binding is regulated by PIP2 and the activation of Rho GTPases.[8]
Intercellular Adhesion Molecules (ICAMs)
ICAMs (ICAM-1, ICAM-2, and ICAM-3) are members of the immunoglobulin superfamily and are crucial for leukocyte adhesion and migration. This compound has been shown to interact directly with the cytoplasmic domains of ICAM-1, ICAM-2, and ICAM-3.[9][10] This interaction is important for the redistribution of ICAMs to the uropod of migrating lymphocytes, a key step in cell polarization and directed migration.[11]
P2X7 Receptor
The P2X7 receptor is an ATP-gated ion channel involved in inflammation, immune responses, and apoptosis.[1][12] Upon activation by high concentrations of extracellular ATP, the P2X7 receptor triggers a variety of downstream signaling events. This compound and other ERM proteins are required for P2X7 receptor-dependent signaling, including the proteolytic processing of the amyloid precursor protein (APP).[1] P2X7 receptor stimulation leads to the phosphorylation and activation of ERM proteins.[1]
Quantitative Analysis of this compound-Protein Interactions
The affinity of this compound for its binding partners can be quantified using various biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction.
| Interacting Protein | This compound State | Experimental Condition | Dissociation Constant (Kd) | Reference |
| CD44 (cytoplasmic tail) | Recombinant | Low ionic strength (40 mM KCl) | 9.3 ± 1.6 nM | [8][13] |
| CD44 (cytoplasmic tail) | Recombinant | Physiological ionic strength (150 mM KCl) | Low affinity | [8][10] |
| CD44 (cytoplasmic tail) | Recombinant | Physiological ionic strength + PIP2 | 9.3 ± 4.8 nM | [8][13] |
| CD43 (cytoplasmic tail) | Recombinant | Physiological ionic strength (150 mM KCl) | Binds | [10][14] |
| ICAM-2 (cytoplasmic tail) | Recombinant | Physiological ionic strength (150 mM KCl) | Binds with affinity similar to CD43 | [10] |
Experimental Protocols
Investigating the interaction between this compound and plasma membrane proteins requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions
This protocol describes the co-immunoprecipitation of a plasma membrane protein with endogenous this compound from cultured cells.
Materials:
-
Cultured cells expressing the proteins of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors)
-
Primary antibody against the plasma membrane protein of interest (IP-grade)
-
Isotype-matched control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with a lower detergent concentration or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody against this compound for Western blotting
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Co-IP Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To an appropriate amount of protein lysate (e.g., 500 µg - 1 mg), add protein A/G beads and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard the beads. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against the plasma membrane protein of interest. For a negative control, add an equivalent amount of isotype-matched control IgG to a separate aliquot of lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 20-40 µL of 1X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against this compound to detect its presence in the immunoprecipitate.
-
A portion of the initial cell lysate should be run as an input control.
-
GST Pull-Down Assay for In Vitro Interactions
This protocol is used to determine if there is a direct physical interaction between this compound and a plasma membrane protein in vitro.[15][16]
Materials:
-
Purified GST-tagged cytoplasmic tail of the plasma membrane protein of interest (bait protein)
-
Purified recombinant this compound (prey protein)
-
Glutathione-agarose beads
-
Binding Buffer (e.g., PBS with 1 mM DTT and protease inhibitors)
-
Wash Buffer (e.g., Binding Buffer with 0.1% Triton X-100)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Immobilization of Bait Protein:
-
Incubate a known amount of purified GST-fusion protein (e.g., 10 µg) with an appropriate volume of pre-equilibrated glutathione-agarose beads in Binding Buffer for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate beads with GST alone.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three times with ice-cold Wash Buffer to remove unbound GST-fusion protein.
-
-
Binding of Prey Protein:
-
Add a known amount of purified recombinant this compound (e.g., 5 µg) to the beads coated with the GST-fusion protein and to the control GST-coated beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for interaction.
-
-
Washing:
-
Pellet the beads and wash them three to five times with ice-cold Wash Buffer to remove unbound this compound.
-
-
Elution:
-
Elute the bound proteins by adding Elution Buffer and incubating for 10-15 minutes at room temperature.
-
Alternatively, proteins can be eluted by boiling in 1X Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining or by Western blotting using an anti-moesin antibody. A band corresponding to this compound in the GST-fusion protein lane but not in the GST-only control lane indicates a direct interaction.
-
Förster Resonance Energy Transfer (FRET) Imaging for In Vivo Interactions
FRET microscopy can be used to visualize and quantify protein-protein interactions in living cells with high spatial and temporal resolution.
Materials:
-
Mammalian expression vectors for this compound fused to a donor fluorophore (e.g., CFP) and the plasma membrane protein of interest fused to an acceptor fluorophore (e.g., YFP).
-
Cultured cells suitable for transfection and imaging.
-
Transfection reagent.
-
Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor and acceptor excitation and emission, and a sensitive camera).
-
Image analysis software capable of FRET calculations.
Procedure:
-
Cell Transfection:
-
Co-transfect cultured cells with the CFP-moesin and YFP-plasma membrane protein constructs.
-
As controls, transfect cells with only the donor construct (CFP-moesin) and only the acceptor construct (YFP-plasma membrane protein).
-
-
Cell Culture and Imaging:
-
Plate the transfected cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Allow 24-48 hours for protein expression.
-
Image the cells using the FRET imaging setup. Acquire three images for each cell:
-
Donor channel image (CFP excitation, CFP emission).
-
Acceptor channel image (YFP excitation, YFP emission).
-
FRET channel image (CFP excitation, YFP emission).
-
-
-
FRET Analysis:
-
Correct the raw images for background fluorescence and spectral bleed-through from the donor and acceptor fluorophores.
-
Calculate the normalized FRET (N-FRET) or FRET efficiency for each pixel or region of interest. A positive FRET signal indicates that the donor and acceptor fluorophores are within ~1-10 nm of each other, suggesting a direct interaction between this compound and the plasma membrane protein.
-
Signaling Pathways and Logical Relationships
This compound's interaction with plasma membrane proteins is integral to several signaling cascades that regulate cell behavior.
This compound Activation via RhoA/ROCK Pathway
The activation of this compound is a critical step in its function as a cytoskeletal linker. This process is often initiated by the small GTPase RhoA and its downstream effector, ROCK.
Caption: this compound activation is initiated by RhoA signaling.
This compound-CD44 Interaction in Wnt/β-Catenin Signaling
The interaction between this compound and CD44 can modulate the Wnt/β-catenin signaling pathway, which is crucial for development and tumorigenesis.[7][17]
Caption: this compound-CD44 interaction modulates Wnt signaling.
Experimental Workflow for Studying this compound-Protein Interactions
A logical workflow for investigating a novel this compound-plasma membrane protein interaction is outlined below.
Caption: Workflow for this compound-protein interaction studies.
Conclusion and Future Directions
The interaction of this compound with plasma membrane proteins is a critical regulatory hub for a multitude of cellular functions. This guide has provided a technical foundation for understanding and investigating these interactions, from the molecular details of binding to the broader context of cellular signaling. For drug development professionals, targeting the specific interactions of this compound with proteins like CD44, which are implicated in cancer progression, represents a promising therapeutic avenue. Future research should focus on elucidating the full interactome of this compound at the plasma membrane, understanding the dynamic regulation of these interactions in different cellular contexts, and developing specific inhibitors to modulate these interactions for therapeutic benefit. The detailed protocols and conceptual frameworks presented here serve as a valuable resource for advancing these efforts.
References
- 1. Ezrin/Radixin/Moesin Are Required for the Purinergic P2X7 Receptor (P2X7R)-dependent Processing of the Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. RhoA/ROCK-dependent this compound phosphorylation regulates AGE-induced endothelial cellular response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a glioma progression marker that induces proliferation and Wnt/β-catenin pathway activation via interaction with CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. Dynamic interaction of VCAM-1 and ICAM-1 with this compound and ezrin in a novel endothelial docking structure for adherent leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ezrin/Radixin/Moesin (ERM) Proteins Bind to a Positively Charged Amino Acid Cluster in the Juxta-Membrane Cytoplasmic Domain of CD44, CD43, and ICAM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Interacts with the Cytoplasmic Region of Intercellular Adhesion Molecule-3 and Is Redistributed to the Uropod of T Lymphocytes during Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation mechanism of ERM (ezrin/radixin/moesin) protein/plasma membrane association: possible involvement of phosphatidylinositol turnover and Rho-dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 17. CD44 functions in Wnt signaling by regulating LRP6 localization and activation - PMC [pmc.ncbi.nlm.nih.gov]
Post-Translational Modifications of Moesin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, plays a pivotal role as a molecular linker between the plasma membrane and the actin cytoskeleton. This function is critical for the regulation of cell morphology, adhesion, migration, and signal transduction. The activity of this compound is intricately regulated by a variety of post-translational modifications (PTMs), which dictate its conformation, localization, and interaction with binding partners. This technical guide provides an in-depth overview of the key PTMs of this compound, with a focus on phosphorylation, and details the experimental methodologies used to study these modifications. Understanding the nuances of this compound PTMs is crucial for developing novel therapeutic strategies targeting diseases where its function is dysregulated, such as cancer and inflammatory disorders.
Core Post-Translational Modifications of this compound
This compound undergoes several types of post-translational modifications, with phosphorylation being the most extensively studied and understood. Other modifications such as glycosylation and lactylation are emerging as important regulatory mechanisms.
Phosphorylation: The Master Switch of this compound Activation
Phosphorylation is the primary mechanism for activating this compound, causing it to switch from a dormant, closed conformation to an active, open state. This conformational change unmasks the F-actin and membrane-binding domains, enabling this compound to crosslink the cytoskeleton to the cell membrane.
Key Phosphorylation Sites and Kinases
The most critical phosphorylation event occurs at a conserved threonine residue in the C-terminal actin-binding domain. However, other phosphorylation sites have also been identified.
| Phosphorylation Site | Kinase(s) | Cellular Context/Function | References |
| Threonine 558 (Thr558) | Rho-associated kinase (ROCK) | Regulates endothelial permeability, cell adhesion, and migration.[1][2][3][4] | |
| Protein Kinase C (PKC) θ | Involved in T-cell activation and adhesion.[5][6] | ||
| Akt (Protein Kinase B) | Mediates NGF-induced neurite formation.[7] | ||
| p38 MAPK | Involved in AGE-induced endothelial permeability.[1] | ||
| Threonine 235 (Thr235) | - | Contributes to the conformational opening of this compound.[8] | |
| Serine 56/74, Threonine 66 | - | Phosphorylation at these N-terminal sites may lock this compound in an inactive state, inhibiting mast cell secretion.[9] | |
| Tyrosine residues | - | Observed during arachidonic acid-induced platelet activation.[9] |
O-Glycosylation
Recent evidence suggests that this compound can be O-glycosylated, particularly in T lymphocytes. This modification may exist in a dynamic interplay with phosphorylation, potentially regulating this compound's function and subcellular localization. An O-glycosylated form of this compound has been identified in both CD4+ and CD8+ T cells and is implicated in providing a costimulatory signal for T cell activation.[10] Further research is needed to fully elucidate the functional significance of this compound glycosylation.
Lactylation
A novel post-translational modification, lactylation, has been identified on this compound at Lysine 72 (K72). This modification, induced by lactate (B86563) in the tumor microenvironment, enhances this compound's binding to the TGF-β receptor I. This interaction subsequently activates TGF-β signaling, promoting the immunosuppressive function of regulatory T cells (Tregs).[11]
Ubiquitination and SUMOylation
Direct evidence for the ubiquitination or SUMOylation of this compound is currently limited in the scientific literature. While these PTMs are crucial for regulating the stability and function of many proteins, their specific role in modulating this compound activity remains an area for future investigation.[12][13][14][15][16]
Signaling Pathways Regulating this compound Phosphorylation
Several key signaling pathways converge on this compound to regulate its phosphorylation and subsequent activation. The RhoA/ROCK and PI3K/Akt pathways are among the most well-characterized.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton and plays a critical role in this compound activation.
Advanced glycation end products (AGEs) and lysophosphatidic acid (LPA) can activate their respective receptors, leading to the activation of the small GTPase RhoA.[1][6] Activated RhoA-GTP then binds to and activates Rho-associated kinase (ROCK).[2][4] ROCK, in turn, directly phosphorylates this compound at Thr558, promoting its active conformation and subsequent effects on the actin cytoskeleton.[1][3]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial regulator of this compound phosphorylation, particularly in the context of growth factor signaling.
Nerve Growth Factor (NGF) stimulation of its receptor, TrkA, activates Phosphoinositide 3-kinase (PI3K).[7] PI3K activation, along with the activation of the small GTPase Rac1, leads to the activation of Akt.[7] Activated Akt then directly phosphorylates this compound at Thr558, a step that is required for NGF-induced neurite formation in PC12 cells.[7]
Experimental Protocols for Studying this compound PTMs
A variety of experimental techniques are employed to investigate the post-translational modifications of this compound.
Western Blotting for Phosphorylated this compound
Western blotting is a widely used method to detect the phosphorylation status of this compound.
Methodology:
-
Sample Preparation: Lyse cells in a buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. It is advisable to avoid milk as a blocking agent as it contains phosphoproteins that can increase background.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated this compound at the site of interest (e.g., anti-phospho-moesin Thr558).[19][20]
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Total this compound Control: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total this compound.[21]
Mass Spectrometry
Mass spectrometry is a powerful tool for identifying and quantifying post-translational modifications on this compound with high precision.
Methodology:
-
Protein Isolation: Isolate this compound from cell or tissue lysates, often through immunoprecipitation or gel electrophoresis followed by in-gel digestion.
-
Enzymatic Digestion: Digest the isolated this compound into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: Identify the peptides and their PTMs by comparing the experimental MS/MS spectra to theoretical spectra from a protein sequence database. The mass shift corresponding to a specific PTM (e.g., +80 Da for phosphorylation) confirms the modification.
Site-Directed Mutagenesis
Site-directed mutagenesis is used to investigate the functional importance of specific phosphorylation sites.
Methodology:
-
Mutant Generation: Introduce mutations into the this compound cDNA to either mimic or prevent phosphorylation at a specific site.
-
Phosphomimetic mutant: Replace the phosphorylatable residue (e.g., threonine) with a negatively charged amino acid like aspartic acid or glutamic acid (e.g., T558D).[8]
-
Non-phosphorylatable mutant: Replace the phosphorylatable residue with a neutral amino acid like alanine (B10760859) (e.g., T558A).[7]
-
-
Expression in Cells: Transfect cells with plasmids encoding wild-type or mutant this compound.
-
Functional Assays: Analyze the functional consequences of the mutations on cellular processes such as cell morphology, migration, or signaling.
Conclusion
The post-translational modification of this compound is a complex and highly regulated process that is fundamental to its function as a cytoskeletal-membrane linker. Phosphorylation at Thr558 is the best-characterized PTM, acting as a molecular switch that is controlled by key signaling pathways like RhoA/ROCK and PI3K/Akt. Emerging evidence for other modifications, such as glycosylation and lactylation, suggests additional layers of regulation that warrant further investigation. A thorough understanding of these PTMs and the experimental approaches to study them is essential for researchers and drug development professionals aiming to modulate this compound activity for therapeutic benefit in a range of diseases. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for designing and executing experiments to further unravel the intricate regulation of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Insert Region of RhoA Is Essential for Rho Kinase Activation and Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of this compound Phosphorylation in Retinal Pericyte Migration and Detachment Induced by Advanced Glycation Endproducts [frontiersin.org]
- 4. Activation of this compound and adducin by Rho-kinase downstream of Rho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase C-theta phosphorylation of this compound in the actin-binding sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NGF-induced this compound phosphorylation is mediated by the PI3K, Rac1 and Akt and required for neurite formation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Phosphorylation in this compound Interactions with PIP2-Containing Biomimetic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Role of this compound in Regulating Mast Cell Secretion [mdpi.com]
- 10. Expression Dynamics of the O-Glycosylated Proteins Recognized by Amaranthus leucocarpus Lectin in T Lymphocytes and Its Relationship With this compound as an Alternative Mechanism of Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ubiquitination within the membrane-proximal ezrin-radixin-moesin (ERM)-binding region of the L1 cell adhesion molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crosstalk between SUMOylation and other post-translational modifications in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitination within the membrane-proximal ezrin-radixin-moesin (ERM)-binding region of the L1 cell adhesion molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Current perspectives of ubiquitination and SUMOylation in abiotic stress tolerance in plants [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. Phospho-Ezrin/Radixin/Moesin (Thr558, Thr567, Thr564) Polyclonal Antibody (PA5-117253) [thermofisher.com]
- 20. Phosphorylation of 558T of this compound detected by site-specific antibodies in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Antibody | Cell Signaling Technology [cellsignal.com]
Moesin: A Comprehensive Technical Guide to its Expression, Regulation, and Analysis in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moesin (Membrane-Organizing Extension Spike Protein) is a key member of the Ezrin-Radixin-Moesin (ERM) family of proteins.[1][2] These highly homologous proteins act as crucial linkers, connecting the actin cytoskeleton to the plasma membrane.[2][3][4] This linkage is fundamental to a host of cellular processes, including the regulation of cell morphology, adhesion, motility, and the formation of specialized membrane structures like microvilli and filopodia.[1][2][5] this compound is encoded by the MSN gene located on the X chromosome.[2]
Functionally, this compound and other ERM proteins exist in two conformational states: an inactive, "closed" cytosolic form and an active, "open" membrane-bound form.[6][7] The transition between these states is tightly regulated by signaling lipids and phosphorylation, allowing the cell to dynamically remodel its cortex in response to extracellular cues.[8] Given its integral role in cytoskeletal organization and signaling, this compound expression and activity are critical in both normal physiology and various pathological states, including cancer metastasis and inflammatory responses.[5][9]
This technical guide provides an in-depth overview of this compound expression across various cell types, details the molecular pathways that regulate its activation, and offers comprehensive protocols for its experimental analysis.
This compound Expression in Different Cell Types
This compound expression varies significantly among different cell lineages, reflecting its specialized functions. While often co-expressed with ezrin, in some cells, this compound is the predominant ERM protein.[10]
Hematopoietic and Lymphatic Systems
This compound is prominently expressed in cells of the hematopoietic and lymphatic systems, where it plays a non-redundant role in cell homeostasis and migration.[1][11][12] It is the quantitatively dominant ERM protein in lymphocytes and monocytes and the sole ERM protein found in platelets.[10]
| Cell Type | Expression Level | Key Functions | References |
| T-Lymphocytes | Strong | Uropod formation, cell polarization, migration, immunological synapse formation.[1] | [1][10][11] |
| B-Lymphocytes | Moderate to Strong | Egress from bone marrow, homeostasis.[1][11] | [1][11] |
| Neutrophils | Moderate to Strong | Present in both center and periphery; localization changes in inflammatory areas. | [1] |
| Monocytes/Macrophages | Present | Surface expression increases after LPS stimulation; involved in LPS signaling.[9] | [9][10] |
| Megakaryocytes | High | Highly expressed in both the center and periphery of mature cells. | [1] |
| Platelets | High (Sole ERM) | Involved in thrombin-induced activation and cytoskeletal changes. | [10] |
| Erythroid Cells | Little to None | Minimal staining detected in bone marrow. | [1] |
Endothelial Cells
This compound is a crucial protein in the vascular endothelium, essential for maintaining barrier integrity and participating in the formation of new blood vessels (angiogenesis).[13][14]
| Tissue/Cell Type | Expression Level | Key Functions | References |
| Vascular Endothelium | Predominantly Expressed | Required for in vivo tubulogenesis and lumen formation.[13][15][16] | [13][14] |
| Human Dermal Microvascular Endothelial Cells (HMVECs) | High | Modulates endothelial permeability in response to stimuli like AGEs.[17] | [17] |
Epithelial Cells
In epithelial tissues, this compound is vital for establishing and maintaining the distinct apical-basal polarity that defines epithelial cell function.[18][19]
| Tissue/Cell Type | Expression Level | Key Functions | References |
| General Epithelial Cells | Present (Apical) | Promotes cortical actin assembly, maintains apical-basal polarity, antagonizes Rho signaling.[18][19] | [18] |
| Squamous Epithelium | Present (Basal Layers) | General cytoskeletal linkage. | [3] |
Cancer Cells
The role of ERM proteins in cancer is complex; however, this compound overexpression is frequently observed in various malignancies and often correlates with increased metastatic potential and poor patient prognosis.[5][20]
| Cancer Type | Expression Level | Correlation with Prognosis/Metastasis | References |
| Glioblastoma | Upregulated in high-grade tumors | Acts as an oncoprotein, increases proliferation, correlates with CD44 expression.[20] | [20] |
| Oral Squamous Cell Carcinoma | Predominantly Strong | Strong expression is an unfavorable prognostic factor.[5][21] | [5][21] |
| Colorectal Cancer | Higher in tumor vs. normal tissue | Higher expression associated with poor overall survival.[3] | [3] |
| Breast Cancer | Correlated with grade | High expression associated with lower survival rates in certain subtypes. | [3] |
| Endometrial Cancer | Higher in malignant vs. normal tissue | Increased frequency of expression correlates with postoperative mortality.[22] | [22] |
Regulation of this compound Activity and Signaling Pathways
This compound's function is controlled by a precise molecular switch that toggles it between an inactive and active state. This activation is a multi-step process involving both lipid binding and phosphorylation.
The Activation Pathway
In its dormant state, this compound's N-terminal FERM domain binds intramolecularly to its C-terminal actin-binding domain, creating a "closed" and inactive conformation.[7] Activation requires the sequential unmasking of its binding sites.
-
PIP2 Binding: The process is initiated by the binding of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid, to the FERM domain.[23][24][25] This interaction induces a conformational change that begins to open the molecule.
-
Threonine Phosphorylation: The initial opening exposes a conserved threonine residue (Thr558 in human this compound) in the C-terminal domain.[8][26] This residue is then phosphorylated by various kinases, including Rho-associated kinase (ROCK) and protein kinase C (PKC).[13][17] This phosphorylation event is critical as it stabilizes the open, active conformation.[8]
-
Actin and Membrane Linkage: In its fully active state, the N-terminal FERM domain binds to transmembrane proteins (e.g., CD44, ICAMs), while the now-exposed C-terminal domain binds to filamentous actin (F-actin), thus physically linking the plasma membrane to the underlying cytoskeleton.[20][26]
Caption: this compound activation from an inactive cytosolic to an active membrane-bound state.
This compound and the Rho GTPase Pathway
In epithelial cells, this compound plays a key role in maintaining cellular integrity by functioning antagonistically to the Rho signaling pathway.[18][19] Depletion of this compound leads to an increase in RhoA activity, resulting in loss of apical-basal polarity and an invasive, migratory phenotype.[18][19] This suggests the existence of a negative feedback loop where active ERM proteins locally suppress Rho activity to maintain proper epithelial morphology.[18]
Caption: Negative feedback between this compound and the Rho pathway in epithelial cells.
Experimental Protocols
Analyzing this compound expression and localization is fundamental to understanding its cellular function. The following sections provide detailed protocols for Western Blotting, Immunofluorescence, and siRNA-mediated knockdown.
Western Blotting for Total and Phospho-Moesin
Western blotting is used to detect and quantify this compound protein levels in cell or tissue lysates.
Caption: Standard experimental workflow for Western Blot analysis of this compound.
Methodology:
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer (50 mM Tris pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[27]
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[27]
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for total this compound (e.g., Cell Signaling Technology #3150) or phospho-moesin (Thr558) overnight at 4°C.[28] Antibody dilutions should be optimized according to the manufacturer's datasheet.
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or film.[29]
-
Immunofluorescence for this compound Localization
Immunofluorescence (IF) allows for the visualization of this compound's subcellular distribution, such as its localization to the plasma membrane or specific cellular protrusions.
Caption: General workflow for immunofluorescence staining of this compound.
Methodology:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips to sub-confluent density.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells. For detecting total this compound, 4% paraformaldehyde (PFA) for 15 minutes at room temperature is common. For preserving phosphorylation states, fixation with 10% trichloroacetic acid (TCA) on ice for 15 minutes is highly effective as it inactivates phosphatases.[30]
-
Wash again with PBS.
-
Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary anti-moesin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 555) for 1 hour at room temperature, protected from light.[31]
-
(Optional) Counterstain for F-actin with fluorescently-labeled phalloidin and for nuclei with DAPI.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a confocal or epifluorescence microscope.
-
siRNA-mediated Knockdown of this compound
Silencing this compound expression using small interfering RNA (siRNA) is a powerful method to investigate its specific cellular functions.
Caption: Workflow for functional analysis using siRNA-mediated knockdown of this compound.
Methodology:
-
Transfection:
-
Seed cells in antibiotic-free medium to be 50-70% confluent at the time of transfection.
-
Prepare two sets of transfection complexes: one with siRNA targeting this compound and a negative control with a non-targeting (scrambled) siRNA.[32]
-
Dilute siRNA and a lipid-based transfection reagent (e.g., Lipofectamine) separately in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and transfection reagent, incubate to allow complex formation (typically 15-20 minutes).
-
Add the complexes to the cells and incubate for 48-72 hours.[9]
-
-
Validation:
-
After the incubation period, harvest a subset of the cells.
-
Assess the efficiency of this compound knockdown by performing Western Blotting (as described in section 4.1) or quantitative real-time PCR (qRT-PCR) to measure this compound protein or mRNA levels, respectively.[29][33] Compare levels in this compound siRNA-treated cells to the scrambled control.
-
-
Functional Analysis:
-
Use the remaining cells with confirmed this compound knockdown to perform functional assays. This could include cell migration assays, permeability assays for endothelial cells, or morphological analysis via microscopy to assess the phenotypic consequences of this compound depletion.[17]
-
Conclusion
This compound is a ubiquitously expressed yet functionally specific protein that is indispensable for linking the plasma membrane to the actin cytoskeleton. Its expression is particularly high in hematopoietic, endothelial, and certain cancer cells, where it governs critical processes from lymphocyte trafficking to endothelial barrier function and tumor metastasis. The activity of this compound is meticulously regulated by a conformational switch controlled by PIP2 binding and subsequent phosphorylation at Thr558. Understanding the nuanced expression patterns and regulatory mechanisms of this compound is paramount for researchers in cell biology and professionals in drug development, as it continues to emerge as a significant prognostic biomarker and a potential therapeutic target in a range of human diseases.
References
- 1. Differential expression of this compound in cells of hematopoietic lineage and lymphatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Subcellular distribution of ezrin/radixin/moesin and their roles in the cell surface localization and transport function of P-glycoprotein in human colon adenocarcinoma LS180 cells | PLOS One [journals.plos.org]
- 5. This compound expression by tumor cells is an unfavorable prognostic biomarker for oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ezrin, Radixin and this compound: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Role for this compound in Lipopolysaccharide-Stimulated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, the major ERM protein of lymphocytes and platelets, differs from ezrin in its insensitivity to calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Moesin1 and Ve-cadherin are required in endothelial cells during in vivo tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Is a Novel Biomarker of Endothelial Injury in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. journals.biologists.com [journals.biologists.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. This compound functions antagonistically to the Rho pathway to maintain epithelial integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. This compound expression by tumor cells is an unfavorable prognostic biomarker for oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Activation of this compound, a Protein That Links Actin Cytoskeleton to the Plasma Membrane, Occurs by Phosphatidylinositol 4,5-bisphosphate (PIP2) Binding Sequentially to Two Sites and Releasing an Autoinhibitory Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of Phosphorylation in this compound Interactions with PIP2-Containing Biomimetic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound (Q480) Antibody | Cell Signaling Technology [cellsignal.com]
- 29. Knockdown of this compound Expression Accelerates Cellular Senescence of Human Dermal Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Immunofluorescence detection of ezrin/radixin/moesin (ERM) proteins with their carboxyl-terminal threonine phosphorylated in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
The In Vivo Physiological Roles of Moesin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, is a crucial structural protein that links the actin cytoskeleton to the plasma membrane. This dynamic linkage is fundamental to a host of cellular processes, including cell adhesion, migration, morphogenesis, and signal transduction. Encoded by the MSN gene on the X chromosome, this compound is expressed in numerous tissues and plays a vital, non-redundant role in various physiological and pathological processes in vivo. This technical guide provides a comprehensive overview of the in vivo physiological roles of this compound, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target this compound-related pathways.
Core Physiological Functions of this compound
This compound's primary function as a membrane-cytoskeleton linker is essential for maintaining cell shape and integrity. Its activity is regulated by phosphorylation, which transitions it from a closed, inactive conformation to an open, active state, enabling it to bind to both membrane-associated proteins and F-actin. In vivo studies, primarily utilizing this compound-knockout mouse models, have elucidated its critical roles in several key physiological systems.
Immune System Regulation
This compound is a pivotal regulator of lymphocyte homeostasis. This compound-deficient mice exhibit significant reductions in both T and B cells in the peripheral blood and lymph nodes, although not in the spleen.[1][2] This lymphopenia is attributed to impaired egress of T cells from the thymus and immature B cells from the bone marrow.[1] Furthermore, mature lymphocytes show delayed egress from lymphoid organs.[1] this compound is also essential for natural killer (NK) cell homeostasis, with its deficiency leading to decreased NK cell numbers in the peripheral blood and bone marrow but an increase in the spleen.[3] This is linked to increased NK cell death and impaired signaling in response to IL-15.[3]
This compound also plays a critical role in the differentiation of regulatory T cells (Tregs). It is required for optimal TGF-β signaling, which is essential for the generation of induced Tregs (iTregs).[2] this compound achieves this by interacting with and stabilizing the TGF-β receptor II (TβRII) on the cell surface.[2]
Nervous System Development and Function
In the nervous system, this compound deficiency has been shown to cause neurodevelopmental delays and memory impairment in mice.[4] this compound knockout mice exhibit increased anxiety-like behavior.[4] At the cellular level, this compound deficiency leads to decreased neuronal cell viability and reduced expression of synaptic proteins such as SNAP25 and PSD95.[4]
Role in Cancer Progression
This compound's expression and function are dysregulated in several cancers, where it can act as either a tumor promoter or suppressor depending on the cancer type.
-
Glioma: this compound is overexpressed in high-grade glioblastoma and acts as an oncoprotein by promoting cell proliferation.[5] It interacts with CD44 to activate the Wnt/β-catenin signaling pathway.[5]
-
Pancreatic Cancer: this compound expression is a marker for anaplastic pancreatic carcinoma.[6] Interestingly, knockdown of this compound in some pancreatic cancer cell lines increases migration and invasion.[6]
-
Colorectal Cancer (CRC): this compound is highly expressed in CRC tissues and is associated with poor patient survival.[4] Silencing this compound inhibits CRC cell proliferation, adhesion, migration, and invasion.[4] It appears to promote CRC progression through the β-catenin-RUNX2 axis.[7]
-
Breast Cancer: Low levels of this compound transcripts are associated with metastasis and local recurrence in breast cancer.[8]
-
Lung Adenocarcinoma (LUAD): In contrast to many other cancers, lower expression of this compound in LUAD is associated with a poorer prognosis and is linked to reduced infiltration of immune lymphocytes.[9]
Cell Adhesion and Migration
This compound is a key regulator of cell adhesion and migration. It interacts with adhesion molecules such as CD44 and ICAM-3, facilitating their redistribution to the uropod of migrating lymphocytes.[10][11] This process is crucial for cell-cell interactions and directed cell movement.[10]
Quantitative Data on this compound Function In Vivo
To provide a clear and comparative overview, the following tables summarize key quantitative data from in vivo studies on this compound.
Table 1: Phenotypes of this compound Knockout (KO) Mice
| Parameter | Organ/Tissue | Observation in this compound KO Mice | Wild-Type (WT) Control | p-value | Reference |
| Lymphocyte Counts | Peripheral Blood | Decreased T and B cells | Normal levels | <0.05 | [1][2] |
| Lymph Nodes | Decreased T and B cells | Normal levels | <0.05 | [1] | |
| Spleen | No significant change in T and B cells | Normal levels | - | [1] | |
| NK Cell Counts | Peripheral Blood | Decreased | Normal levels | <0.05 | [3] |
| Bone Marrow | Decreased | Normal levels | <0.05 | [3] | |
| Spleen | Increased | Normal levels | <0.05 | [3] | |
| Neuronal Parameters | Cortical Neurons (in vitro from KO) | ~40% decrease in cell viability | ~95% viability | <0.001 | [4] |
| ~60% decrease in SNAP25 expression | Normal levels | <0.001 | [4] | ||
| ~32% decrease in PSD95 expression | Normal levels | <0.01 | [4] |
Table 2: this compound Expression in Human Cancer
| Cancer Type | Comparison | Fold Change/Expression Level | p-value | Reference |
| Colorectal Cancer (CRC) | Tumor vs. Normal Tissue | Higher expression in tumor | <0.0001 | [4] |
| Lung Adenocarcinoma (LUAD) | Tumor vs. Normal Tissue | Lower expression in tumor | 0.001 | [9] |
| Breast Cancer | Patients with metastasis vs. no metastasis | Lower transcript levels in metastatic tumors | 0.039 | [8] |
| Pancreatic Cancer | Anaplastic Carcinoma vs. Ductal Adenocarcinoma | Abundant expression in anaplastic, absent in ductal | - | [6] |
| Endometrial Cancer | Cancer vs. Atypical Hyperplasia | Significantly higher frequency and score | <0.05 | [12] |
Table 3: this compound Binding Affinities
| Binding Partner | Dissociation Constant (Kd) | Method | Reference |
| Microtubules | ~1.9 µM | Microtubule cosedimentation assay | [13] |
| CD44 (cytoplasmic domain) | 9.3 ± 1.6 nM (in low ionic strength) | In vitro binding assay | [14] |
| CD44 (cytoplasmic domain) | 9.3 ± 4.8 nM (in physiological ionic strength with PIP2) | In vitro binding assay | [14] |
Signaling Pathways Involving this compound
This compound is a critical regulator of several key signaling pathways, acting as a scaffold and an active participant in signal transduction.
TGF-β Signaling Pathway
This compound plays a crucial role in potentiating TGF-β signaling, which is vital for the differentiation of Tregs. This compound is translationally upregulated by TGF-β and, in a positive feedback loop, enhances TGF-β signaling by stabilizing the TGF-β receptor II (TβRII) at the cell surface. This interaction is essential for efficient iTreg generation.[2]
Wnt/β-catenin Signaling Pathway
In glioma, this compound promotes tumorigenesis by activating the Wnt/β-catenin pathway. This compound interacts with the cell surface receptor CD44. This interaction leads to the activation of Src kinase, which in turn phosphorylates β-catenin, promoting its translocation to the nucleus where it acts as a transcriptional co-activator for pro-proliferative genes.[5][15]
Rho GTPase Signaling Pathway
This compound is a key regulator of RhoA activity. In some cellular contexts, this compound acts as a negative regulator of RhoA.[9] This negative regulation is crucial for maintaining proper cell morphology and polarity. The FERM domain of this compound can bind to and sequester Rho guanine (B1146940) nucleotide exchange factors (GEFs), preventing them from activating RhoA.[16] Conversely, loss of this compound can lead to enhanced RhoA activity.[9]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's in vivo functions.
Generation of this compound Knockout (KO) Mice using CRISPR/Cas9
This protocol outlines the general steps for creating this compound-deficient mice, a critical tool for in vivo studies.
Detailed Steps:
-
sgRNA Design: Design single-guide RNAs (sgRNAs) targeting an early exon of the Msn gene to induce a frameshift mutation. Use online tools to minimize off-target effects.
-
Reagent Preparation: Synthesize or purchase high-quality Cas9 mRNA or protein and the designed sgRNAs.
-
Zygote Microinjection: Harvest zygotes from superovulated female mice. Microinject a mixture of Cas9 protein/mRNA and sgRNAs into the cytoplasm or pronucleus of the zygotes.
-
Embryo Transfer: Culture the injected zygotes to the two-cell or blastocyst stage and transfer them into the oviducts of pseudopregnant surrogate mothers.
-
Screening and Breeding: Genotype the resulting pups by PCR and sequencing to identify founder mice with the desired mutation. Breed founder mice to establish a homozygous this compound knockout line.
Western Blot Analysis of this compound Expression
This protocol details the detection and quantification of this compound protein in cell lysates or tissue homogenates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-moesin antibody (e.g., at a 1:1000 dilution)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG (e.g., at a 1:5000 dilution)
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Lysate Preparation: Homogenize tissues or lyse cells in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-moesin antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Immunohistochemistry (IHC) for this compound in Mouse Tissue
This protocol describes the localization of this compound protein in frozen mouse tissue sections.
Materials:
-
Frozen tissue sections on slides
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-moesin antibody (e.g., at a 1:200 dilution)
-
Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Fix the frozen tissue sections with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the sections with permeabilization buffer for 10 minutes.
-
Washing: Repeat the washing step.
-
Blocking: Block the sections with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-moesin antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Conclusion
This compound is a multifaceted protein with indispensable roles in a wide array of in vivo physiological processes, ranging from immune cell trafficking and neurodevelopment to cancer progression. Its function as a dynamic linker between the plasma membrane and the actin cytoskeleton places it at the crossroads of cellular structure and signaling. The use of this compound knockout mouse models has been instrumental in uncovering its non-redundant functions, distinguishing it from other ERM family members. The dysregulation of this compound in various diseases, particularly cancer, highlights its potential as a therapeutic target and a prognostic biomarker. This technical guide provides a foundational understanding of this compound's in vivo roles, supported by quantitative data, detailed experimental protocols, and an overview of its involvement in key signaling pathways. Further research into the precise molecular mechanisms governing this compound's context-dependent functions will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.
References
- 1. This compound-deficient mice reveal a non-redundant role for this compound in lymphocyte homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ERM protein this compound regulates natural killer cell homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound-dependent cytoskeleton remodelling is associated with an anaplastic phenotype of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound (MSN) as a Potential Therapeutic Target for Colorectal Cancer via the β-Catenin-RUNX2 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound as a prognostic indicator of lung adenocarcinoma improves prognosis by enhancing immune lymphocyte infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Interacts with the Cytoplasmic Region of Intercellular Adhesion Molecule-3 and Is Redistributed to the Uropod of T Lymphocytes during Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound interacts with the cytoplasmic region of intercellular adhesion molecule-3 and is redistributed to the uropod of T lymphocytes during cell polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The actin-binding ERM protein this compound binds to and stabilizes microtubules at the cell cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation mechanism of ERM (ezrin/radixin/moesin) protein/plasma membrane association: possible involvement of phosphatidylinositol turnover and Rho-dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular and extracellular moesins differentially regulate Src activity and β-catenin translocation to the nucleus in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Age-related Defects in this compound/Ezrin Cytoskeletal Signals in Mouse CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
Moesin: A Comprehensive Technical Guide to its Binding Partners and Interactome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, is a crucial regulator of cell adhesion, migration, and signaling.[1] Encoded by the MSN gene, this compound functions as a linker protein, connecting the actin cytoskeleton to the plasma membrane.[2] This activity is fundamental to a variety of cellular processes, including the formation of microvilli, cell-cell recognition, and the transduction of extracellular signals.[2][3] The diverse functions of this compound are dictated by its interactions with a wide array of binding partners. This technical guide provides an in-depth overview of the this compound interactome, presenting quantitative data, detailed experimental protocols for studying these interactions, and visualizations of key signaling pathways.
This compound Structure and Activation
ERM proteins, including this compound, share a conserved domain structure consisting of an N-terminal FERM (Four-point-one, Ezrin, Radixin, this compound) domain, a central α-helical domain, and a C-terminal tail domain that contains an F-actin binding site.[4] In its inactive state, this compound exists in a closed conformation due to an intramolecular interaction between the FERM and C-terminal domains, which masks the binding sites for its partners.[3]
Activation of this compound is a multi-step process. It is initiated by binding to phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane, which is a prerequisite for subsequent conformational changes.[5][6] This is followed by phosphorylation of a conserved threonine residue (T558) in the C-terminal domain, which stabilizes the open and active conformation of the protein.[7] This activation exposes the binding sites within the FERM and C-terminal domains, allowing this compound to interact with its various partners at the cell cortex and within the nucleus.[3][8]
This compound Binding Partners: A Quantitative Overview
This compound interacts with a diverse set of proteins, including transmembrane receptors, cytoskeletal components, and nuclear factors. The following tables summarize the known binding partners of this compound, along with available quantitative data on their interactions.
| Binding Partner Category | Binding Partner | Binding Domain/Residue on this compound | Dissociation Constant (Kd) | Experimental Method | Reference |
| Cytoskeletal Proteins | F-actin | C-terminal domain | - | Blot overlay assay | [9] |
| Microtubules | FERM domain (K212, K213) | ~1.9 µM | Microtubule cosedimentation assay | [10] | |
| Transmembrane Proteins | CD43 | FERM domain | - | Yeast two-hybrid, Immunoprecipitation | [2] |
| CD44 | FERM domain | 9.3 ± 1.6 nM (in vitro, low ionic strength), 9.3 ± 4.8 nM (in the presence of 4,5-PIP2) | In vitro binding assay | [11] | |
| ICAM-2 | FERM domain | - | Yeast two-hybrid | [2] | |
| ICAM-3 | FERM domain | - | Immunoprecipitation, GST pull-down | [2][12] | |
| VCAM-1 | - | - | Yeast two-hybrid | [2] | |
| Podoplanin (PDPN) | - | - | Immunoprecipitation | [13] | |
| L-selectin (CD62L) | N-terminal domain | - | - | [14] | |
| Scaffolding & Adaptor Proteins | EBP50 (NHERF1) | FERM domain | - | Yeast two-hybrid, Pull-down assay | [2][6] |
| Neutrophil cytosolic factor 1 (NCF1) | - | - | Yeast two-hybrid | [2] | |
| Neutrophil cytosolic factor 4 (NCF4) | - | - | Yeast two-hybrid | [2] | |
| Nuclear Proteins | Med15 | FERM domain | - | In vitro pull-down, Split YFP | [8] |
| Med6 | - | - | Split YFP | [8] | |
| Heat shock factor (Hsf) | - | - | Co-immunoprecipitation | [15] | |
| Lipids | Phosphatidylinositol 4,5-bisphosphate (PIP2) | FERM domain (POCKET: K63, K278; PATCH: K253/K254, K262/K263) | 3.2 ± 0.7 µM | Fluorescence quenching | [16] |
| Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) | - | - | Cosedimentation assay | [16] |
Key Signaling Pathways Involving this compound
This compound is a critical scaffolding protein that integrates signals from the plasma membrane to the actin cytoskeleton, influencing a variety of cellular functions.[17]
Regulation of Cytoskeletal Dynamics and Cell Morphology
As a primary function, activated this compound crosslinks F-actin to the plasma membrane, thereby regulating cell shape, adhesion, and motility.[2] This is crucial for the formation of specialized membrane structures such as microvilli and filopodia. This compound's interaction with microtubules further contributes to the stability of the cell cortex.[10]
References
- 1. Interactome analysis reveals ezrin can adopt multiple conformational states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ezrin, Radixin and this compound: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Binding of this compound and ezrin to membranes containing phosphatidylinositol (4,5) bisphosphate: a comparative study of the affinity constants and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of this compound, a Protein That Links Actin Cytoskeleton to the Plasma Membrane, Occurs by Phosphatidylinositol 4,5-bisphosphate (PIP2) Binding Sequentially to Two Sites and Releasing an Autoinhibitory Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. molbiolcell.org [molbiolcell.org]
- 10. The actin-binding ERM protein this compound binds to and stabilizes microtubules at the cell cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation mechanism of ERM (ezrin/radixin/moesin) protein/plasma membrane association: possible involvement of phosphatidylinositol turnover and Rho-dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Interacts with the Cytoplasmic Region of Intercellular Adhesion Molecule-3 and Is Redistributed to the Uropod of T Lymphocytes during Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Role for this compound in Lipopolysaccharide-Stimulated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound contributes to heat shock gene response through direct binding to the Med15 subunit of the Mediator complex in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding of this compound and Ezrin to membranes containing phophatidylinositol (4,5) bisphosphate: a comparative study of the affinity constants and conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ezrin, Radixin and this compound: key regulators of membrane-cortex interactions and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unmasking of a Cytoskeletal Architect: A Technical Guide to Moesin Autoinhibition and Activation
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the intricate mechanisms of moesin autoinhibition and activation. This whitepaper provides an in-depth exploration of the molecular choreography that governs the function of this critical protein, which plays a pivotal role in linking the actin cytoskeleton to the plasma membrane, thereby influencing cell adhesion, migration, and signal transduction.
The Core Mechanism: A Tale of Two Conformations
This compound, a member of the Ezrin-Radixin-Moesin (ERM) protein family, exists in two primary conformational states: an inactive, "dormant" state and an active, "open" state.[1] The transition between these states is a tightly regulated process fundamental to cellular function.
Autoinhibition: In its inactive form, this compound is cytosolic and adopts a closed conformation through an intramolecular interaction between its N-terminal FERM (Four-point-one, Ezrin, Radixin, this compound) domain and its C-terminal tail domain.[2][3] This self-masking mechanism effectively sequesters the binding sites for both membrane-associated proteins and F-actin, rendering the protein autoinhibited.[4][5] The crystal structure of the dormant this compound FERM/tail complex reveals that the C-terminal segment binds as an extended peptide, masking a large surface of the FERM domain.[2]
Activation: The activation of this compound is a multi-step process initiated by signals at the plasma membrane. This process relieves the intramolecular inhibition, allowing this compound to perform its function as a molecular linker. The key activators are phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphorylation of a conserved threonine residue in the C-terminal domain.[1][5]
The activation cascade begins with the recruitment of inactive this compound to the plasma membrane. This is followed by a conformational change that unmasks the binding sites, leading to the linkage of the actin cytoskeleton to the cell membrane.
Quantitative Insights into this compound Interactions
The activation of this compound is underpinned by a series of specific molecular interactions with defined binding affinities. The following tables summarize the key quantitative data available.
| Interaction | Binding Partner | Dissociation Constant (Kd) | Experimental Method |
| This compound - PIP2 | PIP2-containing liposomes | ~6.56 ± 3.8 µM | Co-sedimentation assay |
| This compound FERM Domain - Microtubules | Microtubules | ~1.9 µM | Microtubule sedimentation assay |
Table 1: Binding Affinities of this compound and its Domains.
| This compound Mutant | Effect on PIP2 Binding | Rationale |
| K63A, K278A (POCKET mutations) | Impaired PIP2 binding and activation | These residues are critical for the stable binding of PIP2 in the "POCKET" site of the FERM domain.[4][6] |
| K253A, K254A, K262A, K263A (PATCH mutations) | Impaired PIP2 binding and membrane localization | These lysine (B10760008) residues form a positively charged "PATCH" on the FERM domain that is essential for the initial interaction with PIP2.[4][6] |
| T558A | Abolishes phosphorylation-dependent activation | Threonine 558 is the primary site of regulatory phosphorylation.[7][8] |
| T558D | Mimics phosphorylation, leading to constitutive activation | The aspartate residue introduces a negative charge that mimics the phosphate (B84403) group.[5] |
Table 2: Key this compound Mutants and their Functional Consequences.
Signaling Pathways Governing this compound Activation
The activation of this compound is not a spontaneous event but is instead tightly controlled by upstream signaling pathways. The Rho family of small GTPases, particularly RhoA, plays a central role in this process.[9][10]
The Rho-Dependent Pathway
Active, GTP-bound RhoA can activate Rho-associated kinase (ROCK).[9][11] ROCK, in turn, can directly phosphorylate the conserved threonine residue (Thr558) in the C-terminal domain of this compound.[8][11] This phosphorylation event is thought to stabilize the open, active conformation of this compound, preventing the re-association of the C-terminal tail with the FERM domain.[7]
The Role of PIP2 in this compound Activation
Phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, is a crucial cofactor in this compound activation.[6][12] The FERM domain of this compound contains two distinct PIP2-binding sites: the "PATCH" and the "POCKET".[4][6] A proposed model suggests a sequential binding mechanism where an initial, transient interaction of PIP2 with the PATCH site triggers a conformational change.[4] This change exposes the higher-affinity POCKET site, allowing for stable binding of PIP2 and the full release of the autoinhibitory C-terminal tail.[6][13]
Experimental Protocols for Studying this compound Activation
The elucidation of the this compound activation mechanism has been made possible through a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis
Objective: To investigate the functional role of specific amino acid residues in this compound activation.
Protocol:
-
Obtain a plasmid containing the cDNA for wild-type this compound.
-
Design primers containing the desired mutation (e.g., substitution of a key lysine in a PIP2-binding site to alanine).
-
Perform polymerase chain reaction (PCR) using the mutagenic primers and the wild-type plasmid as a template.
-
Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transform the mutated plasmid into competent E. coli cells for amplification.
-
Isolate the plasmid DNA and verify the mutation by DNA sequencing.
-
The mutated this compound can then be expressed in a suitable system (e.g., mammalian cells or bacteria) for functional analysis.[6]
In Vitro Co-sedimentation Assay for PIP2 Binding
Objective: To quantify the binding of this compound to lipid vesicles containing PIP2.
Protocol:
-
Prepare large unilamellar vesicles (LUVs) with a defined lipid composition (e.g., POPC with 5% PIP2) by extrusion.
-
Incubate purified recombinant this compound (wild-type or mutant) with the LUVs at various concentrations for a set time at room temperature to allow binding to reach equilibrium.
-
Centrifuge the mixture at high speed to pellet the LUVs and any bound protein.
-
Carefully separate the supernatant (containing unbound protein) from the pellet.
-
Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Quantify the band intensities to determine the fraction of bound protein at each lipid concentration.
-
Plot the fraction of bound protein against the lipid concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).[14]
GST Pulldown Assay for Protein-Protein Interactions
Objective: To assess the interaction of activated this compound with its binding partners (e.g., CD44).
Protocol:
-
Express and purify a GST-fusion protein of the binding partner's cytoplasmic domain (e.g., GST-CD44 cytoplasmic tail).
-
Immobilize the GST-fusion protein on glutathione-agarose beads.
-
Prepare cell lysates containing the this compound protein of interest (wild-type, mutant, or from cells treated with activating stimuli).
-
Incubate the cell lysate with the beads coated with the GST-fusion protein.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-moesin antibody to detect co-precipitation.[6][15]
Implications for Drug Development
The intricate regulation of this compound activation presents a compelling target for therapeutic intervention in various diseases. Aberrant this compound activity has been implicated in cancer metastasis, where it facilitates the invasive properties of tumor cells, and in inflammatory disorders.[11][16] A thorough understanding of the autoinhibitory and activation mechanisms is paramount for the rational design of small molecules or biologics that can modulate this compound function. For instance, compounds that stabilize the autoinhibited conformation could potentially inhibit cancer cell migration. Conversely, agents that promote this compound activation might be beneficial in contexts where strengthening cell-cell adhesion is desired. This technical guide serves as a foundational resource for researchers and drug developers aiming to harness the therapeutic potential of targeting this compound.
References
- 1. Ezrin, Radixin and this compound: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The actin-binding ERM protein this compound binds to and stabilizes microtubules at the cell cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of this compound, a Protein That Links Actin Cytoskeleton to the Plasma Membrane, Occurs by Phosphatidylinositol 4,5-bisphosphate (PIP2) Binding Sequentially to Two Sites and Releasing an Autoinhibitory Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Phosphorylation in this compound Interactions with PIP2-Containing Biomimetic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of this compound Phosphorylation in Retinal Pericyte Migration and Detachment Induced by Advanced Glycation Endproducts [frontiersin.org]
- 9. Activation of this compound and adducin by Rho-kinase downstream of Rho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho-dependent and -independent activation mechanisms of ezrin/radixin/moesin proteins: an essential role for polyphosphoinositides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of this compound, a protein that links actin cytoskeleton to the plasma membrane, occurs by phosphatidylinositol 4,5-bisphosphate (PIP2) binding sequentially to two sites and releasing an autoinhibitory linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of this compound and Ezrin to membranes containing phophatidylinositol (4,5) bisphosphate: a comparative study of the affinity constants and conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role for this compound in Lipopolysaccharide-Stimulated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
role of moesin in cell adhesion and migration
An In-depth Technical Guide on the Role of Moesin in Cell Adhesion and Migration
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, is a critical regulator of cell adhesion and migration. These proteins function as molecular linkers, connecting the actin cytoskeleton to the plasma membrane, thereby influencing cell morphology, polarity, and motility. This compound's activity is tightly controlled through a process of conformational change, transitioning from a dormant, closed state to an active, open state. This activation is initiated by binding to phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane and is stabilized by phosphorylation of a conserved C-terminal threonine residue by kinases such as Rho-associated kinase (ROCK). In its active form, this compound interacts with various transmembrane proteins, including adhesion molecules like CD44 and ICAMs, to regulate the formation of specialized membrane structures such as microvilli, filopodia, and uropods, which are essential for cell-cell and cell-matrix interactions. Dysregulation of this compound expression and activity is implicated in numerous pathological conditions, most notably in cancer metastasis, making it a subject of intense research and a potential target for therapeutic intervention. This guide provides a comprehensive overview of the molecular mechanisms governing this compound's function in cell adhesion and migration, details key experimental protocols for its study, and summarizes quantitative data to facilitate further research and drug development efforts.
Introduction to this compound and the ERM Family
The Ezrin-Radixin-Moesin (ERM) family consists of three highly homologous proteins that are crucial for organizing the cell cortex.[1] They act as regulated crosslinkers between the plasma membrane and the underlying actin cytoskeleton, providing a structural platform for signal transduction in response to extracellular cues.[2] While the three ERM proteins share a high degree of sequence identity and are often considered functionally redundant, their expression is tissue-specific, suggesting specialized roles.[3][4] this compound is predominantly expressed in endothelial cells and leukocytes.[4][5] The primary function of ERM proteins is to stabilize the cell cortex, facilitate the formation of membrane protrusions, and organize signaling complexes at the plasma membrane.[1][5]
The Molecular Structure and Activation of this compound
This compound, like other ERM proteins, possesses three main domains: an N-terminal FERM (Four-point-one, Ezrin, Radixin (B1174762), this compound) domain, a central α-helical coiled-coil domain, and a C-terminal tail domain (C-ERMAD) that contains an F-actin binding site.[6] The FERM domain itself is composed of three subdomains (F1, F2, F3) and is responsible for binding to the cytoplasmic tails of transmembrane proteins and to membrane phospholipids.[6][7]
In the cytoplasm, this compound exists in an inactive, "closed" conformation due to an intramolecular association between the N-terminal FERM domain and the C-terminal C-ERMAD.[6] This self-association masks the binding sites for both membrane proteins and F-actin, thus preventing its crosslinking activity.[6][8]
Activation of this compound is a two-step process:
-
PIP2 Binding: The initial step involves the binding of the FERM domain to phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[9] This interaction induces a conformational change that begins to unmask the C-terminal domain.[6][9]
-
Phosphorylation: The open conformation is then stabilized by the phosphorylation of a conserved threonine residue (Threonine-558 in human this compound) within the C-ERMAD.[4] This phosphorylation is carried out by several kinases, including Rho-associated kinase (ROCK), protein kinase C (PKC), and others, often downstream of Rho GTPase signaling.[4][10]
This activation process transforms this compound into an active linker, capable of binding concurrently to integral membrane proteins and the cortical actin cytoskeleton.[8]
The Role of this compound in Cell Adhesion
This compound plays a pivotal role in both cell-cell and cell-matrix adhesion. It achieves this by linking adhesion receptors to the actin cytoskeleton, thereby stabilizing adhesive structures and transducing mechanical forces. A primary binding partner for this compound in this context is the transmembrane glycoprotein (B1211001) CD44.[11][12] The interaction between the this compound FERM domain and a positively charged amino acid cluster in the juxta-membrane region of CD44's cytoplasmic tail is well-documented.[12] This linkage is crucial for the formation of microvilli and for mediating cell-matrix adhesion.
This compound also interacts with other adhesion molecules, such as Intercellular Adhesion Molecules (ICAM-2, ICAM-3) and CD43, further highlighting its broad role in mediating cellular adhesion in various contexts, particularly in leukocytes.[11][12][13] The phosphorylation state of ERM proteins can also negatively regulate adhesion; a high level of phosphorylated this compound can inhibit cell adhesion, suggesting that a dynamic cycle of phosphorylation and dephosphorylation is required for processes like cell attachment and detachment.[14]
Quantitative Data on this compound Interactions
| Interacting Partner | Binding Affinity (Kd) | Cell/System Type | Comments |
| GST-CD44cyt | 9.3 ± 1.6 nM | In vitro (recombinant proteins) | Binding measured at low ionic strength.[15] |
| GST-CD44cyt + PIP2 | 9.3 ± 4.8 nM | In vitro (recombinant proteins) | Binding measured at physiological ionic strength in the presence of PIP2, showing PIP2's role in stabilizing the interaction.[15] |
The Role of this compound in Cell Migration
Cell migration is a complex, multi-step process that requires dynamic reorganization of the actin cytoskeleton, regulated cell adhesion, and the generation of protrusive forces. This compound is a key player in several of these steps.
-
Cell Polarization and Uropod Formation: In migrating leukocytes, this compound accumulates in the uropod, the trailing edge of the cell. Here, it links adhesion molecules like CD44 and ICAMs to the actin cortex, contributing to the rigidity of the uropod and facilitating the detachment of the cell rear during forward movement.[13][16]
-
Invadopodia and Metastasis: In cancer cells, this compound is often overexpressed and contributes to their invasive potential.[17][18] It is involved in the formation of invadopodia, which are actin-rich protrusions that degrade the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues.[19][20] this compound overexpression has been shown to increase the formation of F-actin stress fibers and invadopodia, promoting migration and invasion.[19] Silencing this compound expression significantly inhibits the invasion and motility of breast cancer cells.[17]
Quantitative Data on this compound's Role in Migration & Invasion
| Cell Line | This compound Manipulation | Effect on Migration/Invasion | Quantitative Change |
| Breast Cancer Cells | RNAi-mediated silencing | Inhibition of invasion and motility | Specific fold-change not detailed, but described as "remarkably inhibited".[17] |
| Hepatocellular Carcinoma (SK-Hep-1) | Overexpression | Increased migration and invasion | Data presented as increased wound healing closure and Transwell migration, but specific percentages not provided in the abstract.[19] |
| Glioblastoma (LN229) | Overexpression | Increased proliferation | Specific fold-change not detailed, but described as significant.[21] |
Key Signaling Pathways Involving this compound
This compound is not just a structural linker but also a signaling scaffold, integrating upstream signals to modulate cytoskeletal dynamics. It is a key component of several signaling pathways, most notably the Rho GTPase pathway.
This compound and Rho GTPase Signaling
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. This compound has a reciprocal relationship with these proteins.[22]
-
Downstream of Rho: this compound is a direct downstream effector of RhoA. Activated RhoA binds to and activates Rho-associated kinase (ROCK), which then phosphorylates this compound at Thr-558, leading to its activation.[10] This pathway is crucial for the formation of stress fibers and focal adhesions.[2][23]
-
Upstream of Rho: this compound can also act upstream to regulate RhoA activity. By interacting with proteins that regulate Rho GTPases, such as RhoGEFs (guanine nucleotide exchange factors) and RhoGDIs (GDP dissociation inhibitors), this compound can spatially control RhoA activation at the cell cortex.[5][15]
This compound-CD44 and Wnt/β-Catenin Pathway
In certain cancers, like glioblastoma, the interaction between this compound and CD44 can activate oncogenic signaling pathways. Overexpression of this compound displaces the tumor suppressor NF2 from CD44, leading to increased CD44 expression and subsequent activation of the Wnt/β-catenin pathway.[21][24] This promotes cell proliferation and the maintenance of a stem-cell-like state.[21] Targeting this this compound-CD44 interaction has been proposed as a potential therapeutic strategy.[21][24]
Experimental Protocols for Studying this compound Function
Investigating the role of this compound requires a combination of molecular and cell biology techniques to assess its expression, activation state, localization, and functional consequences.
Western Blotting for this compound Expression and Phosphorylation
This is a fundamental technique to quantify the total amount of this compound and its active, phosphorylated form.
Methodology:
-
Lysate Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-10% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies. Use a rabbit anti-phospho-ERM (p-Moesin Thr558) antibody and a mouse anti-moesin antibody for total this compound. A loading control like anti-GAPDH or anti-β-actin is essential.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used for quantification.
Transwell Migration Assay
This assay quantifies the migratory capacity of cells in response to a chemoattractant.
Methodology:
-
Cell Preparation: Culture cells and apply experimental conditions (e.g., transfect with this compound siRNA or a control). Starve cells in serum-free media for 4-6 hours before the assay.
-
Assay Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into a 24-well plate. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend starved cells in serum-free media and seed 5x10⁴ to 1x10⁵ cells into the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C for a period determined by the cell type's migration rate (e.g., 12-24 hours).
-
Fixation and Staining: After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab. Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes. Stain with 0.1% crystal violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to dry. Take images of the stained cells under a microscope from several random fields. Count the number of migrated cells per field. Alternatively, the crystal violet can be solubilized with 10% acetic acid and the absorbance measured on a plate reader.
This compound in Disease and as a Therapeutic Target
The overexpression and hyperactivation of this compound are strongly correlated with poor prognosis and increased metastatic potential in various cancers, including breast cancer, glioblastoma, and oral squamous cell carcinoma.[17][18][20][21] Its role in promoting invasion and migration makes it an attractive target for anti-cancer therapies. Strategies being explored include the development of small molecule inhibitors that block the this compound-CD44 interaction or that prevent the phosphorylation and activation of this compound.[21][24] For instance, a CD44-mimetic peptide was shown to specifically reduce the proliferation of glioblastoma cells that overexpress this compound, demonstrating the therapeutic potential of targeting this axis.[21]
Conclusion
This compound is a multifaceted protein that acts as a central hub for integrating signals at the cell cortex to control cell adhesion and migration. Its function as a dynamic linker between the plasma membrane and the actin cytoskeleton is tightly regulated by conformational changes driven by PIP2 binding and phosphorylation. Through its interactions with adhesion molecules and its role in key signaling pathways like the Rho GTPase cascade, this compound governs the structural integrity and motility of cells. The established link between this compound dysregulation and cancer metastasis underscores its importance as a potential biomarker and a promising target for the development of novel therapeutics aimed at inhibiting tumor progression. A thorough understanding of its molecular mechanisms, supported by robust experimental investigation, is critical for harnessing its therapeutic potential.
References
- 1. ERM proteins at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Normal development of mice and unimpaired cell adhesion/cell motility/actin-based cytoskeleton without compensatory up-regulation of ezrin or radixin in this compound gene knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging role for ERM proteins in cell adhesion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organizing the Cell Cortex: The role of ERM proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERM protein family - Wikipedia [en.wikipedia.org]
- 7. Structure of the ERM protein this compound reveals the FERM domain fold masked by an extended actin binding tail domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ezrin, Radixin and this compound: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of this compound, a Protein That Links Actin Cytoskeleton to the Plasma Membrane, Occurs by Phosphatidylinositol 4,5-bisphosphate (PIP2) Binding Sequentially to Two Sites and Releasing an Autoinhibitory Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of this compound and adducin by Rho-kinase downstream of Rho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure and Functions: ERM Protein Family, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
- 12. Ezrin/Radixin/Moesin (ERM) Proteins Bind to a Positively Charged Amino Acid Cluster in the Juxta-Membrane Cytoplasmic Domain of CD44, CD43, and ICAM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Inhibition of cell adhesion by phosphorylated Ezrin/Radixin/Moesin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Ezrin and this compound Are Required for Efficient T Cell Adhesion and Homing to Lymphoid Organs | PLOS One [journals.plos.org]
- 17. Relationship between this compound expression and breast cancer metastasis [jms.fudan.edu.cn]
- 18. This compound expression by tumor cells is an unfavorable prognostic biomarker for oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | High this compound Expression Is a Predictor of Poor Prognosis of Breast Cancer: Evidence From a Systematic Review With Meta-Analysis [frontiersin.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role for this compound in Lipopolysaccharide-Stimulated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound is a glioma progression marker that induces proliferation and Wnt/β-catenin pathway activation via interaction with CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Moesin in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, plays a critical role in the activation of T-lymphocytes. As a key linker between the plasma membrane and the actin cytoskeleton, this compound is integral to the dynamic cellular reorganization required for immune synapse formation, signal transduction, and effector functions. This technical guide provides an in-depth analysis of this compound's function in T-cell activation, detailing its involvement in signaling pathways, summarizing key quantitative data from pivotal studies, and offering detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers in immunology and drug development professionals targeting T-cell mediated immune responses.
Introduction
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells (APCs). This interaction triggers a cascade of intracellular signaling events, leading to profound cytoskeletal and morphological changes, culminating in the formation of a specialized structure known as the immunological synapse (IS). The IS is a highly organized interface that facilitates sustained signaling, leading to T-cell proliferation, differentiation, and the execution of effector functions.
The ERM proteins, including this compound, are central to the orchestration of these events. In T-cells, this compound and the closely related protein ezrin are the predominantly expressed members of this family. They act as molecular scaffolds, linking transmembrane proteins to the underlying actin cytoskeleton, thereby regulating cell adhesion, migration, and the spatial organization of signaling molecules. While often considered to have redundant functions, recent evidence has highlighted distinct roles for this compound in T-cell activation. This guide will dissect the multifaceted functions of this compound in this critical immunological process.
This compound's Function in the Immunological Synapse
The formation of the IS is a critical early event in T-cell activation. This compound plays a crucial, albeit complex, role in the establishment and regulation of this specialized junction.
Phosphorylation and Activation State
In resting T-cells, a significant pool of this compound is in an active, phosphorylated state, localizing to the cell cortex and maintaining the structure of microvilli.[1][2] Upon TCR engagement, this compound undergoes a dynamic cycle of dephosphorylation and re-phosphorylation.[1] This process is essential for the cytoskeletal rearrangements that accompany IS formation. The initial dephosphorylation allows for the release of this compound from its membrane-associated partners, facilitating the collapse of microvilli and the initial spreading of the T-cell over the APC.[1] Subsequently, this compound is re-phosphorylated and, along with ezrin, ultimately localizes to the distal pole complex (DPC), a region opposite the IS.[1][3][4]
Regulation of Protein Segregation at the IS
A key function of this compound at the IS is the exclusion of the large, heavily glycosylated transmembrane protein CD43.[5][6][7][8] In resting T-cells, CD43 is associated with this compound.[6] During IS formation, the dephosphorylation of this compound leads to its dissociation from CD43, allowing for the exclusion of CD43 from the central region of the synapse.[6][8] This clearance of bulky molecules is thought to be necessary to allow for the close apposition of the T-cell and APC membranes, facilitating the engagement of TCRs with their cognate pMHCs.[8]
Interestingly, while this compound is cleared from the central IS, the related ERM protein ezrin has been shown to transiently localize to the IS before moving to the DPC.[1][3][4] This differential localization suggests distinct roles for these two proteins in the early stages of T-cell activation.
This compound in T-Cell Signaling
This compound's role extends beyond the structural organization of the IS; it is also intimately involved in the propagation of downstream signaling pathways that are essential for full T-cell activation.
Regulation of IL-2 Production and Calcium Flux
Studies utilizing siRNA-mediated knockdown of this compound and conditional knockout mouse models have demonstrated a critical role for ERM proteins in the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation. T-cells deficient in both ezrin and this compound exhibit significantly diminished IL-2 production upon TCR stimulation.[1][3][4] This defect is associated with impaired phosphorylation of Phospholipase C-gamma1 (PLC-γ1) and a reduced calcium flux, both of which are critical upstream events in the IL-2 production pathway.[1][3][4]
Interaction with Signaling Molecules
While ezrin has been shown to directly interact with and recruit the key signaling kinase ZAP-70 to the IS, this compound's direct interactions with core TCR signaling components are less clear.[6] However, its role in organizing the DPC and its influence on calcium signaling indicate that it is a critical regulator of the overall signaling milieu within the activated T-cell.
This compound in T-Cell Adhesion, Migration, and Homeostasis
Beyond the context of the immunological synapse, this compound is essential for other fundamental T-cell functions, including adhesion, migration, and the maintenance of lymphocyte populations in vivo.
T-Cell Adhesion and Uropod Formation
ERM proteins, including this compound, are crucial for the formation of the uropod, a trailing protrusion in migrating lymphocytes that is enriched in adhesion molecules.[9] T-cells deficient in ERM proteins show impaired adhesion to the β1 integrin ligand fibronectin and defective uropod formation in response to fibronectin and VCAM-1.[9][10] This highlights a specific role for ERM proteins in β1 integrin-mediated adhesion.
Lymphocyte Homeostasis and Egress
Studies using this compound-deficient mice have revealed a non-redundant role for this compound in lymphocyte homeostasis. These mice exhibit a reduction in both T and B cells in the peripheral blood and lymph nodes.[11] This phenotype is attributed to impaired egress of T-cells from the thymus and of both T and B cells from peripheral lymphoid organs.[11]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the function of this compound in T-cell activation.
| Parameter | Experimental System | Finding | Reference |
| IL-2 Production | Ezrin/Moesin-deficient murine T-cells | Significant reduction in IL-2 levels compared to wild-type cells. | [1][3][4] |
| PLC-γ1 Phosphorylation | Ezrin/Moesin-deficient murine T-cells | Diminished phosphorylation upon TCR stimulation. | [1][3] |
| Calcium Flux | Ezrin/Moesin-deficient murine T-cells | Reduced calcium influx following TCR engagement. | [1][3] |
| Uropod Formation | ERM-deficient murine T-cells on fibronectin | Profoundly reduced uropod formation compared to wild-type. | [1] |
| T-cell Homing | ERM-deficient murine T-cells | Defective homing to lymphoid organs in vivo. | [9][10] |
| Lymphocyte Counts | This compound-deficient mice | Decreased numbers of T and B cells in peripheral blood and lymph nodes. | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound in T-cell activation.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. Real-time analysis of calcium signals during the early phase of T cell activation using a genetically-encoded calcium biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ezrin and this compound Function Together to Promote T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ezrin/Radixin/Moesin proteins and flotillins cooperate to promote uropod formation in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of p-ERM and Rho-ROCK signaling in lymphocyte polarity and uropod formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Determinants of phosphatidylinositol-4-phosphate 5-kinase type Iγ90 uropod location in T-lymphocytes and its role in uropod formation [PeerJ] [peerj.com]
- 10. researchgate.net [researchgate.net]
- 11. JCI - Membrane-organizing protein this compound controls Treg differentiation and antitumor immunity via TGF-β signaling [jci.org]
Methodological & Application
Application Notes and Protocols: Moesin Immunohistochemistry for Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of moesin in tissue samples. This compound, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, plays a crucial role in linking the actin cytoskeleton to the plasma membrane and is involved in various signaling pathways that regulate cell adhesion, migration, and morphology.[1][2][3][4] This document outlines a detailed protocol for this compound IHC on paraffin-embedded tissues, summarizes key quantitative data from various sources, and provides visual diagrams of the experimental workflow and a relevant signaling pathway.
Data Presentation
The following tables summarize recommended starting concentrations and conditions for key reagents and steps in the this compound IHC protocol. It is important to note that optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.
Table 1: Primary Antibody Dilutions for this compound IHC
| Antibody (Clone/Source) | Application | Recommended Dilution | Manufacturer |
| Anti-Moesin [EP1863Y] | IHC-P | 1:50 | Abcam |
| This compound Ab-1 (Clone 38/87) | IHC | User-determined | Thermo Fisher Scientific[5] |
| This compound Antibody (Polyclonal) | IHC (paraffin) | 1:50-1:200 | United States Biological[6] |
| This compound Antibody (Polyclonal) | IHC (frozen) | 1:100-1:500 | United States Biological[6] |
Table 2: Antigen Retrieval Methods and Conditions
| Method | Reagent | pH | Temperature & Time | Notes |
| Heat-Induced Epitope Retrieval (HIER) | Tris/EDTA Buffer | 9.0 | 95-100°C for 10-20 min | Recommended for Anti-Moesin [EP1863Y] (Abcam). HIER is the most widely used method for FFPE tissues.[7][8] |
| Heat-Induced Epitope Retrieval (HIER) | Citrate (B86180) Buffer | 6.0 | 90°C for 15 min (microwave) | A common alternative for HIER.[9] |
| Proteolytic-Induced Epitope Retrieval (PIER) | Trypsin, Proteinase K, Pepsin | Varies | 37°C for 10-20 min | Less common than HIER, may damage tissue morphology.[7][10] |
Experimental Protocols
This protocol provides a general guideline for performing immunohistochemistry for this compound on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Deparaffinization and Rehydration
-
Bake slides in an oven at 60°C for at least 30 minutes.[11]
-
Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin.[12]
-
Rehydrate the tissue sections by sequential immersion in graded ethanol (B145695) solutions:
-
Rinse slides in distilled water for 5 minutes.[12]
II. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER) is the most common method for this compound IHC on FFPE tissues.[7][8]
-
Immerse slides in a staining container filled with an appropriate antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0, or citrate buffer, pH 6.0).[9]
-
Heat the solution with the slides to 95-100°C in a water bath, steamer, or microwave. Maintain the temperature for 10-20 minutes.[5][13]
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[5][13]
-
Rinse the slides with a wash buffer (e.g., PBS or TBS) two times for 5 minutes each.[13]
III. Immunohistochemical Staining
-
Peroxidase Blocking: To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes at room temperature.[9][11] Rinse with wash buffer.
-
Blocking: To reduce non-specific antibody binding, incubate the sections with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody in PBS/TBS with 0.1% Triton X-100) for 1-2 hours at room temperature.[9]
-
Primary Antibody Incubation: Drain the blocking solution and incubate the sections with the primary this compound antibody diluted in antibody diluent (e.g., blocking solution) overnight at 4°C in a humidified chamber.[9][11]
-
Washing: Wash the slides three times for 5 minutes each with wash buffer.[11]
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated or HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.[9]
-
Washing: Wash the slides three times for 5 minutes each with wash buffer.
-
Detection:
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.[9]
-
Wash the slides three times for 5 minutes each with wash buffer.
-
Incubate the sections with a peroxidase substrate solution (e.g., DAB) until the desired staining intensity develops. Monitor under a microscope.[14]
-
-
Counterstaining: Rinse the slides in distilled water. Counterstain with hematoxylin (B73222) to visualize cell nuclei.[14]
-
Dehydration and Mounting:
Mandatory Visualization
This compound Signaling Pathway
This compound, as part of the ERM protein family, acts as a crucial linker between the plasma membrane and the actin cytoskeleton.[1][3] Its activation is a key step in mediating downstream signaling events. The inactive form of this compound exists in a closed conformation in the cytoplasm.[1] Upon binding to PIP2 at the plasma membrane and subsequent phosphorylation of a conserved threonine residue, this compound unfolds into its active conformation.[1] This allows its N-terminal FERM domain to bind to transmembrane proteins and its C-terminal domain to bind to F-actin, thereby linking the cell cortex to the plasma membrane and scaffolding signaling complexes.[1][2]
Caption: this compound activation and its role in linking the plasma membrane to the actin cytoskeleton.
This compound Immunohistochemistry Workflow
The following diagram illustrates the key steps involved in the immunohistochemical staining of this compound in paraffin-embedded tissue sections.
Caption: Workflow for this compound immunohistochemistry on paraffin-embedded tissue.
References
- 1. Ezrin, Radixin and this compound: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ezrin, Radixin and this compound: key regulators of membrane-cortex interactions and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. usbio.net [usbio.net]
- 7. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 8. bosterbio.com [bosterbio.com]
- 9. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 10. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. youtube.com [youtube.com]
Detecting Phosphorylated Moesin (Thr558) by Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moesin is a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, which act as crucial linkers between the plasma membrane and the actin cytoskeleton.[1][2] The activity of this compound is regulated by a conformational change, transitioning from a dormant, closed state to an active, open state. This activation is triggered by phosphorylation at Threonine 558 (Thr558) in its C-terminal domain.[1][2][3] Phosphorylation at Thr558 disrupts the intramolecular association between the N-terminal and C-terminal domains, enabling this compound to bind to F-actin and integral membrane proteins, thereby influencing cell adhesion, migration, and the formation of microvilli.[1][2][3]
The detection and quantification of this compound phosphorylated at Thr558 (p-moesin) by Western blot is a fundamental technique for studying cellular processes such as cell signaling, cytoskeletal rearrangement, and cell motility. This document provides detailed application notes and a comprehensive protocol for the successful detection of p-moesin (Thr558) in cell and tissue lysates.
Signaling Pathway of this compound Phosphorylation
The phosphorylation of this compound at Thr558 is a downstream event of various signaling pathways. Several kinases have been identified to catalyze this phosphorylation, including Rho-associated coiled-coil containing protein kinase (ROCK), Leucine-rich repeat kinase 2 (LRRK2), and Protein Kinase C-theta (PKC-theta).[3][4][5][6] These pathways are often initiated by extracellular signals, such as growth factors or thrombin, which lead to the activation of these kinases and subsequent phosphorylation of this compound.[4][7] This phosphorylation event is critical for the regulation of cell shape and motility.[4]
Caption: Signaling pathway leading to this compound phosphorylation at Thr558 and its downstream cellular functions.
Quantitative Data Summary
The following table summarizes representative quantitative data on the modulation of this compound phosphorylation at Thr558 under different experimental conditions. This data is crucial for designing experiments and interpreting results.
| Cell Type | Treatment | Fold Change in p-Moesin (Thr558) | Reference |
| Human Platelets | Thrombin (1 min) | ~1.4-fold increase | [7] |
| A431 Cells | Epidermal Growth Factor (EGF) | Increased phosphorylation observed | [1] |
| Retinal Pericytes | Advanced Glycation Endproducts (AGEs) | Significant increase | [4] |
Experimental Protocols
A. Sample Preparation (Cell Lysate)
This protocol is designed to preserve the phosphorylation state of this compound during cell lysis.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS)[8][9]
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Protocol:
-
Grow cells to the desired confluency in culture dishes.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to the culture dish (e.g., 1 mL per 10 cm dish).[9]
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[9]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Aliquot the lysate and store at -80°C for long-term use.
B. Western Blot Protocol
This protocol outlines the steps for detecting p-moesin (Thr558) by Western blot.
Materials:
-
Protein lysate
-
2x Laemmli sample buffer (with 2-mercaptoethanol (B42355) or DTT)
-
SDS-PAGE gels (e.g., 4-15% gradient gel)
-
PVDF or nitrocellulose membrane
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST.[10][11]
-
Primary Antibody: Anti-Phospho-Moesin (Thr558) antibody (see table below for examples).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate (ECL)
-
Imaging system
Antibody Selection:
| Antibody Name | Host | Type | Recommended Dilution (WB) | Supplier |
| Phospho-Ezrin (Thr567)/Radixin (Thr564)/Moesin (Thr558) Antibody #3141 | Rabbit | Polyclonal | 1:1000 | Cell Signaling Technology[1][10] |
| Phospho-Ezrin (Thr567)/Radixin (Thr564)/Moesin (Thr558) (48G2) Rabbit mAb #3726 | Rabbit | Monoclonal | Varies by application | Cell Signaling Technology[2] |
| Phospho-Moesin/Ezrin/Radixin (T558) Polyclonal Antibody | Rabbit | Polyclonal | 1:500 - 1:2000 | ELK Biotechnology[12] |
| Phospho-Ezrin/Radixin/Moesin (Thr558, Thr567, Thr564) Polyclonal Antibody | Rabbit | Polyclonal | 1:1000 | Invitrogen[13] |
Protocol:
-
Sample Preparation for Loading:
-
Thaw the protein lysate on ice.
-
Mix an appropriate amount of protein (typically 20-30 µg) with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-moesin (Thr558) antibody in blocking buffer at the recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[10]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize the p-moesin signal, the membrane can be stripped and re-probed with an antibody against total this compound.
-
Western Blot Workflow
Caption: A streamlined workflow for the detection of phosphorylated this compound (Thr558) by Western blot.
References
- 1. Phospho-Ezrin (Thr567)/Radixin (Thr564)/Moesin (Thr558) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-Ezrin (Thr567)/Radixin (Thr564)/Moesin (Thr558) (48G2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. LRRK2 phosphorylates this compound at threonine-558: characterization of how Parkinson's disease mutants affect kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of this compound Phosphorylation in Retinal Pericyte Migration and Detachment Induced by Advanced Glycation Endproducts [frontiersin.org]
- 5. Protein kinase C-theta phosphorylation of this compound in the actin-binding sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Phosphorylation of threonine 558 in the carboxyl-terminal actin-binding domain of this compound by thrombin activation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Sample Preparation Protocol [novusbio.com]
- 10. Phospho-Ezrin (Thr567)/Radixin (Thr564)/Moesin (Thr558) Antibody (#3141) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. elkbiotech.com [elkbiotech.com]
- 13. Phospho-Ezrin/Radixin/Moesin (Thr558, Thr567, Thr564) Polyclonal Antibody (PA5-117253) [thermofisher.com]
Application Notes and Protocols for Moesin siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the effective knockdown of moesin (MSN) gene expression using small interfering RNA (siRNA). The protocols and data presented are intended to assist researchers in cell biology, cancer biology, and drug development in designing and executing experiments to investigate the functional roles of this compound.
Introduction
This compound, a member of the Ezrin-Radixin-Moesin (ERM) protein family, is a crucial linker between the plasma membrane and the actin cytoskeleton.[1][2] These proteins are involved in a variety of cellular processes, including cell adhesion, migration, morphology, and signal transduction.[1][2][3] Given its integral role, this compound is a protein of interest in various research fields, including cancer progression and cellular senescence.[1][3] siRNA-mediated gene silencing is a powerful and specific method to study the loss-of-function phenotypes of this compound.[4]
Principles of siRNA Knockdown
Small interfering RNAs are short, double-stranded RNA molecules that can induce the degradation of complementary mRNA sequences. Upon introduction into the cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA guides the RISC to the target mRNA, leading to its cleavage and subsequent degradation, thereby reducing the expression of the encoded protein.
Experimental Protocols
Protocol 1: General siRNA Transfection for this compound Knockdown in Adherent Cells
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Cells of interest (e.g., HCT 116, HT-29, LS180, HAEC)[3][4][5]
-
Complete culture medium (with serum, without antibiotics)
-
Serum-free medium (e.g., Opti-MEM)
-
This compound-specific siRNA and a non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)[5]
-
Multi-well culture plates (6-well or 24-well)
-
Nuclease-free water and microtubes
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells in multi-well plates to ensure they reach 30-80% confluency at the time of transfection.[5][6] The optimal cell density should be determined empirically for each cell line.
-
For a 24-well plate, seed approximately 2.5 x 10⁴ cells per well. For a 6-well plate, seed approximately 1.0 x 10⁵ cells per well.[5]
-
-
Preparation of siRNA-Lipid Complexes (per well):
-
For a 24-well plate:
-
Dilute the desired final concentration of this compound siRNA (e.g., 2-40 nM) in a serum-free medium like Opti-MEM.[5][7]
-
In a separate tube, dilute the transfection reagent (e.g., 1.0 µL of Lipofectamine™ RNAiMAX) in Opti-MEM according to the manufacturer's instructions.[5]
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of complexes.
-
-
For a 6-well plate:
-
Scale up the volumes accordingly (e.g., 4.0 µL of transfection reagent).[5]
-
-
-
Transfection:
-
Gently add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO₂ incubator. There is no need to change the medium unless cytotoxicity is observed.[5]
-
-
Post-Transfection Analysis:
Data Presentation: this compound Knockdown Efficiency
The efficiency of this compound knockdown can vary depending on the cell type, siRNA concentration, and transfection conditions. The following table summarizes reported knockdown efficiencies from various studies.
| Cell Type | siRNA Concentration | Transfection Reagent | Duration | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| Mesenteric Arteries | 40 nM | Not Specified | 72 hours | ~63% | ~41% | [7] |
| LS180 cells | 2 nM | Lipofectamine RNAiMAX | 4 days | Not Reported | Effective knockdown confirmed | [5] |
| Human Aortic Endothelial Cells (HAEC) | Not Specified | Not Specified | Not Specified | Not Reported | Significant reduction observed | [4] |
| Human Pulmonary Artery Endothelial Cells (HPAEC) | Not Specified | Not Specified | Not Specified | Not Reported | Significant reduction observed | [8] |
| A549-Epac1 cells | Not Specified | Not Specified | Not Specified | Not Reported | Effective knockdown confirmed | [9] |
Validation of this compound Knockdown
It is crucial to validate the specific knockdown of the target gene at both the mRNA and protein levels.
Protocol 2: Validation by RT-qPCR
-
RNA Isolation: Extract total RNA from transfected and control cells using a standard RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analysis: Calculate the relative expression of this compound mRNA in siRNA-treated cells compared to control cells using the ΔΔCt method.
Protocol 3: Validation by Western Blot
-
Protein Extraction: Lyse transfected and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for this compound.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate and imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein knockdown.
Considerations for Off-Target Effects
siRNA-mediated knockdown can sometimes lead to off-target effects, where unintended genes are silenced.[10][11][12] This can occur through miRNA-like mechanisms, where the siRNA seed region has partial complementarity to the 3' UTR of other mRNAs.[13][14]
Strategies to Minimize Off-Target Effects:
-
Use the lowest effective siRNA concentration: Titrate the siRNA concentration to find the lowest dose that achieves sufficient knockdown, as off-target effects are often concentration-dependent.[10][12]
-
Use multiple siRNAs: Employing a pool of siRNAs targeting different regions of the same mRNA can reduce the concentration of any single siRNA and its potential off-target effects.[11][13]
-
Perform rescue experiments: To confirm that the observed phenotype is due to the specific knockdown of this compound, perform a rescue experiment by overexpressing a form of this compound that is resistant to the siRNA.
-
Sequence analysis: Use bioinformatics tools to check for potential off-target homology of your siRNA sequence.
-
Chemical modifications: Modified siRNAs can reduce off-target effects without compromising on-target silencing.[10][11]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's role in linking membrane proteins to the actin cytoskeleton and its downstream effects.
Caption: A typical experimental workflow for this compound siRNA-mediated knockdown and validation.
References
- 1. Knockdown of this compound Expression Accelerates Cellular Senescence of Human Dermal Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound contributes to heat shock gene response through direct binding to the Med15 subunit of the Mediator complex in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4.2. Transfection of Cells with siRNAs [bio-protocol.org]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Ezrin/radixin/moesin proteins differentially regulate endothelial hyperpermeability after thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. Guidelines for transfection of siRNA [qiagen.com]
- 13. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 14. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for Moesin in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moesin is a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, which are crucial linkers between the plasma membrane and the actin cytoskeleton.[1] These proteins are involved in a variety of cellular processes, including cell adhesion, motility, and the formation of specialized membrane structures such as microvilli and filopodia.[1] this compound's activity is regulated by a conformational change, transitioning from an inactive, closed state in the cytoplasm to an active, open state at the cell membrane. This activation is primarily driven by the binding of phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequent phosphorylation, often mediated by kinases downstream of the Rho GTPase signaling pathway.[1][2][3]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of proteins like this compound. This application note provides a detailed protocol for the immunofluorescent staining of this compound in cultured cells, along with quantitative data for key reagents and a troubleshooting guide.
Data Presentation
Successful immunofluorescence staining of this compound is critically dependent on the optimization of several parameters. The following tables provide a summary of recommended starting concentrations and conditions for key steps in the protocol.
Table 1: Recommended Reagent Concentrations for this compound Immunofluorescence
| Reagent | Concentration | Purpose | Notes |
| Paraformaldehyde (PFA) | 4% in PBS | Fixation | A common cross-linking fixative that preserves cellular morphology well.[4][5] |
| Triton X-100 | 0.1% in PBS | Permeabilization | A non-ionic detergent that creates pores in the cell membrane, allowing antibody access to intracellular epitopes.[4][5] |
| Bovine Serum Albumin (BSA) | 5% in PBS | Blocking | Blocks non-specific antibody binding sites, reducing background signal.[4] |
| Normal Goat Serum | 5% in PBS | Blocking | An alternative or additive to BSA for blocking, especially when using a goat secondary antibody.[4] |
Table 2: Recommended Primary Antibody Dilutions for this compound Immunofluorescence
| Antibody (Supplier, Cat. No.) | Recommended Dilution | Incubation Conditions |
| MA5-32231 (Thermo Fisher Scientific) | 1:1000 | Overnight at 4°C |
| MA5-17130 (Thermo Fisher Scientific) | 1:1000 | Overnight at 4°C |
| NBP2-32876 (Novus Biologicals) | 1:200 | Overnight at 4°C |
| NBP2-44579 (Novus Biologicals) | 1:200 | Overnight at 4°C |
| NBP2-44580 (Novus Biologicals) | 1:200 | Overnight at 4°C |
| GTX101708 (GeneTex) | 1:200 | Overnight at 4°C |
| ab52490 (Abcam) | 1:200 | Overnight at 4°C |
| ab151542 (Abcam) | 1:200 | Overnight at 4°C |
| ab169789 (Abcam) | 1:100 | Overnight at 4°C |
| ab193380 (Abcam) | 1:200 | Overnight at 4°C |
| Note: These dilutions are based on a study that characterized multiple commercial antibodies and should be used as a starting point for optimization in your specific cell type and experimental conditions.[4][6][7][8] |
Table 3: General Incubation Times and Temperatures
| Step | Duration | Temperature |
| Fixation | 15 minutes | Room Temperature |
| Permeabilization | 10 minutes | Room Temperature |
| Blocking | 30 minutes | Room Temperature |
| Primary Antibody Incubation | Overnight | 4°C |
| Secondary Antibody Incubation | 1 hour | Room Temperature |
Experimental Protocols
This protocol is designed for adherent cells grown on coverslips.
Materials
-
Cultured cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh or use commercially available, stabilized solution)
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA and 5% Normal Goat Serum in PBS with 0.01% Triton X-100[4]
-
Primary antibody against this compound (see Table 2 for examples)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides
-
Humidified chamber
Procedure
-
Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Washing: Gently aspirate the culture medium and wash the cells three times with PBS.
-
Fixation: Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.[4] This step is crucial for allowing antibodies to access intracellular this compound.
-
Blocking: Add Blocking Buffer and incubate for 30 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Dilute the primary anti-moesin antibody in Blocking Buffer according to the recommendations in Table 2 or your own optimization. Place the coverslips cell-side down on a drop of the diluted antibody solution on a piece of parafilm in a humidified chamber and incubate overnight at 4°C.[4]
-
Washing: Wash the coverslips three times with IF buffer (PBS with 5% BSA and 0.01% Triton X-100) for 10 minutes each.[4]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in IF buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the coverslips three times with IF buffer for 10 minutes each, protected from light.
-
Counterstaining (Optional): If desired, incubate the coverslips with a nuclear counterstain like DAPI (e.g., 1 µg/mL in PBS) for 5-10 minutes.
-
Final Wash: Wash the coverslips once with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Visualizations
This compound Activation Signaling Pathway
This compound activation is a key event in linking extracellular signals to the actin cytoskeleton. The Rho family of small GTPases, particularly RhoA, plays a central role in this process. Activated RhoA can activate Rho-associated kinase (ROCK), which in turn phosphorylates this compound at a conserved threonine residue (Thr558).[9][10] This phosphorylation, along with PIP2 binding, leads to the unfolding of this compound into its active conformation, enabling it to bind to both membrane proteins and F-actin.
Caption: this compound activation by the RhoA-ROCK signaling pathway.
Experimental Workflow for this compound Immunofluorescence
The following diagram outlines the key steps in the immunofluorescence protocol for staining this compound in cultured cells.
Caption: Workflow for immunofluorescent staining of this compound.
Troubleshooting
High background or weak signal are common issues in immunofluorescence. The following table provides potential causes and solutions.
Table 4: Troubleshooting Guide for this compound Immunofluorescence
| Problem | Possible Cause | Suggested Solution |
| High Background | Primary or secondary antibody concentration is too high. | Titrate antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Inadequate blocking. | Increase blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody). | |
| Insufficient washing. | Increase the number and/or duration of wash steps. | |
| Weak or No Signal | Primary antibody does not recognize the antigen in the chosen fixation conditions. | Test alternative fixation methods, such as methanol (B129727) fixation, as some epitopes are sensitive to aldehyde cross-linking.[11] |
| Primary or secondary antibody concentration is too low. | Increase the antibody concentration or incubation time. | |
| The secondary antibody is not compatible with the primary antibody. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary). | |
| Photobleaching of the fluorophore. | Minimize exposure of the sample to light during and after staining. Use an antifade mounting medium. |
References
- 1. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound functions antagonistically to the Rho pathway to maintain epithelial integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of this compound and adducin by Rho-kinase downstream of Rho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Phosphorylation of this compound by rho-associated kinase (Rho-kinase) plays a crucial role in the formation of microvilli-like structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.cellsignal.com [blog.cellsignal.com]
Measuring Moesin Activity in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, plays a crucial role in linking the actin cytoskeleton to the plasma membrane. This linkage is vital for a variety of cellular processes, including cell adhesion, migration, and the formation of microvilli. The activity of this compound is primarily regulated by a conformational change, which is induced by phosphorylation at a specific threonine residue, Threonine 558 (T558), in its C-terminal domain.[1][2] Phosphorylation at T558 disrupts the intramolecular association between the N-terminal and C-terminal domains, "opening" the this compound protein and enabling it to bind to F-actin and integral membrane proteins.[3] Therefore, the measurement of this compound phosphorylation at T558 serves as a direct indicator of its activity.
This document provides detailed protocols for quantifying this compound activity in cell lysates using two common and robust methods: Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it outlines the key signaling pathways that regulate this compound activation.
Signaling Pathway of this compound Activation
This compound activation via phosphorylation at Threonine 558 is a downstream event of various signaling cascades. A key regulator is the Rho family of small GTPases, particularly RhoA.[4] Upon activation by extracellular signals, RhoA activates its downstream effector, Rho-associated kinase (ROCK).[4][5] ROCK, a serine/threonine kinase, directly phosphorylates this compound at T558, leading to its activation.[4][6] Other kinases, such as Leucine-rich repeat kinase 2 (LRRK2), have also been shown to phosphorylate this compound at this site.[7][8]
Caption: this compound activation pathway via RhoA/ROCK signaling.
Experimental Protocols
Cell Lysate Preparation for this compound Activity Assays
This is a general protocol for preparing cell lysates suitable for both Western Blotting and ELISA. Specific lysis buffers recommended by ELISA kit manufacturers should take precedence.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Protocol:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the culture dish.
-
Incubate the dish on ice for 5-10 minutes to allow for complete lysis.
-
Using a cell scraper, scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Vortex the lysate briefly and incubate on ice for an additional 20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Aliquot the lysate and store at -80°C for future use. Avoid repeated freeze-thaw cycles.
Measurement of this compound Activity by Western Blot
This method provides a semi-quantitative assessment of this compound phosphorylation.
Experimental Workflow:
Caption: Workflow for Western blot analysis of this compound activity.
Protocol:
-
Sample Preparation: Thaw cell lysates on ice. Mix an equal amount of protein (typically 20-40 µg) from each sample with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 10% gel). Run the gel according to the manufacturer's instructions to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated this compound (p-Moesin T558) overnight at 4°C with gentle agitation.[10][11] The antibody should be diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (for Total this compound): To normalize the p-moesin signal, the membrane can be stripped of the bound antibodies and re-probed with an antibody that detects total this compound.[2] Alternatively, a separate gel can be run in parallel for total this compound detection. A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. The activity of this compound is determined by calculating the ratio of the p-Moesin (T558) signal to the total this compound signal.
Data Presentation:
| Sample/Treatment | p-Moesin (T558) Intensity | Total this compound Intensity | p-Moesin / Total this compound Ratio |
| Control | 15000 | 30000 | 0.5 |
| Treatment A | 45000 | 31000 | 1.45 |
| Treatment B | 10000 | 29000 | 0.34 |
Measurement of this compound Activity by ELISA
Commercially available ELISA kits provide a quantitative measure of phosphorylated this compound. These are often cell-based assays, which streamline the process by eliminating the need for lysate preparation in some cases.[12][13]
Experimental Workflow:
Caption: Workflow for a cell-based ELISA for this compound activity.
Protocol (General for a Cell-Based Colorimetric ELISA): This is a generalized protocol. Always refer to the specific instructions provided with your ELISA kit.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.
-
Treatment: Apply experimental treatments (e.g., inhibitors, activators) to the cells for the desired duration.
-
Fixation and Permeabilization: Aspirate the media and fix the cells with a fixing solution (e.g., 4% paraformaldehyde). Subsequently, permeabilize the cells to allow for antibody entry.
-
Blocking: Add a blocking buffer to each well and incubate to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Add the primary antibody specific for p-Moesin (T558) to the wells and incubate.
-
Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody. Incubate as recommended.
-
Substrate Development: Wash the wells and add a colorimetric HRP substrate (e.g., TMB). A blue color will develop in proportion to the amount of p-moesin.
-
Stopping the Reaction: Add a stop solution to each well, which will change the color from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Normalization (Optional but Recommended): To account for variations in cell number, a parallel plate can be stained with a total this compound antibody or a general protein stain. The p-moesin signal is then normalized to the total this compound or total protein signal.
-
Data Analysis: The absorbance values are directly proportional to the amount of phosphorylated this compound. Compare the absorbance readings of treated samples to control samples.
Data Presentation:
| Sample/Treatment | Absorbance at 450 nm (p-Moesin T558) | Normalized Activity (vs. Control) |
| Control | 0.250 | 1.00 |
| Treatment A | 0.750 | 3.00 |
| Treatment B | 0.150 | 0.60 |
Summary of Methods
| Feature | Western Blot | ELISA |
| Principle | Immuno-detection of protein on a membrane after size separation | Immuno-detection of protein in a microplate well |
| Quantification | Semi-quantitative | Quantitative |
| Throughput | Low to medium | High |
| Time | Longer (1-2 days) | Shorter (4-5 hours) |
| Sensitivity | Can be very high, depending on antibody | Generally high and standardized in kits |
| Information | Provides information on protein size | No information on protein size |
| Primary Use | Validation, detailed analysis of specific samples | Screening, quantitative analysis of many samples |
Troubleshooting and Considerations
-
Phosphatase Inhibition: It is critical to include phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of this compound during sample preparation.[1]
-
Antibody Specificity: Ensure the primary antibody used is specific for this compound phosphorylated at Threonine 558 and does not cross-react with non-phosphorylated this compound or other ERM family members.[2]
-
Loading Controls: For Western blotting, always use a loading control (e.g., total this compound, GAPDH, or β-actin) to ensure that observed changes in phosphorylation are not due to differences in protein loading.
-
Kinase Inhibitors/Activators: The use of known inhibitors (e.g., ROCK inhibitors like Y-27632) or activators of upstream signaling pathways can serve as valuable controls to validate the assay.[6]
-
Cell Type and Treatment Conditions: The basal level of this compound phosphorylation and its response to stimuli can vary significantly between different cell types and experimental conditions. Optimization of treatment times and concentrations is often necessary.
References
- 1. Phosphorylation of threonine 558 in the carboxyl-terminal actin-binding domain of this compound by thrombin activation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Replacement of threonine 558, a critical site of phosphorylation of this compound in vivo, with aspartate activates F-actin binding of this compound. Regulation by conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method for measuring Rho kinase activity in tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERM protein this compound is phosphorylated by advanced glycation end products and modulates endothelial permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LRRK2 phosphorylates this compound at threonine-558: characterization of how Parkinson's disease mutants affect kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LRRK2 phosphorylates this compound at threonine-558: characterization of how Parkinson's disease mutants affect kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomol.com [biomol.com]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-Ezrin/Radixin/Moesin (Thr558, Thr567, Thr564) Polyclonal Antibody (PA5-117253) [thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. biomatik.com [biomatik.com]
Application Notes and Protocols: Moesin Overexpression Plasmid for Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing moesin overexpression plasmids in mammalian cells. This document details the function of this compound, relevant signaling pathways, and step-by-step protocols for transfection and downstream analysis.
This compound (MSN) is a member of the Ezrin-Radixin-Moesin (ERM) family of proteins that link the actin cytoskeleton to the plasma membrane.[1][2][3] This linkage is crucial for a variety of cellular processes, including cell adhesion, migration, and morphogenesis.[1][2][4] this compound is involved in the formation of microvilli, filopodia, and other membrane protrusions essential for cell-cell recognition, signaling, and movement.[1] Overexpression of this compound has been implicated in the progression of several cancers, including glioblastoma and colorectal cancer, by promoting cell proliferation, migration, and invasion.[5][6][7]
Data Presentation
Overexpression of this compound in mammalian cells has been shown to significantly impact various cellular functions. The following tables summarize quantitative data from studies investigating the effects of this compound overexpression.
| Cell Line | Transfection Method | Outcome Measure | Result | Reference |
| SMCC-7721 (Hepatocellular Carcinoma) | Plasmid | Migration | Enhanced | [8] |
| SMCC-7721 (Hepatocellular Carcinoma) | Plasmid | Invasion | Enhanced | [8] |
| Colorectal Cancer Cells | Plasmid | Proliferation | Accelerated | [6][9] |
| Colorectal Cancer Cells | Plasmid | Adhesion | Accelerated | [6][9] |
| Colorectal Cancer Cells | Plasmid | Migration | Accelerated | [6][9] |
| Colorectal Cancer Cells | Plasmid | Invasion | Accelerated | [6][9] |
| Rat2 Fibroblasts | Plasmid (Msn-zeo:3) | Retroviral Infection (HIV-1-puro, MoMLV-puro) | Blocked | [10] |
| RKO (Colon Carcinoma) | This compound-GFP Plasmid | Cell Migration | Increased | [11] |
Note: Specific quantitative values such as fold change were not consistently available in the search results.
Signaling Pathways
This compound is a key player in several signaling pathways that regulate cell growth, survival, and motility. Its overexpression can lead to the activation of oncogenic pathways.
Caption: this compound-activated Wnt/β-catenin signaling pathway.
Caption: this compound-CD44/AKT1 signaling in DNA damage repair.
Experimental Protocols
Here are detailed protocols for key experiments involving this compound overexpression.
Plasmid Preparation and Transfection of Mammalian Cells
This protocol describes a general method for transiently transfecting mammalian cells with a this compound overexpression plasmid.[12][13][14]
Materials:
-
This compound overexpression plasmid (e.g., mCherry-Moesin-C-14, Addgene plasmid #55103)[15]
-
Mammalian cell line (e.g., HEK293T, HeLa, or a cancer cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000, FuGENE HD)[13]
-
Reduced-serum medium (e.g., Opti-MEM)
-
6-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-75% confluency on the day of transfection.[13] For HeLa cells, plate 100,000 cells per well.[13]
-
Transfection Complex Preparation:
-
In a microcentrifuge tube, dilute 2 µg of the this compound overexpression plasmid DNA into 200 µL of Opti-MEM.[13]
-
In a separate tube, add 6 µL of transfection reagent to 200 µL of Opti-MEM and mix gently.[13]
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow for the formation of DNA-transfection reagent complexes.[13]
-
-
Transfection:
Caption: Experimental workflow for this compound overexpression.
Western Blot Analysis
This protocol is for confirming the overexpression of this compound in transfected cells.[17][18][19]
Materials:
-
Transfected and control cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-moesin (predicted band size: 68 kDa)[18]
-
Secondary antibody: HRP-conjugated
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel and run to separate proteins by size.[17]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-moesin antibody overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Immunofluorescence
This protocol is for visualizing the subcellular localization of overexpressed this compound.[17][20][21][22]
Materials:
-
Transfected and control cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-moesin
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.[17]
-
Image the cells using a confocal microscope.
-
Cell Migration and Invasion Assays
This protocol describes a transwell (Boyden chamber) assay to assess the effect of this compound overexpression on cell migration and invasion.[11][23]
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (with chemoattractant, e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Procedure:
-
Preparation of Inserts:
-
Cell Seeding:
-
Resuspend transfected and control cells in serum-free medium.
-
Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the transwell insert.
-
-
Assay Incubation:
-
Add complete medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a period that allows for cell migration/invasion but not proliferation (e.g., 24 hours).
-
-
Quantification:
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells in several random fields of view under a microscope. The results can be expressed as the average number of migrated/invaded cells per field.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Emerging role for ERM proteins in cell adhesion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ezrin and this compound Are Required for Efficient T Cell Adhesion and Homing to Lymphoid Organs | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of this compound (MSN) as a Potential Therapeutic Target for Colorectal Cancer via the β-Catenin-RUNX2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of this compound (MSN) as a Potential Therapeutic Target for Colorectal Cancer via the β-Catenin-RUNX2 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound regulates stable microtubule formation and limits retroviral infection in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cell adhesion molecule TMIGD1 binds to this compound and regulates tubulin acetylation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. Transfection of mammalian cell lines with plasmids and siRNAs [protocols.io]
- 14. frederick.cancer.gov [frederick.cancer.gov]
- 15. addgene.org [addgene.org]
- 16. cedarlanelabs.com [cedarlanelabs.com]
- 17. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.biologists.com [journals.biologists.com]
- 21. researchgate.net [researchgate.net]
- 22. Immunofluorescence detection of ezrin/radixin/moesin (ERM) proteins with their carboxyl-terminal threonine phosphorylated in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols for Moesin Immunoprecipitation from Cell Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunoprecipitation (IP) of moesin from cell extracts. This compound is a key member of the Ezrin-Radixin-Moesin (ERM) family of proteins, which act as crucial linkers between the actin cytoskeleton and the plasma membrane.[1][2][3] These proteins are involved in a variety of cellular processes, including cell adhesion, migration, and the organization of cell surface structures.[4] Given its role in cellular architecture and signaling, studying this compound's interactions and regulation is vital for understanding numerous physiological and pathological processes.
Introduction to this compound
This compound, a protein of approximately 68-78 kDa, connects the actin cytoskeleton to the plasma membrane, thereby regulating cell shape and polarity.[1][5] Its function is regulated by phosphorylation; phosphorylation of a conserved threonine residue in the C-terminal domain activates this compound, leading to its interaction with F-actin and subsequent cytoskeletal rearrangement.[3] Dysregulation of this compound has been implicated in various diseases, making it a protein of significant interest in drug development and biomedical research.
Principle of Immunoprecipitation
Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[6][7] The antibody-protein complex is then captured on a solid support, typically protein A or G beads, allowing for the separation of the target protein from other cellular components.[6][8] The isolated protein can then be analyzed by various downstream applications, such as Western blotting or mass spectrometry.
Experimental Protocols
This protocol outlines the steps for the successful immunoprecipitation of this compound from mammalian cell extracts.
Materials and Reagents
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), 1X: pH 7.4
-
Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100 (or NP-40), 1 mM EDTA.[8][9] Add protease and phosphatase inhibitor cocktails immediately before use.
-
RIPA Lysis Buffer (Alternative, more stringent): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[10][11] Add protease and phosphatase inhibitor cocktails immediately before use.
-
Wash Buffer: Same composition as the chosen lysis buffer but with a reduced detergent concentration (e.g., 0.1% Triton X-100 or NP-40).[9]
-
Elution Buffer: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).
Other Materials:
-
Cultured mammalian cells expressing this compound (e.g., HeLa, A549)
-
Anti-Moesin antibody suitable for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads[12]
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
End-over-end rotator
-
Pipettes and sterile tips
Antibody Selection
The choice of a high-quality primary antibody is critical for successful immunoprecipitation. Several commercial antibodies have been validated for this application.[4][13] It is recommended to use an antibody that has been specifically tested and validated for IP to ensure high specificity and affinity for the target protein. Both monoclonal and polyclonal antibodies can be used.
Protocol Steps
1. Cell Lysate Preparation
a. Culture cells to the desired confluency (typically 80-90%). b. Aspirate the culture medium and wash the cells once with ice-cold 1X PBS.[10][12] c. Add ice-cold lysis buffer to the cell monolayer (e.g., 1 mL per 10 cm dish).[14] d. Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[15] f. Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[7][8] g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract. h. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
2. Pre-clearing the Lysate (Optional but Recommended)
This step helps to reduce non-specific binding of proteins to the beads.[6][16]
a. Add 20-30 µL of Protein A/G bead slurry to 1 mg of protein lysate. b. Incubate on an end-over-end rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.
3. Immunoprecipitation
a. Add the recommended amount of anti-moesin antibody to the pre-cleared lysate (typically 1-5 µg per 1 mg of lysate, but this should be optimized).[7][10] b. Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C to allow the formation of the antibody-antigen complex.[8][12] c. Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture. d. Incubate on an end-over-end rotator for 1-2 hours at 4°C to capture the antibody-antigen complex.
4. Washing
a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 500 µL to 1 mL of ice-cold wash buffer. d. Repeat the centrifugation and wash steps three to five times to remove non-specifically bound proteins.[10][12]
5. Elution
a. After the final wash, carefully remove all of the supernatant. b. Add 30-50 µL of 1X SDS-PAGE sample buffer directly to the bead pellet. c. Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to dissociate the protein complex from the beads and denature the proteins.[10][17] d. Centrifuge at maximum speed for 1 minute to pellet the beads. e. Carefully collect the supernatant, which contains the immunoprecipitated this compound. The sample is now ready for analysis by Western blotting.
Data Presentation
Table 1: Recommended Reagent Quantities for this compound Immunoprecipitation
| Reagent | Recommended Amount | Notes |
| Cell Lysate | 500 µg - 2 mg total protein | The optimal amount may vary depending on the expression level of this compound in the chosen cell line. |
| Anti-Moesin Antibody | 1 - 5 µg | This should be optimized for each specific antibody and experimental condition. |
| Protein A/G Beads | 20 - 50 µL of slurry | The bead volume may need to be adjusted based on the antibody isotype and amount. |
| Lysis Buffer Volume | 200 µL - 1 mL | Ensure the final protein concentration is appropriate for the immunoprecipitation. |
| Wash Buffer Volume | 500 µL - 1 mL per wash | Perform at least 3-5 washes to minimize background. |
| Elution Buffer Volume | 30 - 50 µL | A smaller volume can be used for a more concentrated sample. |
Visualizations
This compound's Role as a Cytoskeletal Linker
Caption: this compound activation and its role in linking the plasma membrane to the actin cytoskeleton.
Experimental Workflow for this compound Immunoprecipitation
Caption: A streamlined workflow for the immunoprecipitation of this compound from cell extracts.
References
- 1. Anti-Moesin antibody [EP1863Y] (ab52490) | Abcam [abcam.com]
- 2. This compound antibody (16495-1-AP) | Proteintech [ptglab.com]
- 3. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Anti-Moesin Antibodies | Invitrogen [thermofisher.com]
- 5. novusbio.com [novusbio.com]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 8. assaygenie.com [assaygenie.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. usbio.net [usbio.net]
- 11. IP Sample Preparation | Proteintech Group [ptglab.com]
- 12. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 13. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. protocols.io [protocols.io]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Choosing a Validated Moesin Antibody for Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to selecting a validated moesin antibody for Western Blotting applications. It includes a comparative analysis of commercially available antibodies, detailed experimental protocols, and an overview of this compound's role in cellular signaling.
Introduction to this compound
This compound is a member of the Ezrin-Radixin-Moesin (ERM) family of proteins that act as crucial linkers between the plasma membrane and the actin cytoskeleton.[1][2] These proteins are involved in a variety of cellular processes, including cell adhesion, migration, and the formation of microvilli.[1][2] this compound is activated through phosphorylation, which induces a conformational change allowing it to bind to both membrane-associated proteins and F-actin, thereby stabilizing cell surface structures. Given its role in cytoskeletal organization and signal transduction, this compound is a protein of significant interest in various research fields, including cancer biology and immunology.
Comparative Analysis of Validated this compound Antibodies for Western Blot
The selection of a specific and sensitive primary antibody is critical for obtaining reliable and reproducible Western Blot data. An ideal antibody will exhibit a high signal-to-noise ratio and recognize its target with high specificity, a claim best substantiated by knockout (KO) or knockdown (KD) validation.
A recent study systematically compared ten commercially available this compound antibodies, providing invaluable data for antibody selection.[3][4][5] The findings from this and other validation efforts are summarized in the table below.
Table 1: Comparison of Validated this compound Antibodies for Western Blot
| Antibody (Clone) | Supplier | Catalog No. | Type | Host | Recommended Dilution (WB) | Validation Data | Notes |
| [EP1863Y] | Abcam | ab52490 | Recombinant Rabbit Monoclonal | Rabbit | 1:1000 | KO validated in HeLa cells. Strong signal with low background. | High-performing antibody with excellent specificity.[3][5] |
| (Q480) | Cell Signaling Technology | 3150 | Rabbit Polyclonal | Rabbit | 1:1000 | Validated in multiple cell lines.[2] Does not cross-react with ezrin or radixin.[2] | A reliable polyclonal antibody for detecting total this compound. |
| (CST #3146) | Cell Signaling Technology | 3146 | Rabbit Polyclonal | Rabbit | 1:1000 | Validated in a wide range of cell lines.[1] Specific for this compound.[1] | Another strong polyclonal option from a reputable supplier. |
| (16495-1-AP) | Proteintech | 16495-1-AP | Rabbit Polyclonal | Rabbit | 1:5000 - 1:50000 | KD validated in Jurkat cells.[6] | Offers a wide range of working dilutions. |
| [MSN/491] | Novus Biologicals | NBP2-32875 | Mouse Monoclonal | Mouse | 0.5-1 ug/ml | Validated in various cell lysates. | A monoclonal option for researchers preferring mouse antibodies. |
| (MA5-32231) | Thermo Fisher Scientific | MA5-32231 | Recombinant Rabbit Monoclonal | Rabbit | 1:5000 | KO validated.[3] | High signal intensity may require titration.[3] |
| (GTX101708) | GeneTex | GTX101708 | Rabbit Polyclonal | Rabbit | 1:5000 | KO validated.[3] | Strong signal that may necessitate dilution optimization.[3] |
| (ab169789) | Abcam | ab169789 | Recombinant Rabbit Monoclonal | Rabbit | 1:10000 | KO validated.[3] | High dilution factor suggests high affinity. |
Note: The performance of an antibody can be application and sample-type dependent. It is always recommended to perform in-house validation.
Experimental Protocols
A standardized and optimized protocol is essential for successful Western Blotting. Below are detailed protocols for cell lysis, SDS-PAGE, protein transfer, and immunodetection.
Cell Lysis
-
Reagents:
-
RIPA Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitor Cocktail.
-
-
Protocol:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cell plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer
-
Reagents:
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol.
-
Tris-Glycine-SDS Running Buffer.
-
PVDF or Nitrocellulose membrane.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol (B129727).
-
-
Protocol:
-
Mix protein lysates with 4x Laemmli sample buffer to a final 1x concentration.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on a 4-15% polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Activate the PVDF membrane in methanol for 30 seconds and then soak in transfer buffer. For nitrocellulose, soak directly in transfer buffer.
-
Assemble the transfer stack and transfer the proteins to the membrane at 100V for 1 hour or using a semi-dry transfer system.
-
Immunodetection
-
Reagents:
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Dilution Buffer: 5% BSA in TBST.
-
Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary this compound antibody (diluted in primary antibody dilution buffer as per Table 1) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in secondary antibody dilution buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imaging system.
-
This compound Signaling Pathway and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the this compound signaling pathway, a typical Western Blot workflow, and the logic for selecting a validated antibody.
Caption: this compound signaling pathway activation.
References
- 1. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 2. This compound (Q480) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Anticorps (16495-1-AP) | Proteintech [ptglab.com]
Quantitative PCR Analysis of Human Moesin (MSN): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moesin (MSN), a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, is a critical structural component linking the actin cytoskeleton to the plasma membrane.[1] This interaction is fundamental for the regulation of cell morphology, adhesion, and motility. Emerging research has implicated this compound in various signaling pathways that are crucial in both normal physiological processes and pathological conditions, including cancer. Notably, this compound has been shown to be involved in the RhoA, Rac1, PI3K/Akt, and Wnt/β-catenin signaling cascades.[2][3][4][5] Consequently, the accurate quantification of human this compound (MSN) gene expression is essential for advancing our understanding of its roles in cellular biology and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the quantitative analysis of human MSN gene expression using SYBR Green-based quantitative Polymerase Chain Reaction (qPCR). Included are validated primer sequences, a comprehensive experimental workflow, and data analysis guidelines.
Quantitative Data Summary
For the quantification of human MSN gene expression, commercially available, pre-designed, and validated qPCR primers are recommended to ensure specificity and reproducibility. The following table summarizes the details of a validated primer set for human this compound (MSN).
| Target Gene | Human this compound (MSN) |
| Supplier | OriGene Technologies |
| Catalog Number | HP206127[6] |
| Forward Primer Sequence (5'-3') | CTGATGGAGAGGCTGAAGCAGA[6] |
| Reverse Primer Sequence (5'-3') | ACGCTTCCGTTCCTGCTCAAGT[6] |
| Reference Transcript | NM_002444[6] |
Experimental Protocols
A detailed methodology for the quantification of human MSN gene expression is provided below. This protocol is designed for a two-step RT-qPCR approach using SYBR Green chemistry.[7]
Part 1: RNA Isolation and cDNA Synthesis
-
Total RNA Extraction: Isolate total RNA from cells or tissues of interest using a commercially available RNA purification kit, following the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.
-
First-Strand cDNA Synthesis:
-
For each sample, combine the following in a sterile, RNase-free tube:
-
Total RNA (1 µg)
-
Oligo(dT) primers or random hexamers
-
Nuclease-free water to a final volume of 10 µL.
-
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a reverse transcription master mix containing:
-
5X Reaction Buffer
-
dNTP Mix (10 mM each)
-
RNase Inhibitor
-
Reverse Transcriptase
-
-
Add 10 µL of the master mix to each RNA/primer mixture for a final volume of 20 µL.
-
Incubate at 42°C for 60 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.
-
The resulting cDNA can be stored at -20°C.
-
Part 2: Quantitative PCR (qPCR)
This protocol is optimized for use with the OriGene qSTAR qPCR primer pair for human MSN (HP206127) and a SYBR Green-based qPCR master mix.[6][8]
-
Primer Reconstitution:
-
qPCR Reaction Setup:
-
Thaw all reagents on ice.
-
Prepare a qPCR master mix for the desired number of reactions (including no-template controls and replicates) as described in the table below. It is recommended to prepare enough master mix for N+1 reactions to account for pipetting inaccuracies.
-
Aliquot the master mix into qPCR plate wells or tubes.
-
Add the cDNA template or nuclease-free water (for the no-template control) to the respective wells.
-
Seal the plate or tubes, mix gently, and centrifuge briefly.
-
| Component | Volume per Reaction (20 µL) | Final Concentration |
| 2X SYBR Green qPCR Master Mix | 10 µL | 1X |
| Forward Primer (10 µM) | 0.4 µL | 200 nM |
| Reverse Primer (10 µM) | 0.4 µL | 200 nM |
| cDNA Template (diluted) | 2 µL | Variable |
| Nuclease-free Water | 7.2 µL | - |
-
Thermal Cycling Program:
-
Perform the qPCR using a real-time PCR instrument with the following cycling conditions, as recommended for OriGene qSTAR primers:[6]
-
| Stage | Step | Temperature | Time | Cycles |
| 1 | Enzyme Activation | 50°C | 2 minutes | 1 |
| 2 | Initial Denaturation | 95°C | 10 minutes | 1 |
| 3 | Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 1 minute | ||
| 4 | Melt Curve | 95°C | 15 seconds | 1 |
| 60°C | 15 seconds | |||
| 95°C | 15 seconds |
Part 3: Data Analysis
-
Data Collection: The real-time PCR instrument will record the fluorescence intensity at each cycle.
-
Determination of Cq Values: The cycle quantification (Cq) value (also known as Ct value) is the cycle number at which the fluorescence signal crosses a predetermined threshold.
-
Melt Curve Analysis: After amplification, a melt curve analysis should be performed to assess the specificity of the PCR product. A single, sharp peak indicates the amplification of a single specific product.[10][11]
-
Relative Quantification (ΔΔCq Method):
-
Normalization to a Reference Gene (ΔCq): To normalize for variations in the amount of starting material, subtract the Cq value of a stably expressed reference gene (e.g., GAPDH, ACTB) from the Cq value of the MSN gene for each sample.
-
ΔCq = Cq(MSN) - Cq(Reference Gene)
-
-
Calculation of ΔΔCq: To determine the change in MSN expression relative to a control or calibrator sample, subtract the ΔCq of the control sample from the ΔCq of the experimental sample.
-
ΔΔCq = ΔCq(Experimental Sample) - ΔCq(Control Sample)
-
-
Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCq.[7]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis of human this compound (MSN) gene expression.
This compound Signaling Pathways
This compound is a key regulator of the actin cytoskeleton and is involved in multiple signaling pathways that control cell proliferation, migration, and survival.
References
- 1. Sphingolipid regulation of ezrin, radixin, and this compound protein families: implications for cell dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ezrin, Radixin and this compound: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound (MSN) as a Potential Therapeutic Target for Colorectal Cancer via the β-Catenin-RUNX2 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. origene.com [origene.com]
- 7. clyte.tech [clyte.tech]
- 8. cdn.origene.com [cdn.origene.com]
- 9. origene.com [origene.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Moesin-Protein Interactions In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction to Moesin and Its Interactions
This compound, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, is a crucial regulator of the cell cortex, linking the actin cytoskeleton to the plasma membrane. This scaffolding function is fundamental to a variety of cellular processes, including cell adhesion, migration, and the maintenance of cell shape. Beyond its structural role, this compound is a key player in signal transduction, orchestrating signaling complexes at the cell membrane. The activation of this compound is a tightly regulated process involving a conformational change from a dormant, closed state to an active, open state. This transition is triggered by binding to phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane and subsequent phosphorylation of a conserved threonine residue in its C-terminal domain. In its active form, this compound interacts with a diverse array of binding partners, including transmembrane proteins, adhesion molecules, and components of various signaling pathways.
The study of this compound-protein interactions in vivo is critical for understanding its multifaceted roles in both normal physiology and disease states, such as cancer metastasis and inflammatory disorders. Elucidating the dynamic network of this compound's interacting partners in a cellular context can reveal novel therapeutic targets and provide deeper insights into the molecular mechanisms governing cellular architecture and signaling.
This document provides detailed application notes and protocols for several powerful in vivo methods to study this compound-protein interactions: Co-Immunoprecipitation (Co-IP), Bimolecular Fluorescence Complementation (BiFC), Proximity Labeling with TurboID, and Förster Resonance Energy Transfer (FRET) microscopy.
Data Presentation: Known In Vivo Interactors of this compound
Table 1: this compound Interactors Identified by Co-Immunoprecipitation (Co-IP)
| Interacting Protein | Cellular Context | Function of Interaction | Reference |
| Mediator Complex (Med15, Med6) | Drosophila S2R+ cells (nucleus) | Regulation of heat shock gene expression.[1][2] | [1][2] |
| ICAM-3 | Human T lymphocytes | Redistribution to the uropod during cell polarization.[3] | [3] |
| CD44 | Polarized T lymphocytes | Cell adhesion and signaling.[3] | [3] |
| TLR4 | THP-1 cells (monocyte/macrophage-like) | Component of the lipopolysaccharide (LPS) signaling initiation complex.[4] | [4] |
Table 2: this compound Interactions Confirmed by Bimolecular Fluorescence Complementation (BiFC)
| Interacting Protein | Cellular Context | Subcellular Localization of Interaction | Reference |
| Med15 | Drosophila S2R+ cells, larval salivary glands, adult ovaries | Nucleus.[1][5] | [1][5] |
| Med6 | Drosophila S2R+ cells | Nucleus.[1][5] | [1][5] |
Table 3: Proteins in Proximity to this compound Identified by Proximity Labeling
| Proximal Protein | Method | Cellular Context | Putative Functional Link | Reference |
| Myelin Basic Protein (MBP) | TurboID | Schwann cells (inferred) | Cellular adhesion and cytoskeleton-membrane linkage.[6] | [6] |
Experimental Protocols and Visualizations
Co-Immunoprecipitation (Co-IP)
Co-IP is a robust technique used to isolate a protein of interest and its binding partners from a cell lysate. An antibody specific to the "bait" protein (in this case, this compound) is used to pull down the entire protein complex, which can then be analyzed by methods such as Western blotting or mass spectrometry.
Caption: Workflow for Co-IP of this compound and its interacting partners.
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., HEK293T, HeLa, or relevant primary cells) to ~80-90% confluency in a 10 cm dish.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 1 mL of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads to 1 mg of total protein and incubate with rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
-
Add 2-5 µg of anti-moesin antibody (or an appropriate isotype control IgG) to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer and once with 1 mL of ice-cold PBS. For each wash, resuspend the beads and incubate for 5 minutes with rotation at 4°C before pelleting.
-
After the final wash, remove all residual PBS.
-
Elute the protein complexes by adding 50 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using antibodies against this compound and putative interacting proteins.
-
For mass spectrometry, elute with a non-denaturing buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately, or perform on-bead digestion with trypsin.
-
Bimolecular Fluorescence Complementation (BiFC)
BiFC is a powerful technique to visualize protein-protein interactions in living cells. It is based on the principle that two non-fluorescent fragments of a fluorescent protein (e.g., YFP) can reassemble to form a functional fluorophore when brought into close proximity by the interaction of two proteins fused to these fragments. This method also reveals the subcellular localization of the interaction.
Caption: Workflow for BiFC to visualize this compound-protein interactions.
-
Plasmid Construction:
-
Clone the coding sequence of this compound into a BiFC vector containing the N-terminal fragment of a fluorescent protein (e.g., pBiFC-VN173).
-
Clone the coding sequence of the putative interacting protein into a compatible BiFC vector containing the C-terminal fragment (e.g., pBiFC-VC155).
-
Prepare negative controls, such as co-transfecting the this compound-VN construct with an empty VC vector or a VC fusion of a known non-interacting protein.
-
-
Cell Culture and Transfection:
-
Seed cells (e.g., HeLa or COS-7) onto glass-bottom dishes or coverslips suitable for microscopy.
-
Co-transfect the cells with equal amounts of the this compound-VN and interactor-VC plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Imaging:
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression and fluorophore maturation.
-
Wash the cells with PBS and replace the medium with an imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for the chosen fluorescent protein (e.g., YFP).
-
Acquire images in the YFP channel to detect the BiFC signal, and optionally in other channels for subcellular markers or nuclear staining (e.g., DAPI).
-
The presence of a specific fluorescent signal indicates an interaction between this compound and the protein of interest, and the location of the signal reveals the subcellular compartment where the interaction occurs.[1][5]
-
Proximity Labeling with TurboID
Proximity labeling is a technique that uses an engineered enzyme, such as TurboID (a promiscuous biotin (B1667282) ligase), fused to a protein of interest (this compound) to biotinylate nearby proteins within a nanometer-scale radius in vivo. These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry. This method is particularly useful for identifying weak or transient interactions.
Caption: Workflow for identifying this compound's proximal interactome using TurboID.
-
Construct Generation and Cell Line Creation:
-
Generate a construct expressing this compound fused to TurboID (e.g., this compound-V5-TurboID). A linker sequence between this compound and TurboID is recommended.
-
Transduce or transfect the construct into the cells of interest and select for stable expression. Verify the correct localization of the fusion protein by immunofluorescence.
-
-
Biotin Labeling:
-
Culture the stable cell line expressing this compound-TurboID. Include a negative control cell line (e.g., expressing TurboID alone).
-
When cells are at the desired confluency, supplement the culture medium with 50 µM biotin.
-
Incubate for a short period, typically 10-30 minutes, at 37°C.
-
To stop the labeling reaction, wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells in a denaturing buffer, such as RIPA buffer containing 1% SDS, supplemented with protease inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the lysate with high-capacity streptavidin magnetic beads for 1-2 hours at room temperature with rotation.
-
Wash the beads extensively to remove non-specific binders. A series of washes with RIPA buffer, high salt buffer, and urea (B33335) buffer is recommended.
-
-
Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins. Compare the results from the this compound-TurboID sample to the negative control to identify specific proximal interactors.
-
Förster Resonance Energy Transfer (FRET) Microscopy
FRET is a distance-dependent physical process by which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) through dipole-dipole coupling. This phenomenon only occurs when the donor and acceptor are in very close proximity (typically 1-10 nm). By fusing donor (e.g., CFP or GFP) and acceptor (e.g., YFP or mCherry) fluorescent proteins to this compound and a putative interactor, FRET can be used to measure their interaction in real-time within living cells.
References
- 1. Proteomic analysis reveals overexpression of this compound and cytokeratin 17 proteins in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The actin-binding ERM protein this compound binds to and stabilizes microtubules at the cell cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Multiplex co-Immunoprecipitation: Measuring input-specific changes in protein interaction networks at mesoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and in Vivo Characterization of Molecular Interactions between Calmodulin, Ezrin/Radixin/Moesin, and L-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. When less is more – a fast TurboID knock-in approach for high-sensitivity endogenous interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Dynamic Conformational Changes of Moesin with FRET-Based Biosensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moesin, a member of the Ezrin/Radixin/Moesin (ERM) family of proteins, plays a crucial role in linking the actin cytoskeleton to the plasma membrane. This linkage is vital for maintaining cell shape, polarity, and motility. The function of this compound is tightly regulated by a conformational change, transitioning from a dormant, closed state to an active, open state. This activation exposes binding sites for actin filaments and integral membrane proteins. Dysregulation of this compound and other ERM proteins has been implicated in various pathological conditions, including cancer metastasis.
Förster Resonance Energy Transfer (FRET) is a powerful, non-invasive technique that allows for the real-time monitoring of protein conformational changes within living cells. By genetically encoding a FRET-based biosensor for this compound, researchers can visualize and quantify the spatiotemporal dynamics of its activation. This provides a valuable tool for dissecting the signaling pathways that regulate this compound and for screening potential therapeutic compounds that modulate its activity.
These application notes provide a comprehensive guide to utilizing a FRET-based assay for monitoring this compound conformational changes, including the principles of biosensor design, detailed experimental protocols, and data analysis strategies.
Principle of the this compound FRET-Based Biosensor
The this compound FRET biosensor is a single-chain polypeptide genetically engineered to report on its own conformational state. The design principle is based on the intramolecular interaction between the N-terminal FERM (Four-point-one, Ezrin, Radixin, this compound) domain and the C-terminal tail domain of this compound.
-
Inactive State (High FRET): In its dormant conformation, the C-terminal tail of this compound folds back and binds to the FERM domain, bringing the N- and C-termini into close proximity. In the biosensor construct, a donor fluorescent protein (e.g., Cyan Fluorescent Protein, CFP) is fused to one terminus and an acceptor fluorescent protein (e.g., Yellow Fluorescent Protein, YFP) to the other. This proximity allows for efficient FRET, resulting in a high YFP emission upon CFP excitation.
-
Active State (Low FRET): Upon activation, signaling molecules such as phosphatidylinositol 4,5-bisphosphate (PIP2) bind to the FERM domain, and phosphorylation of a key threonine residue (Thr558 in human this compound) in the C-terminal domain occurs. This disrupts the intramolecular interaction, leading to an open and active conformation. The increased distance between the N- and C-termini significantly reduces FRET efficiency, resulting in decreased YFP emission and increased CFP emission.
By measuring the ratio of acceptor to donor fluorescence, the conformational state of the this compound biosensor, and thus the activity of endogenous this compound signaling pathways, can be quantified.
Signaling Pathway of this compound Activation
The activation of this compound is a multi-step process initiated by signals at the plasma membrane. A key upstream regulator is the small GTPase RhoA.
Experimental Protocols
Protocol 1: Construction of a this compound-FRET Biosensor
This protocol describes a representative method for constructing a this compound-FRET biosensor using standard molecular cloning techniques. The example uses mTurquoise2 (a CFP variant) as the donor and mVenus (a YFP variant) as the acceptor.
Materials:
-
Human this compound cDNA
-
pcDNA3.1(+) vector (or another suitable mammalian expression vector)
-
mTurquoise2 and mVenus fluorescent protein cDNA
-
Restriction enzymes (e.g., NheI, XhoI, BamHI)
-
T4 DNA ligase
-
High-fidelity DNA polymerase for PCR
-
Primers for this compound, mTurquoise2, and mVenus
-
E. coli competent cells for cloning
-
Plasmid purification kits
Procedure:
-
Primer Design: Design primers to amplify the full-length human this compound cDNA, mTurquoise2, and mVenus. The primers should incorporate appropriate restriction sites for cloning into the pcDNA3.1(+) vector in the desired order: mTurquoise2 - this compound - mVenus. A flexible linker sequence (e.g., encoding (Gly-Gly-Ser)n) should be included in the primers flanking the this compound cDNA to ensure proper folding and orientation of the fluorescent proteins.
-
Forward Primer for mTurquoise2: Add an NheI site.
-
Reverse Primer for mTurquoise2: Add a sequence encoding the N-terminal part of the linker and a specific restriction site (e.g., BamHI).
-
Forward Primer for this compound: Add a matching restriction site (e.g., BamHI) and the remaining linker sequence.
-
Reverse Primer for this compound: Add a sequence encoding the C-terminal part of the linker and another restriction site (e.g., XhoI).
-
Forward Primer for mVenus: Add a matching restriction site (e.g., XhoI) and the remaining linker sequence.
-
Reverse Primer for mVenus: Add a stop codon and a different restriction site (e.g., KpnI).
-
-
PCR Amplification: Amplify the three fragments (mTurquoise2, this compound, and mVenus) using high-fidelity PCR.
-
Restriction Digestion and Ligation:
-
Digest the pcDNA3.1(+) vector and the mTurquoise2 PCR product with NheI and BamHI. Ligate mTurquoise2 into the vector.
-
Purify the resulting plasmid (pcDNA3.1-mTurquoise2).
-
Digest this plasmid and the this compound PCR product with BamHI and XhoI. Ligate this compound downstream of mTurquoise2.
-
Purify the resulting plasmid (pcDNA3.1-mTurquoise2-Moesin).
-
Digest this plasmid and the mVenus PCR product with XhoI and KpnI. Ligate mVenus downstream of this compound.
-
-
Transformation and Verification:
-
Transform the final ligation product into competent E. coli.
-
Select colonies and purify the plasmid DNA.
-
Verify the correct insertion and sequence of the entire biosensor construct by restriction digestion and Sanger sequencing.
-
Control Constructs:
-
Donor-only: mTurquoise2-Moesin
-
Acceptor-only: this compound-mVenus
-
Constitutively Active (Low FRET): Introduce a phosphomimetic mutation (T558D or T558E) in the this compound sequence.
-
Constitutively Inactive (High FRET): Introduce a non-phosphorylatable mutation (T558A) in the this compound sequence.
Protocol 2: Live-Cell FRET Imaging
Materials:
-
HEK293T or other suitable mammalian cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
-
Widefield or confocal fluorescence microscope equipped for FRET imaging (CFP and YFP filter sets, and a FRET filter set)
-
Image analysis software (e.g., ImageJ/Fiji with FRET analysis plugins)
-
Activators and inhibitors of the RhoA pathway (e.g., LPA, Y-27632)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes to be 70-80% confluent at the time of transfection.
-
Transfect the cells with the this compound-FRET biosensor plasmid DNA according to the manufacturer's protocol for the transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Image Acquisition Setup:
-
Before imaging, replace the culture medium with an appropriate imaging buffer (e.g., phenol (B47542) red-free DMEM).
-
Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Select cells expressing a moderate level of the biosensor to avoid artifacts from overexpression.
-
-
FRET Image Acquisition (Sensitized Emission Method):
-
Acquire three images for each time point or condition:
-
Donor Image (ICFP): Excite with the CFP excitation filter (e.g., 430/24 nm) and collect emission with the CFP emission filter (e.g., 470/24 nm).
-
Acceptor Image (IYFP): Excite with the YFP excitation filter (e.g., 500/20 nm) and collect emission with the YFP emission filter (e.g., 535/30 nm).
-
FRET Image (IFRET): Excite with the CFP excitation filter and collect emission with the YFP emission filter.
-
-
-
Experimental Procedure:
-
Acquire baseline FRET images for a few minutes.
-
Add a stimulus (e.g., LPA to activate the RhoA pathway) and continue acquiring images to observe the dynamic changes in FRET.
-
For inhibitor studies, pre-incubate the cells with the inhibitor (e.g., Y-27632) before adding the stimulus.
-
Protocol 3: FRET Data Analysis
Procedure:
-
Image Pre-processing:
-
Background Subtraction: Subtract the background fluorescence from all three image channels.
-
Correction for Bleed-through and Cross-excitation: This is a critical step for accurate FRET quantification. Correction factors are determined from cells expressing the donor-only and acceptor-only constructs.
-
Donor Bleed-through (BTd): The fraction of donor emission that is detected in the FRET channel. BTd = IFRET(donor-only) / ICFP(donor-only)
-
Acceptor Cross-excitation (CEx): The fraction of acceptor emission in the FRET channel that is due to direct excitation by the CFP excitation light. CEx = IFRET(acceptor-only) / IYFP(acceptor-only)
-
-
-
Calculation of Corrected FRET (FRETc):
-
FRETc = IFRET - (BTd * ICFP) - (CEx * IYFP)
-
-
Calculation of FRET Ratio:
-
The most common method is to calculate the ratio of the corrected FRET signal to the donor signal: FRET Ratio = FRETc / ICFP
-
Alternatively, the normalized FRET (NFRET) can be calculated: NFRET = FRETc / (ICFP * IYFP)^0.5
-
-
Data Presentation:
-
Generate pseudo-colored ratio images to visualize the spatial distribution of this compound activation.
-
Quantify the average FRET ratio over time for specific regions of interest (e.g., the entire cell, cell periphery).
-
Plot the change in FRET ratio over time to visualize the kinetics of this compound activation.
-
Data Presentation
Quantitative data from FRET experiments should be presented in a clear and organized manner to facilitate comparison between different conditions.
Table 1: Representative Quantitative Data from a this compound FRET Assay
| Condition | Baseline FRET Ratio (Mean ± SEM) | Peak FRET Ratio Change (Mean ± SEM) | Time to Peak (seconds) |
| Untreated Control | 1.25 ± 0.05 | - | - |
| LPA (10 µM) | 1.24 ± 0.06 | -0.35 ± 0.04 | 120 ± 15 |
| Y-27632 (10 µM) + LPA (10 µM) | 1.26 ± 0.05 | -0.08 ± 0.02* | - |
| T558D Mutant (Constitutively Active) | 0.85 ± 0.04 | - | - |
| T558A Mutant (Constitutively Inactive) | 1.30 ± 0.06 | - | - |
*p < 0.01 compared to LPA treatment alone. Note: These are hypothetical values for illustrative purposes. Actual values will depend on the specific biosensor construct, cell type, and imaging setup.
Visualization of Experimental Workflow
Troubleshooting and Considerations
-
Low FRET Signal: Optimize linker length and composition between this compound and the fluorescent proteins. Ensure the chosen FRET pair has a good spectral overlap.
-
Phototoxicity: Minimize excitation light intensity and exposure time. Use more photostable fluorescent proteins.
-
Overexpression Artifacts: Transfect with lower amounts of plasmid DNA and select cells with moderate fluorescence intensity for analysis.
-
Control Experiments: Always include donor-only and acceptor-only controls for bleed-through correction, as well as positive and negative biological controls (e.g., using activators/inhibitors or constitutively active/inactive mutants) to validate the biosensor's response.
By following these detailed protocols and considerations, researchers can successfully implement a FRET-based assay to investigate the dynamic regulation of this compound conformational changes, providing valuable insights into its role in cellular processes and disease.
Application Notes and Protocols: Phosphomimetic Moesin (T558D)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moesin, a member of the Ezrin-Radixin-Moesin (ERM) protein family, functions as a critical linker between the plasma membrane and the actin cytoskeleton.[1] This function is essential for regulating cell adhesion, migration, polarity, and the formation of surface structures like microvilli.[1][2] The activity of ERM proteins is tightly controlled by a conformational change. In their inactive, "closed" state, the N-terminal FERM domain binds to the C-terminal F-actin-binding domain, masking their respective binding sites.[3][4]
Activation occurs through a two-step process: binding of phosphatidylinositol 4,5-bisphosphate (PIP2) to the FERM domain, followed by the phosphorylation of a conserved threonine residue in the C-terminal domain (Threonine-558 in this compound).[4][5] This phosphorylation, often mediated by kinases such as Rho-associated kinase (ROCK), stabilizes the protein in an "open" and active conformation, enabling it to crosslink membrane proteins with the actin cytoskeleton.[1][6]
The phosphomimetic mutant, this compound T558D, substitutes the threonine residue with aspartic acid. The negative charge of the aspartate residue mimics the phosphate (B84403) group, locking the protein in a constitutively active state.[7] This makes this compound T558D an invaluable tool for studying the downstream effects of sustained this compound activation, dissecting signaling pathways, and identifying potential therapeutic targets.
Key Applications
The this compound T558D mutant is a versatile tool with broad applications in cell biology and drug development:
-
Studying Cell Migration and Chemotaxis: By mimicking the phosphorylated state, this compound T558D allows researchers to investigate the role of active this compound in cell movement. Studies have shown that the expression of this compound T558D inhibits cell migration and chemotaxis, indicating that the dynamic cycling of this compound phosphorylation and dephosphorylation is required for directional movement.[8]
-
Investigating Cell Adhesion and Morphology: this compound T558D is used to study the regulation of cell shape and attachment to the extracellular matrix. Its expression has been shown to induce cell rounding and inhibit re-adhesion to substrates, highlighting the role of active this compound in reducing cell adhesion.[7][9]
-
Modeling Fibrotic Processes: In the context of fibrosis, where excessive extracellular matrix is produced, this compound T558D can be used to model the activated state of cells like hepatic stellate cells (HSCs). In HSCs, this compound T558D expression increases cellular motility and contraction, promoting a fibrogenic phenotype.[1]
-
Probing Rho GTPase Signaling: Since this compound is a key downstream effector of the Rho/ROCK pathway, this compound T558D can be used to bypass the need for Rho activation to study the specific downstream consequences of this compound activation.[6][10] This helps to isolate this compound-dependent events from other Rho-mediated signaling.
-
Cancer Research: The role of this compound in cancer is complex. In a model of Acute Myeloid Leukemia (AML), combining a specific this compound mutation (C295) with the phosphomimetic T558D variant significantly delayed leukemia progression compared to a non-phosphorylatable version.[11] This suggests that manipulating this compound phosphorylation could be a therapeutic strategy in certain contexts.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies utilizing the this compound T558D mutant.
| Experimental System | Parameter Measured | Control (Wild-Type/Other) | This compound T558D | Key Finding | Reference |
| HL60 Cells (Human promyelocytic leukemia) | Chemotaxis Index (CI) | 0.84 (WT-moesin) | 0.33 | This compound T558D significantly inhibits directional cell migration. | [8] |
| HEK293T Cells | Cell Re-attachment | Adherent | Inhibited | Phospho-mimetic this compound inhibits cell adhesion to the substrate. | [7][9] |
| Mouse Model of MLL-ENL-driven AML | Median AML-free Survival | 28 days (C295 + T558A mutant) | 68 days (C295 + T558D mutant) | In the context of the C295 mutation, phosphomimetic this compound impairs leukemia propagation. | [11] |
| Hepatic Stellate Cells (HSCs) | Cellular Motility & Contraction | Baseline | Increased | Active this compound promotes a pro-fibrotic cellular phenotype. | [1] |
Signaling Pathways and Experimental Workflows
This compound Activation Signaling Pathway
Caption: Rho/ROCK pathway-mediated activation of this compound and its mimicry by the T558D mutant.
Detailed Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Generate this compound T558D Plasmid
This protocol describes the generation of the phosphomimetic T558D mutant from a wild-type this compound expression vector using a commercial site-directed mutagenesis kit.
Materials:
-
Wild-type (WT) this compound expression vector (e.g., in pEGFP or pcDNA3.1)
-
Site-Directed Mutagenesis Kit (e.g., Agilent QuikChange II XL)
-
Custom-designed mutagenic primers
-
Competent E. coli (e.g., DH5α for cloning, Rosetta 2 for expression)[12]
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid miniprep kit
-
DNA sequencing service
Procedure:
-
Primer Design: Design forward and reverse primers containing the desired mutation. The Threonine (T) at position 558 is encoded by "ACN" codons (e.g., ACT, ACC, ACA, ACG). The desired Aspartic Acid (D) is encoded by "GAY" codons (GAT, GAC). The mutation should be centered in the primer, with ~15-20 bp of correct sequence on both sides.
-
Example Forward Primer (T558D, ACT -> GAT): 5'-CAGGAAATACAAGGATACCCTGAGG-3' (Mutation is underlined)
-
Reverse primer will be the reverse complement.
-
-
Mutagenesis PCR: Set up the PCR reaction according to the kit manufacturer's instructions, using the WT this compound plasmid as a template and the designed mutagenic primers.
-
Template Digestion: Following PCR, digest the parental (non-mutated) template DNA with the DpnI restriction enzyme provided in the kit. DpnI specifically targets methylated and hemimethylated DNA (the parental plasmid) and will not digest the newly synthesized, unmethylated mutant DNA.
-
Transformation: Transform the DpnI-treated DNA into highly competent E. coli. Plate the transformation mixture onto an LB agar plate containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Colony Selection and Plasmid Purification: Select several individual colonies and grow them in liquid LB medium with the antibiotic. Isolate the plasmid DNA using a miniprep kit.
-
Sequence Verification: Send the purified plasmid DNA for Sanger sequencing to confirm the presence of the T558D mutation and to ensure no other mutations were introduced into the this compound coding sequence.
Protocol 2: Analysis of Cell Migration using a Transwell Assay
This protocol assesses the effect of this compound T558D expression on the directional migration of cells towards a chemoattractant.
Materials:
-
Adherent or suspension cell line of interest (e.g., HEK293T, HeLa, Jurkat)
-
Expression vectors: WT-Moesin, this compound-T558D, and an empty vector control (e.g., pEGFP)
-
Transfection reagent (e.g., Lipofectamine)
-
Transwell inserts (e.g., 8.0 µm pore size, adaptable for cell type)[13]
-
24-well plates
-
Chemoattractant (e.g., 10% FBS, SDF-1α)[14]
-
Serum-free culture medium
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope
Procedure:
-
Transfection: 24-48 hours prior to the assay, transfect the cells with the empty vector, WT-Moesin, or this compound-T558D plasmids. If using fluorescently tagged plasmids, transfection efficiency can be monitored by microscopy.
-
Cell Preparation: After incubation, harvest the cells. If adherent, use trypsin. Resuspend the cells in serum-free medium and perform a cell count. Adjust the concentration to 1 x 10^6 cells/mL (this may require optimization).[13]
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower wells of the 24-well plate.
-
Add 600 µL of serum-free medium to control wells (to measure random migration).
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
Carefully place the inserts into the wells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period suitable for the cell type (e.g., 4-24 hours).[13]
-
Cell Removal and Fixation:
-
Carefully remove the inserts from the wells.
-
Using a wet cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in fixation solution for 10-15 minutes.
-
-
Staining and Quantification:
-
Stain the fixed cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view for each membrane. Calculate the average number of migrated cells per field.
-
References
- 1. This compound, an ERM family member, regulates hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Ezrin/Radixin/Moesin Mediates Attractive Growth Cone Guidance through Regulation of Growth Cone Actin and Adhesion Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ezrin, Radixin and this compound: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo control of the ezrin/radixin/moesin protein ERM-1 in C. elegans | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cell adhesion by phosphorylated Ezrin/Radixin/Moesin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of cell adhesion by phosphorylated Ezrin/Radixin/Moesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. A somatic mutation in this compound drives progression into acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Phosphorylation in this compound Interactions with PIP2-Containing Biomimetic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Application Notes and Protocols for the Purification of Recombinant Human Moesin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moesin is a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, which are crucial linkers between the plasma membrane and the actin cytoskeleton.[1] These proteins play a pivotal role in a variety of cellular processes, including cell adhesion, migration, and the organization of signal transduction complexes. This compound is activated through a conformational change induced by binding to phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequent phosphorylation of a conserved threonine residue in its C-terminal domain by kinases such as Rho-associated coiled-coil containing protein kinase (ROCK). Given its integral role in cytoskeletal dynamics and signaling, purified recombinant this compound is an invaluable tool for a range of research and drug development applications, including structural studies, inhibitor screening, and investigation of its interactions with binding partners.
This document provides a detailed protocol for the expression and purification of N-terminally His-tagged recombinant human this compound from Escherichia coli. The purification strategy employs a multi-step chromatographic process, including immobilized metal affinity chromatography (IMAC), ion-exchange chromatography (IEX), and size-exclusion chromatography (SEC) to achieve high purity.
Data Presentation: Representative Purification of Recombinant Human this compound
The following table summarizes the expected results from the purification of recombinant human this compound from a 1-liter E. coli culture. Note that an activity assay for this compound can be complex; for the purpose of this representative table, "Total Activity" is based on a hypothetical assay measuring the protein's ability to bind F-actin, and "Specific Activity" is the total activity divided by the total protein.
| Purification Step | Total Volume (mL) | Protein Conc. (mg/mL) | Total Protein (mg) | Total Activity (Units) | Yield (%) | Purity (%) | Purification (Fold) |
| Clarified Lysate | 30 | 15.0 | 450 | 45,000 | 100 | 5 | 1 |
| Ni-NTA Affinity | 10 | 1.2 | 12 | 36,000 | 80 | 75 | 15 |
| Ion-Exchange (Pooled) | 5 | 1.8 | 9 | 31,500 | 70 | 90 | 18 |
| Size-Exclusion (Pooled) | 2.5 | 2.8 | 7 | 28,000 | 62 | >95 | >19 |
Experimental Protocols
Expression of His-tagged Recombinant Human this compound in E. coli
This protocol is designed for the expression of N-terminally 6xHis-tagged human this compound in the E. coli BL21(DE3) strain.
Materials and Reagents:
-
pET expression vector containing the human this compound gene with an N-terminal 6xHis tag
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., Kanamycin at 50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transform the pET-moesin expression vector into E. coli BL21(DE3) competent cells and plate on LB agar (B569324) containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking at 220 rpm.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture for an additional 4-6 hours at 30°C with shaking.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed.
Cell Lysis and Lysate Clarification
Materials and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824).
-
Sonicator
-
High-speed centrifuge
Protocol:
-
Thaw the cell pellet on ice and resuspend in 30 mL of ice-cold Lysis Buffer per liter of original culture.
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble His-tagged this compound, and filter it through a 0.45 µm syringe filter.
Purification of Recombinant this compound
This purification scheme involves three sequential chromatography steps.
Materials and Reagents:
-
Ni-NTA Agarose (B213101) resin
-
IMAC Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
IMAC Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
-
Chromatography column
Protocol:
-
Equilibrate the Ni-NTA agarose resin with 5-10 column volumes (CV) of Lysis Buffer (without lysozyme and PMSF).
-
Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
-
Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with 5-10 CV of IMAC Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified this compound. Pool the purest fractions.
The predicted isoelectric point (pI) of human this compound is approximately 5.9. Therefore, at a pH above this value (e.g., pH 7.5), the protein will be negatively charged and can be purified using anion-exchange chromatography.
Materials and Reagents:
-
Anion-exchange column (e.g., Q-Sepharose)
-
IEX Buffer A: 20 mM Tris-HCl (pH 7.5), 25 mM NaCl
-
IEX Buffer B: 20 mM Tris-HCl (pH 7.5), 1 M NaCl
Protocol:
-
The pooled fractions from the IMAC step need to be buffer-exchanged into IEX Buffer A. This can be done by dialysis or using a desalting column.
-
Equilibrate the anion-exchange column with 5-10 CV of IEX Buffer A.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with 5 CV of IEX Buffer A.
-
Elute the bound protein using a linear gradient of 0-100% IEX Buffer B over 10-20 CV.
-
Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure this compound.
This final "polishing" step separates proteins based on their size and can remove any remaining aggregates or smaller contaminants.
Materials and Reagents:
-
Size-exclusion column (e.g., Superdex 200)
-
SEC Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT
Protocol:
-
Concentrate the pooled fractions from the IEX step to a suitable volume (e.g., 1-2 mL) using a centrifugal concentrator.
-
Equilibrate the size-exclusion column with at least 2 CV of SEC Buffer.
-
Load the concentrated sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the purest fractions containing monomeric this compound. Determine the protein concentration, aliquot, and store at -80°C.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Activation Signaling Pathway.
Caption: Recombinant this compound Purification Workflow.
References
Application Notes and Protocols for Live-Cell Imaging of GFP-Tagged Moesin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Green Fluorescent Protein (GFP)-tagged moesin for the real-time visualization and quantification of actin cytoskeleton dynamics in living cells. Detailed protocols for cell preparation, live-cell imaging, and quantitative analysis are provided to enable researchers to investigate the role of this compound in various cellular processes, including cell migration, cell division, and the formation of membrane protrusions.
Introduction to this compound and its Role in the Actin Cytoskeleton
This compound is a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, which act as crucial linkers between the plasma membrane and the actin cytoskeleton.[1][2] These proteins are involved in a multitude of cellular processes that require dynamic changes in cell shape and membrane organization, such as cell adhesion, motility, and cytokinesis.[2][3] this compound is activated by signaling pathways, including the Rho GTPase pathway, which triggers a conformational change allowing it to bind to both F-actin and transmembrane proteins.[2][4][5][6]
GFP-tagged this compound serves as an excellent live-cell reporter for visualizing the dynamic organization of the cortical actin cytoskeleton.[7] Its localization to structures such as filopodia, microvilli, and the cleavage furrow during cytokinesis provides a powerful tool to study the spatiotemporal regulation of actin dynamics in real-time.[1][7]
Data Presentation: Quantitative Analysis of GFP-Moesin Dynamics
The following tables summarize key quantitative parameters that can be extracted from live-cell imaging experiments using GFP-tagged this compound. These values are representative and may vary depending on the cell type, experimental conditions, and specific protein constructs used.
Table 1: Dynamics of Filopodia
| Parameter | Representative Value | Method of Analysis |
| Elongation Rate | 0.6 ± 0.3 µm/min | Tracking of filopodial tip movement over time in time-lapse sequences.[8] |
| Persistence of Elongation | 0.5 ± 0.2 | Calculation of the directionality of filopodial growth.[8] |
| Final Length | 4.0 ± 2.0 µm | Measurement of the maximum length achieved by individual filopodia.[8] |
| Protrusion Rate | 0.37 ± 0.080 µm/s | Analysis of length increase per unit time during extension phases.[9] |
| Retraction Rate | 0.32 + 0.054 µm/s | Analysis of length decrease per unit time during retraction phases.[9] |
Table 2: Protein Mobility Measured by Fluorescence Recovery After Photobleaching (FRAP)
| Parameter | Representative Value | Cellular Context |
| Half-time of Recovery (t½) | ~26 s (for GFP-actin in contractile ring) | Cytokinesis[1] |
| Mobile Fraction | Varies (e.g., ~50% for E-cad-GFP at cell borders) | Cell-cell junctions[10] |
| Immobile Fraction | Varies (e.g., ~91.5% for GFP-actin stable component) | Dendritic spines[11] |
Note: Specific FRAP data for GFP-moesin can be highly context-dependent. The provided values for other cytoskeletal and membrane-associated proteins offer a general reference for the expected range of dynamics.
Signaling Pathways and Experimental Workflows
Signaling Pathway: RhoA-Mediated this compound Activation
The following diagram illustrates the signaling cascade leading to the activation of this compound. Upon stimulation of G protein-coupled receptors (GPCRs), the small GTPase RhoA is activated.[4][5] Active, GTP-bound RhoA then activates Rho-associated coiled-coil containing protein kinase (ROCK).[5][12] ROCK, in turn, phosphorylates the C-terminal threonine residue of this compound, leading to its conformational activation and subsequent binding to F-actin and plasma membrane components.[2][4][5][6]
Experimental Workflow: Live-Cell Imaging of GFP-Moesin
This workflow outlines the key steps from cell culture to image analysis for studying GFP-moesin dynamics.
Experimental Protocols
Protocol 1: Cell Culture and Transient Transfection
This protocol describes the preparation of mammalian cells for live-cell imaging of GFP-moesin.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293, MDCK)
-
Complete growth medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)
-
Glass-bottom imaging dishes
-
GFP-moesin expression plasmid
-
Transfection reagent (e.g., Lipofectamine-based or calcium phosphate)
-
Serum-free medium (e.g., Opti-MEM)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Approximately 18-24 hours prior to transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection Complex Preparation (Lipofectamine-based example): a. In a sterile microcentrifuge tube, dilute the GFP-moesin plasmid DNA in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: a. Gently add the DNA-transfection reagent complexes dropwise to the cells in the imaging dish. b. Gently rock the dish to ensure even distribution. c. Return the cells to the incubator.
-
Post-Transfection: a. After 4-6 hours, the medium containing the transfection complexes can be replaced with fresh, pre-warmed complete growth medium. b. Allow the cells to express the GFP-moesin protein for 24-48 hours before proceeding with live-cell imaging.
Protocol 2: Live-Cell Imaging using Confocal Microscopy
This protocol outlines the general procedure for acquiring time-lapse images of GFP-moesin dynamics.
Materials:
-
Transfected cells in a glass-bottom dish
-
Live-cell imaging medium (CO₂-independent medium or complete medium with HEPES buffer)
-
Confocal microscope equipped with an environmental chamber (to maintain 37°C and 5% CO₂)
-
488 nm laser for GFP excitation
-
Emission filter suitable for GFP (e.g., 500-550 nm)
Procedure:
-
Microscope Setup: a. Turn on the microscope, laser lines, and environmental chamber. Allow the system to equilibrate to 37°C and 5% CO₂. b. Place the imaging dish with the transfected cells on the microscope stage.
-
Locate Cells: a. Using a low magnification objective, locate cells expressing GFP-moesin. b. Switch to a higher magnification objective (e.g., 40x or 63x oil immersion) for imaging.
-
Image Acquisition Settings: a. Set the excitation laser power to the lowest possible level that provides a sufficient signal-to-noise ratio to minimize phototoxicity. b. Adjust the detector gain and offset to optimize the dynamic range of the signal. c. Set the pinhole size to 1 Airy unit for optimal confocality. d. Define the image size, scan speed, and averaging to balance image quality with acquisition speed.
-
Time-Lapse Acquisition: a. Set up a time-lapse experiment by defining the time interval between frames and the total duration of the experiment. The interval will depend on the dynamics of the process being studied (e.g., every 5-10 seconds for filopodia dynamics, every 1-2 minutes for cell migration). b. Start the time-lapse acquisition.
Protocol 3: Quantitative Analysis of GFP-Moesin Fluorescence Intensity
This protocol describes a basic workflow for measuring changes in GFP-moesin fluorescence intensity in a specific region of interest (ROI) over time using ImageJ/Fiji.
Materials:
-
Time-lapse image sequence of GFP-moesin expressing cells
-
ImageJ or Fiji software
Procedure:
-
Open Image Stack: Open the time-lapse image sequence in ImageJ/Fiji.
-
Define ROI: a. Use the selection tools (e.g., freehand, oval, or polygon) to draw an ROI around the area where you want to measure the fluorescence intensity (e.g., the leading edge of a migrating cell, the cleavage furrow). b. Add the ROI to the ROI Manager ("Analyze" > "Tools" > "ROI Manager").
-
Measure Intensity: a. In the ROI Manager, select the desired ROI. b. Go to "Analyze" > "Set Measurements..." and ensure that "Mean gray value" and "Integrated density" are selected. c. In the ROI Manager, click "More >>" and then "Multi Measure". Select "Measure all slices".
-
Background Correction: a. Draw an ROI in a background region of the image where there are no cells. b. Use the measurements from this background ROI to subtract from the measurements of your cellular ROI at each time point.
-
Data Analysis: a. The results table will show the fluorescence intensity measurements for each time point. b. Export the data to a spreadsheet program for further analysis and plotting.
Protocol 4: Fluorescence Recovery After Photobleaching (FRAP)
This protocol provides a method to measure the mobility and dynamics of GFP-moesin within a specific cellular structure.
Materials:
-
Confocal microscope with FRAP capabilities
-
Transfected cells expressing GFP-moesin
Procedure:
-
Setup: a. Follow the setup steps in Protocol 2 for live-cell imaging. b. Select a cell with a clear localization of GFP-moesin in the structure of interest.
-
Pre-Bleach Imaging: a. Acquire 5-10 images at a low laser power to establish a baseline fluorescence intensity.
-
Photobleaching: a. Define a region of interest (ROI) within the structure to be bleached. b. Use a high-intensity laser pulse (488 nm) to photobleach the fluorescence within the ROI.
-
Post-Bleach Imaging: a. Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging to monitor the recovery of fluorescence in the bleached ROI. The frequency and duration of imaging will depend on the recovery rate of the protein.
-
Data Analysis: a. Measure the fluorescence intensity in the bleached ROI, a control region in the same cell, and a background region for each time point. b. Normalize the intensity of the bleached ROI to the control region to correct for photobleaching during image acquisition. c. Plot the normalized fluorescence intensity over time. d. Fit the recovery curve to a mathematical model to determine the half-time of recovery (t½) and the mobile fraction of GFP-moesin.[11][13]
References
- 1. Myosin-II-dependent localization and dynamics of F-actin during cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RhoA/ROCK-dependent this compound phosphorylation regulates AGE-induced endothelial cellular response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network Contractility during Cytokinesis—From Molecular to Global Views | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | ARAP1 fine-tunes F-actin polymerization level in lymphocytes through RhoA inhibition [frontiersin.org]
- 7. GFP-moesin illuminates actin cytoskeleton dynamics in living tissue and demonstrates cell shape changes during morphogenesis in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular counting of myosin force generators in growing filopodia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A minimal actomyosin-based model predicts the dynamics of filopodia on neuronal dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Step by Step Guide for FRAP Experiments | Learn & Share | Leica Microsystems [leica-microsystems.com]
Troubleshooting & Optimization
optimizing moesin immunofluorescence signal-to-noise
Welcome to the technical support center for optimizing moesin immunofluorescence. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve a high signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
This compound is an ERM (ezrin, radixin, this compound) protein that functions as a linker between the plasma membrane and the actin cytoskeleton.[1] Consequently, its primary localization is at the plasma membrane and in actin-rich surface structures such as microvilli, filopodia, retraction fibers, and membrane ruffles.[2][3][4] In polarized cells, like epithelial cells, this compound is often found on the apical microvilli.[3] The distribution is not always uniform and can appear concentrated in specific microdomains depending on the cell's activity and shape.[3] While a significant portion is at the cell cortex, an inactive, unphosphorylated form of this compound resides in the cytoplasm.[5][6]
Q2: Should I stain for total this compound or phosphorylated this compound?
The choice depends on your research question.
-
Total this compound Antibody: Use this to visualize the overall expression and distribution of the this compound protein, including both its inactive cytosolic pool and its active membrane-bound form.[1][7]
-
Phospho-Moesin (e.g., pThr558) Antibody: Use this to specifically detect the "active" form of this compound.[5][8] Phosphorylation at Threonine 558 is a key step in this compound activation, leading to a conformational change that allows it to link the cytoskeleton to the plasma membrane.[1][9] Staining for phospho-moesin is ideal for studying cellular processes where this compound activity is regulated, such as cell adhesion, migration, and signaling.[8][10]
Q3: How do I choose the right primary antibody for this compound?
Selecting a high-quality, validated antibody is critical.
-
Validation: Ensure the antibody has been validated for immunofluorescence (IF) applications. Not all antibodies that work for western blotting will be effective in IF.[11] Look for validation data in knockout/knockdown cells or tissues to confirm specificity.[12][13][14]
-
Specificity: The ERM proteins (ezrin, radixin, and this compound) are highly homologous.[5] If you need to distinguish this compound from ezrin and radixin, choose a monoclonal antibody or a polyclonal antibody that has been specifically tested and shown not to cross-react with the other ERM family members.[1][7]
-
Published Data: Refer to studies that have characterized and compared different commercial this compound antibodies to select a top-performing one for your specific application.[12][13][14]
Q4: What are the critical controls for a this compound immunofluorescence experiment?
To ensure your staining is specific and reliable, include the following controls:
-
Secondary Antibody Only Control: This involves performing the entire staining protocol but omitting the primary antibody. This control is essential to check for non-specific binding of the secondary antibody.[11][15]
-
Isotype Control: For monoclonal primary antibodies, use an antibody of the same isotype and concentration that is directed against an antigen not present in your sample. This helps to identify background staining caused by non-specific binding of the primary antibody.
-
Positive/Negative Control Cells/Tissues: Use a cell line or tissue known to express high levels of this compound as a positive control. Conversely, a cell line with this compound expression knocked out (KO) or knocked down (e.g., via siRNA) is the gold standard for a negative control to demonstrate antibody specificity.[12][14]
This compound Activation and Localization Pathway
The activation of this compound is a multi-step process that regulates its transition from an inactive, cytosolic state to an active state at the plasma membrane, where it links the actin cytoskeleton to transmembrane proteins.
Caption: this compound activation pathway from inactive cytosolic to active membrane-bound form.
Troubleshooting Guide
Use the following guide to troubleshoot common issues encountered during this compound immunofluorescence staining.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common immunofluorescence issues.
Issue 1: Weak or No Signal
| Potential Cause | Recommended Solution |
| Suboptimal Primary Antibody Concentration | Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and test a range (e.g., 1:100, 1:250, 1:500).[16] |
| Antibody Not Validated for IF | Confirm that your primary antibody is validated for immunofluorescence.[11] Check the product datasheet or publications. If necessary, test a different antibody. |
| Ineffective Fixation/Permeabilization | The choice of fixative can impact epitope accessibility. For total this compound, 4% paraformaldehyde (PFA) is common.[14] For phospho-ERM proteins, trichloroacetic acid (TCA) fixation may better preserve the phosphorylation state.[17][18] Ensure permeabilization (e.g., 0.1-0.2% Triton X-100) is sufficient for the antibody to access the intracellular epitope.[14][19] |
| Low this compound Expression | Use a positive control cell line known to express this compound (e.g., HeLa, Jurkat) to confirm your protocol is working.[14][20] If your target has low expression, consider using a signal amplification method like Tyramide Signal Amplification (TSA).[11] |
| Incorrect Imaging Settings | Ensure you are using the correct filter sets for your fluorophore. Increase the exposure time or gain on the microscope, but be careful not to saturate the signal or increase background.[21] |
Issue 2: High Background Staining
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | An excess of primary or secondary antibody can lead to non-specific binding. Perform a titration to determine the lowest concentration that still provides a strong specific signal.[11][22] |
| Insufficient Blocking | Non-specific sites may not be adequately blocked. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent.[11] A common blocking solution is 5% normal serum from the same species as the secondary antibody (e.g., 5% Normal Goat Serum) in PBS.[16] |
| Inadequate Washing | Unbound antibodies can remain if washing is insufficient. Increase the number and duration of wash steps (e.g., 3 washes of 5-10 minutes each) after both primary and secondary antibody incubations.[16] Including a mild detergent like 0.1% Tween-20 in the wash buffer can help.[11] |
| Secondary Antibody Cross-Reactivity | Run a "secondary antibody only" control.[11] If staining is observed, the secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[15] |
| Tissue Autofluorescence | Some tissues have endogenous fluorescence. Examine an unstained sample to assess autofluorescence.[23] This can be reduced by using specific quenching reagents or choosing fluorophores in the far-red spectrum.[16][23] |
Experimental Protocols
Standard Immunofluorescence Protocol for Cultured Cells
This protocol is a general guideline and may require optimization for your specific cell type and antibodies.
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a multi-well plate. Allow them to grow to 50-70% confluency.[24]
-
-
Fixation:
-
Gently wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[14]
-
Alternative for Phospho-Moesin: Use 10% Trichloroacetic Acid (TCA) for 15 minutes on ice to better preserve phosphorylation.[17]
-
Wash three times with PBS for 5 minutes each.[16]
-
-
Permeabilization:
-
Incubate with 0.1-0.2% Triton X-100 in PBS for 10 minutes at room temperature.[14] This step is not needed if using TCA fixation as it also permeabilizes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-moesin antibody in the blocking buffer to its optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.[14]
-
-
Washing:
-
Wash three times with wash buffer (e.g., PBS with 0.1% Tween 20) for 5-10 minutes each.[16]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.[16]
-
-
Final Washes & Mounting:
-
Wash three times with wash buffer for 5-10 minutes each, protected from light.
-
Perform a final wash in PBS.
-
Mount the coverslip onto a microscope slide using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.[14]
-
Quantitative Data Summary: Antibody Dilutions
The optimal antibody dilution is highly dependent on the specific antibody, sample type, and other protocol variables. The following table provides starting ranges based on published data. Always perform a titration for your specific experimental conditions.
| Antibody Type | Application | Starting Dilution Range | Reference |
| This compound Polyclonal | Western Blot | 1:1000 | [7] |
| This compound Monoclonal | Western Blot | 1:5000 - 1:20000 | [14] |
| This compound (various) | Immunofluorescence | 1:100 - 1:1000 | [11][14] |
| Phospho-ERM | Immunofluorescence | 1:100 - 1:400 | [25] |
Note: This table is for illustrative purposes. Refer to the antibody manufacturer's datasheet and perform your own optimization.
References
- 1. This compound (Q480) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Subcellular distribution of ezrin/radixin/moesin and their roles in the cell surface localization and transport function of P-glycoprotein in human colon adenocarcinoma LS180 cells | PLOS One [journals.plos.org]
- 3. Subcellular localization of this compound in dynamic filopodia, retraction fibers, and other structures involved in substrate exploration, attachment, and cell-cell contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Interacts with the Cytoplasmic Region of Intercellular Adhesion Molecule-3 and Is Redistributed to the Uropod of T Lymphocytes during Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Phosphorylation in this compound Interactions with PIP2-Containing Biomimetic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 8. This compound and its activating kinase Slik are required for cortical stability and microtubule organization in mitotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of cell adhesion by phosphorylated Ezrin/Radixin/Moesin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Immunofluorescence detection of ezrin/radixin/moesin (ERM) proteins with their carboxyl-terminal threonine phosphorylated in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Activation of this compound, a Protein That Links Actin Cytoskeleton to the Plasma Membrane, Occurs by Phosphatidylinositol 4,5-bisphosphate (PIP2) Binding Sequentially to Two Sites and Releasing an Autoinhibitory Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 22. hycultbiotech.com [hycultbiotech.com]
- 23. vectorlabs.com [vectorlabs.com]
- 24. IF Sample Preparation | Proteintech Group [ptglab.com]
- 25. Age-related Defects in this compound/Ezrin Cytoskeletal Signals in Mouse CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phospho-Moesin Western Blot
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low or no signal when performing Western blots for phospho-Moesin (specifically phosphorylated at Threonine 558).
Troubleshooting Guide: Low Signal for Phospho-Moesin
Question: I am not seeing a band, or the band for phospho-Moesin is very faint. What are the possible causes and solutions?
A weak or absent signal for phospho-Moesin can arise from several factors throughout the Western blot workflow. This guide will walk you through potential issues from sample preparation to signal detection.
Section 1: Sample Preparation & Protein Lysate
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Moesin Phosphorylation | The specific phosphorylation event at Thr558 may not be induced in your cell or tissue model under basal conditions. This compound is phosphorylated in response to specific signaling events.[1] | - Positive Control: Use a known positive control lysate. For example, A431 cells treated with Epidermal Growth Factor (EGF) show increased this compound phosphorylation at Thr558.[1]- Stimulation: If appropriate for your experimental model, stimulate cells with activators of the Rho/ROCK pathway, such as LPA or Calyculin A, or with growth factors like EGF.[2][3] Perform a time-course experiment to determine the peak of phosphorylation. |
| Phosphatase Activity | Endogenous phosphatases are released upon cell lysis and can rapidly dephosphorylate your target protein.[4][5][6] | - Inhibitors: Always add a freshly prepared cocktail of phosphatase inhibitors to your lysis buffer immediately before use.[4][5][6]- Keep Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzyme activity.[4][6] |
| Low Protein Concentration | The amount of total protein loaded onto the gel may be insufficient to detect the phosphorylated fraction of this compound, which can be low. | - Increase Loading: Load a higher amount of total protein per lane, for example, 30-50 µg.[5]- Concentrate Sample: If the protein of interest is of low abundance, consider immunoprecipitation to enrich for this compound before loading. |
| Inappropriate Lysis Buffer | The chosen lysis buffer may not efficiently extract the protein of interest. | - RIPA Buffer: Use a strong lysis buffer like RIPA, which is effective for extracting cytoskeletal-associated proteins. |
Section 2: Gel Electrophoresis & Transfer
| Potential Cause | Explanation | Recommended Solution |
| Poor Protein Transfer | Inefficient transfer of proteins from the gel to the membrane will result in a weak signal. | - Check Transfer: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that transfer was successful and even across the blot.- Optimize Transfer: Ensure proper sandwich assembly, appropriate buffer conditions, and optimal time and voltage for the transfer. PVDF membranes are often recommended for their durability, especially if stripping and reprobing is anticipated.[7][8] |
Section 3: Antibody Incubation & Washing
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Primary Antibody Concentration | The concentration of the anti-phospho-Moesin antibody may be too low. | - Optimize Dilution: Perform a dot blot or titration experiment to determine the optimal antibody concentration. As a starting point, you can try increasing the concentration from the manufacturer's recommendation. |
| Ineffective Blocking Agent | The blocking buffer can interfere with antibody binding. | - Avoid Milk: Do not use non-fat dry milk for blocking when using phospho-specific antibodies. Milk contains casein, a phosphoprotein, which can lead to high background and mask the specific signal.[4][5][6]- Use BSA: Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking.[5][6] |
| Incorrect Buffer Composition | Phosphate-based buffers can interfere with the binding of some phospho-specific antibodies. | - Use Tris-Based Buffers: Use Tris-Buffered Saline (TBS) for all wash steps and antibody dilutions to avoid interference from phosphate (B84403) ions in PBS.[4][5] |
| Insufficient Incubation Time | The primary antibody may not have had enough time to bind to the target protein. | - Overnight Incubation: Incubate the primary antibody overnight at 4°C with gentle agitation to maximize binding.[9] |
| Excessive Washing | Over-washing can strip the antibody from the membrane. | - Optimize Wash Steps: Reduce the number or duration of wash steps. Ensure the detergent concentration in the wash buffer is not too high (0.05-0.1% Tween-20 is standard). |
Section 4: Signal Detection
| Potential Cause | Explanation | Recommended Solution |
| Inactive HRP or Substrate | The horseradish peroxidase (HRP) conjugated to the secondary antibody or the chemiluminescent substrate may have lost activity. | - Check Reagents: Test the activity of your HRP-conjugated secondary antibody and substrate. Ensure the substrate has not expired.- Use a Sensitive Substrate: If the signal is expected to be low, use a high-sensitivity ECL substrate.[5] |
| Short Exposure Time | The signal may be too weak to be captured with a short exposure time. | - Increase Exposure: Expose the blot for longer durations. If using film, try multiple exposure times. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of phospho-Moesin? this compound has a predicted molecular weight of approximately 68 kDa. The phosphorylated form should appear at a similar molecular weight on your Western blot.
Q2: How can I be sure the signal I see is specific to the phosphorylated form of this compound? To confirm the specificity of your phospho-Moesin antibody, you can perform a phosphatase treatment on your protein lysate. A common choice is lambda protein phosphatase. If the antibody is specific, the signal should disappear after phosphatase treatment.[5]
Q3: Is it necessary to run a total this compound control? Yes, it is highly recommended to probe for total this compound on the same blot. This serves as a loading control and allows you to determine the proportion of this compound that is phosphorylated.[5] You can do this by stripping and reprobing your membrane.[7][8][10][11][12]
Q4: What are some recommended positive controls for phospho-Moesin (Thr558)? Lysates from A431 cells stimulated with EGF are a well-documented positive control.[1] Other cell lines, such as PC-12 cells treated with ATP, have also been used.[13]
Q5: Can I reuse my diluted primary antibody? It is generally not recommended to reuse diluted antibodies, as their stability can decrease, and the dilution buffer is susceptible to contamination. For optimal and consistent results, always use a freshly prepared antibody solution.
Experimental Protocols
Detailed Protocol: Phospho-Moesin (Thr558) Western Blot
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and protein loads may be necessary for your specific experimental conditions.
1. Sample Preparation (EGF-Stimulated A431 Cells - Positive Control) a. Culture A431 cells to 80-90% confluency. b. Serum-starve the cells overnight. c. Treat the cells with 100 ng/mL of EGF for 5-10 minutes at 37°C. d. Immediately place the culture dish on ice and wash twice with ice-cold PBS. e. Lyse the cells in ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail. f. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. g. Centrifuge at 14,000 x g for 15 minutes at 4°C. h. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer a. Mix 30-50 µg of protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom. c. Transfer the proteins to a PVDF membrane. Ensure the membrane is pre-activated with methanol. d. After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.
3. Immunoblotting a. Block the membrane with 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with the primary anti-phospho-Moesin (Thr558) antibody diluted in 5% BSA in TBST. Incubate overnight at 4°C with gentle shaking. (Refer to the manufacturer's datasheet for the recommended starting dilution). c. Wash the membrane three times for 5 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
5. Stripping and Reprobing for Total this compound (Optional) a. After imaging for phospho-Moesin, wash the membrane in TBST. b. Incubate the membrane in a mild stripping buffer (e.g., glycine-HCl based) for 15-30 minutes at room temperature. c. Wash thoroughly with TBST. d. Block the membrane again with 5% BSA in TBST for 1 hour. e. Proceed with immunoblotting for total this compound, following steps 3b-4c with an antibody specific for total this compound.
Visualizations
Signaling Pathway for this compound Activation
Caption: this compound activation pathway leading to phosphorylation at Thr558.
Troubleshooting Workflow for Low Phospho-Moesin Signal
Caption: Step-by-step troubleshooting workflow for a low p-Moesin signal.
References
- 1. Phospho-Ezrin (Thr567)/Radixin (Thr564)/Moesin (Thr558) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Ezrin-radixin-moesin-binding phosphoprotein-50 regulates EGF-induced AKT activation through interaction with EGFR and PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.addgene.org [blog.addgene.org]
- 8. bio-rad.com [bio-rad.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Ezrin/Radixin/Moesin Are Required for the Purinergic P2X7 Receptor (P2X7R)-dependent Processing of the Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 12. How to Strip and Reprobe a Western Blot Membrane [synapse.patsnap.com]
- 13. Phospho-Ezrin/Radixin/Moesin (Thr558, Thr567, Thr564) Polyclonal Antibody (PA5-117253) [thermofisher.com]
Technical Support Center: Moesin Antibody in IHC-Paraffin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with moesin antibodies in immunohistochemistry (IHC) on paraffin-embedded sections.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you identify and solve issues in your IHC-P experiments.
No Staining or Weak Signal
Q1: I am not getting any staining or the signal for this compound is very weak. What are the possible causes?
A1: Weak or absent staining is a common issue in IHC and can stem from several factors throughout the protocol. Here are the primary areas to investigate:
-
Primary Antibody:
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Inactivity: Ensure the antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.
-
Incorrect Dilution: The antibody concentration may be too low. An antibody titration experiment is recommended to determine the optimal dilution.
-
Antibody Validation: Confirm that the specific this compound antibody clone you are using is validated for IHC-P applications.[1] Check the manufacturer's datasheet for recommended applications.
-
-
Antigen Retrieval:
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Suboptimal Method: Formalin fixation creates protein cross-links that can mask the this compound epitope.[2] Effective antigen retrieval is crucial to unmask these sites. The choice between Heat-Induced Epitope Retrieval (HIER) and Protease-Induced Epitope Retrieval (PIER) can be critical.
-
Incorrect Buffer/pH: For HIER, the pH of the retrieval solution (e.g., Citrate or Tris-EDTA) is critical. Optimization may be required.
-
-
Tissue Preparation:
-
Inadequate Fixation: Under-fixation can lead to poor tissue morphology and loss of antigen, while over-fixation can excessively mask the epitope, making it difficult to retrieve.[3][4]
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Improper Deparaffinization: Incomplete removal of paraffin (B1166041) wax can hinder antibody penetration.[5] Ensure you are using fresh xylene and adequate incubation times.
-
-
Detection System:
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Reagent Inactivity: Ensure secondary antibodies and detection reagents (e.g., HRP, AP) are active and stored correctly.
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Incompatibility: Verify that the secondary antibody is appropriate for the host species of your primary this compound antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[3]
-
High Background or Non-Specific Staining
Q2: My this compound staining has high background, making it difficult to interpret the results. What can I do?
A2: High background staining can obscure specific signals. Here are the common causes and solutions:
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Blocking Step:
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Insufficient Blocking: The blocking step is essential to prevent non-specific antibody binding. Increase the incubation time or try a different blocking agent, such as normal serum from the species in which the secondary antibody was raised.[3]
-
-
Antibody Concentration:
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Primary/Secondary Antibody Too Concentrated: High antibody concentrations can lead to non-specific binding.[6] Try reducing the concentration of one or both antibodies.
-
-
Endogenous Enzyme Activity:
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Peroxidase/Phosphatase Activity: If you are using an HRP or AP-based detection system, endogenous enzymes in the tissue can produce a false positive signal. Use a quenching step, such as hydrogen peroxide for HRP, before primary antibody incubation.[7]
-
-
Antigen Retrieval:
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Overly Harsh Conditions: Excessive heat or enzymatic digestion during antigen retrieval can damage tissue and expose non-specific epitopes.[5] Try reducing the incubation time or temperature.
-
-
Washing Steps:
-
Inadequate Washing: Insufficient washing between steps can leave unbound antibodies behind. Ensure thorough but gentle washing with an appropriate buffer (e.g., PBS-T).
-
Frequently Asked Questions (FAQs)
Q3: Is antigen retrieval necessary for this compound IHC on paraffin sections?
A3: Yes, for formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is almost always necessary. Formalin fixation masks epitopes, and this step is critical for unmasking the this compound antigen to allow for antibody binding.[2] Both HIER and PIER methods can be effective, and the optimal method may need to be determined empirically.
Q4: What is the expected subcellular localization of this compound?
A4: this compound is a member of the ERM (Ezrin-Radixin-Moesin) family of proteins that link the actin cytoskeleton to the plasma membrane.[8][9][10] Therefore, you should expect to see staining primarily in the cytoplasm and at the cell membrane , particularly in cellular protrusions like microvilli.[11][12]
Q5: My tissue sections are falling off the slides. How can I prevent this?
A5: Tissue detachment can be caused by overly aggressive antigen retrieval or rough handling. To prevent this, use positively charged or coated slides to improve tissue adherence. Additionally, be gentle during washing steps and consider using a less harsh antigen retrieval method, such as a lower temperature for a longer duration.[3]
Q6: Should I use a monoclonal or polyclonal this compound antibody?
A6: Both monoclonal and polyclonal antibodies can be effective for IHC-P.
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Monoclonal antibodies recognize a single epitope, which can lead to higher specificity and lower background.
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Polyclonal antibodies recognize multiple epitopes on the target protein, which can result in a stronger signal, especially if some epitopes are partially masked. The best choice depends on your specific experimental needs and the validation data provided by the manufacturer for each antibody.
Quantitative Data Tables
The following tables provide recommended starting ranges for key experimental parameters. Optimal conditions should be determined for your specific tissue and antibody.
Table 1: this compound Primary Antibody Dilution and Incubation
| Antibody Type | Recommended Starting Dilution | Incubation Time | Incubation Temperature |
| Monoclonal | 1:100 - 1:500 | 1 hour - Overnight | Room Temperature or 4°C |
| Polyclonal | 1:250 - 1:1000 | 1 hour - Overnight | Room Temperature or 4°C |
Table 2: Heat-Induced Epitope Retrieval (HIER) Conditions
| Buffer | pH | Heating Method | Time (minutes) |
| Sodium Citrate | 6.0 | Microwave / Pressure Cooker | 10 - 20 |
| Tris-EDTA | 9.0 | Microwave / Pressure Cooker | 10 - 20 |
Experimental Protocols
Detailed Protocol for this compound IHC on Paraffin Sections
This protocol provides a standard workflow. Optimization of incubation times, dilutions, and antigen retrieval is recommended.
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 changes for 10 minutes each.[13]
- Immerse in 100% Ethanol (B145695): 2 changes for 10 minutes each.[13]
- Immerse in 95% Ethanol: 1 change for 5 minutes.[13]
- Immerse in 70% Ethanol: 1 change for 5 minutes.[13]
- Rinse thoroughly in distilled water.
2. Antigen Retrieval (HIER Method Recommended):
- Immerse slides in a staining dish containing Tris-EDTA buffer (pH 9.0).[11][12]
- Heat the solution using a microwave or pressure cooker to 95-100°C for 15 minutes.[2]
- Allow slides to cool to room temperature in the buffer (approx. 20 minutes).
- Rinse slides in PBS or TBS.
3. Peroxidase Block (if using HRP detection):
- Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.[7]
- Rinse slides with PBS.
4. Blocking:
- Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.[14]
5. Primary Antibody Incubation:
- Dilute the primary this compound antibody in the blocking solution to its optimal concentration.
- Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[3]
6. Detection:
- Rinse slides with PBS (3 changes for 5 minutes each).
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30-60 minutes at room temperature.[13]
- Rinse slides with PBS.
- Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
- Rinse slides with PBS.
7. Chromogen Development:
- Incubate sections with a chromogen substrate (e.g., DAB) until the desired stain intensity develops. Monitor under a microscope.
- Rinse slides with distilled water to stop the reaction.
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with Hematoxylin for 1-2 minutes.
- "Blue" the sections in running tap water.
- Dehydrate the sections through graded ethanol series (70%, 95%, 100%).
- Clear in xylene and mount with a permanent mounting medium.
Visualizations
Experimental Workflow
Caption: A standard workflow for Immunohistochemistry on paraffin-embedded sections (IHC-P).
This compound Signaling Pathway
Caption: Activation of this compound and its role in linking the plasma membrane to the actin cytoskeleton.
References
- 1. bosterbio.com [bosterbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Immunohistochemistry Paraffin Troubleshooting: IHC-P Help [bio-techne.com]
- 4. 8vr.d73.myftpupload.com [8vr.d73.myftpupload.com]
- 5. microtesty.ru [microtesty.ru]
- 6. origene.com [origene.com]
- 7. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 8. Ezrin, Radixin and this compound: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathophysiological Roles of Ezrin/Radixin/Moesin Proteins [jstage.jst.go.jp]
- 11. novusbio.com [novusbio.com]
- 12. novusbio.com [novusbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Moesin siRNA Knockdown
Welcome to the technical support center for Moesin siRNA knockdown experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve efficient and reliable gene silencing.
Troubleshooting Guide
This section addresses common issues encountered during this compound siRNA knockdown experiments.
Low Knockdown Efficiency
Q1: My this compound knockdown efficiency is low. What are the potential causes and how can I improve it?
A1: Low knockdown efficiency is a common issue with several potential causes. Here’s a systematic approach to troubleshooting:
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Transfection Efficiency: The primary reason for poor knockdown is often inefficient delivery of the siRNA into the cells.
-
siRNA Quality and Design:
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siRNA Integrity: Ensure your siRNA is not degraded. Work in an RNase-free environment.[5]
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Sequence Efficacy: Not all siRNA sequences are equally effective. It is recommended to test two or three different siRNA sequences targeting different regions of the this compound mRNA to identify the most potent one.[11] Using a pool of validated siRNAs can also enhance knockdown efficiency.[12]
-
-
Cell Health and Culture Conditions:
-
Validation Method:
Experimental Workflow for Optimizing Lipid-Based Transfection ```dot
Caption: Decision tree for troubleshooting high cytotoxicity.
Inconsistent Results
Q3: My knockdown results are not reproducible between experiments. How can I improve consistency?
A3: Reproducibility is key for reliable data. To improve consistency:
-
Standardize Protocols: Keep all experimental parameters constant once optimized, including cell density, siRNA and reagent concentrations, and incubation times. [1]* Cell Passage Number: Use cells from a similar low passage number for all experiments, as cell characteristics can change over time in culture. [1][8]* Reagent Preparation: Prepare master mixes for your siRNA and transfection reagents when setting up replicate experiments to minimize pipetting errors. [4]* Controls: Always include appropriate controls in every experiment. [10]A positive control (e.g., siRNA against a housekeeping gene like GAPDH) will confirm transfection efficiency, while a non-targeting negative control siRNA is crucial to distinguish sequence-specific effects from non-specific cellular responses. [1][5][10]
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and what signaling pathways is it involved in?
A1: this compound is a member of the Ezrin-Radixin-Moesin (ERM) family of proteins. [14]These proteins act as crucial linkers between the plasma membrane and the actin cytoskeleton. [15][16][17]This linkage is vital for maintaining cell shape, adhesion, migration, and polarity. [14][17]this compound is also involved in signal transduction, acting as a scaffold for various signaling components at the cell membrane. [15][16]One of its key regulatory roles is to antagonize the Rho signaling pathway, which is important for maintaining epithelial integrity. [18]Dysregulation of this compound has been implicated in processes like hepatic fibrosis through the MRTF-A/SRF pathway. [14]
This compound Signaling Interaction
Caption: this compound's role in linking the cytoskeleton and regulating the Rho pathway.
Q2: Which delivery method is best for this compound siRNA?
A2: The best method depends on your cell type.
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Lipid-Based Transfection: This is the most common method for standard cell lines (e.g., HeLa, HEK293) due to its simplicity and cost-effectiveness. [19][20]Many commercial reagents are available and optimized for siRNA delivery. [10][]* Electroporation: This method is often more effective for difficult-to-transfect cells, such as primary cells, immune cells, and suspension cells. [22][19][23]It uses an electrical pulse to create temporary pores in the cell membrane for siRNA entry. [19]* Viral Vectors: For long-term gene silencing or for cells that are very difficult to transfect, viral vectors (e.g., lentivirus, adenovirus) are a powerful option. [24][25][26]They offer high efficiency but require more complex handling and safety precautions. [24] Q3: What controls are essential for a this compound siRNA knockdown experiment?
A3: A comprehensive set of controls is crucial for interpreting your results accurately: [5][10]* Positive Control: An siRNA known to efficiently knock down a ubiquitously expressed gene (e.g., GAPDH or UBC). This confirms that your transfection protocol is working. [4][10]* Negative Control (Non-Targeting): An siRNA with a scrambled sequence that does not target any known gene in your model system. This helps to differentiate sequence-specific knockdown from non-specific effects caused by the introduction of siRNA or the transfection reagent. [5][10]* Untreated Control: Cells that have not been exposed to siRNA or transfection reagent. This provides a baseline for normal this compound expression. [5]* Mock-Transfected Control: Cells treated with the transfection reagent only (no siRNA). This control helps to assess the cytotoxic effects of the transfection reagent itself. [5] Q4: How do I validate the knockdown of this compound?
A4: Validation should always be performed at both the mRNA and protein levels. [1][6]* mRNA Level: Use quantitative real-time PCR (qPCR) to measure the reduction in this compound mRNA. This is the most direct way to assess the immediate effect of the siRNA. [10]Samples are typically collected 24-48 hours post-transfection. [1][10]* Protein Level: Use Western blotting to measure the reduction in this compound protein. This confirms that the mRNA knockdown translates to a functional decrease in the protein of interest. Due to protein stability and turnover rates, maximal protein reduction is often observed 48-96 hours post-transfection. [1][4]
Data Presentation Tables
Table 1: General Optimization Parameters for Lipid-Based siRNA Transfection
| Parameter | Starting Range | Key Consideration |
| siRNA Concentration | 5 - 100 nM [5][6] | Use the lowest concentration that achieves >70% knockdown to minimize off-target effects. [1][7] |
| Cell Confluency | 30 - 70% [5][9] | Actively dividing cells generally show better transfection efficiency. [8] |
| Incubation Time (mRNA) | 24 - 48 hours [1][10] | Optimal time for peak mRNA degradation. |
| Incubation Time (Protein) | 48 - 96 hours [1][4] | Dependent on the half-life of the target protein. |
Table 2: Comparison of siRNA Delivery Methods
| Method | Advantages | Disadvantages | Best For |
| Lipid-Based Transfection | Simple, cost-effective, high-throughput compatible. [27][28] | Can be toxic to some cells, efficiency is cell-type dependent. [29][30] | Standard, easy-to-transfect cell lines. [19] |
| Electroporation | High efficiency in a wide range of cells, including difficult-to-transfect ones. [22][23] | Can cause significant cell death if not optimized, requires specialized equipment. [23][31] | Primary cells, stem cells, immune cells, suspension cells. [10][19] |
| Viral Vectors | Very high efficiency, enables stable, long-term knockdown. [24][25] | More complex and time-consuming, potential for immunogenicity and insertional mutagenesis, requires BSL-2 handling. [26][32] | Long-term studies, in vivo applications, very difficult-to-transfect cells. [24] |
Experimental Protocols
Protocol: Lipid-Mediated Transfection of this compound siRNA in a 24-Well Plate Format
Materials:
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Cells to be transfected
-
Complete growth medium (without antibiotics)
-
Serum-free medium (e.g., Opti-MEM)
-
This compound siRNA (and relevant controls)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
24-well tissue culture plates
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Seeding (Day 1):
-
Seed cells in a 24-well plate in 500 µL of complete growth medium without antibiotics. The number of cells should be adjusted so that they are 30-50% confluent at the time of transfection (typically 24 hours later). [9] * Incubate overnight at 37°C in a CO₂ incubator.
-
-
Transfection (Day 2):
-
Step A: siRNA Preparation: In an RNase-free microcentrifuge tube, dilute your this compound siRNA (e.g., to a final concentration of 20 nM) in 50 µL of serum-free medium. Mix gently.
-
Step B: Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent according to the manufacturer's instructions (e.g., 1.5 µL in 50 µL of serum-free medium). Mix gently and incubate for 5 minutes at room temperature. [6] * Step C: Complex Formation: Combine the diluted siRNA (from Step A) and the diluted transfection reagent (from Step B). Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow siRNA-lipid complexes to form. [4][6] * Step D: Transfection: Add the 100 µL of siRNA-lipid complexes drop-wise to each well of the 24-well plate containing the cells and medium. Gently rock the plate back and forth to ensure even distribution. [4]
-
-
Incubation (Day 2-4):
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The exact time will depend on whether you are analyzing mRNA or protein knockdown.
-
-
Analysis (Day 3-5):
-
Harvest the cells at your determined optimal time point.
-
For mRNA analysis (qPCR), typically harvest at 24-48 hours.
-
For protein analysis (Western blot), typically harvest at 48-72 hours.
-
References
- 1. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 6. benchchem.com [benchchem.com]
- 7. Guidelines for transfection of siRNA [qiagen.com]
- 8. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 11. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. This compound, an ERM family member, regulates hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ezrin, Radixin and this compound: key regulators of membrane-cortex interactions and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ezrin, Radixin and this compound: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role for this compound in Lipopolysaccharide-Stimulated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound functions antagonistically to the Rho pathway to maintain epithelial integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Optimized siRNA Delivery into Primary Immune Cells Using Electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimal Electroporation Condition for Small Interfering RNA Transfection into MDA-MB-468 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhanced siRNA Delivery and Long-term Gene Silencing | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Vector-based siRNA delivery strategies for high-throughput screening of novel target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Viral Vectors Applied for RNAi-Based Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. High Efficiency Lipid-Based siRNA Transfection of Adipocytes in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Optimization of Transfection Conditions for siRNA Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. An Overview of Various Carriers for siRNA Delivery [oncm.org]
- 30. Lipid-based vectors for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Optimization and evaluation of electroporation delivery of siRNA in the human leukemic CEM cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Use of adeno-associated viral vector for delivery of small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Moesin Protein Integrity in Cell Lysates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of moesin protein degradation during cell lysis and sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its degradation a concern?
A1: this compound is a ~77 kDa protein belonging to the Ezrin, Radixin, and this compound (ERM) family.[1] These proteins act as crucial linkers, connecting the actin cytoskeleton to the plasma membrane.[1] This linkage is vital for maintaining cell shape, adhesion, and motility.[1] Degradation of this compound during experimental procedures can lead to inaccurate quantification and misleading results regarding its expression levels and functional state.
Q2: What are the primary causes of this compound degradation during cell lysis?
A2: The primary cause of protein degradation upon cell lysis is the release of endogenous proteases from cellular compartments, such as lysosomes.[2] Once the cell's structural integrity is compromised, these enzymes can access and cleave substrate proteins like this compound. Key protease families implicated in cytoskeletal protein degradation include caspases and calpains, which are calcium-dependent cysteine proteases.[3][4]
Q3: How does the phosphorylation state of this compound affect its stability?
A3: this compound's activity is regulated by its conformation, which is controlled by phosphorylation. Phosphorylation at Threonine-558 (Thr558) disrupts the intramolecular association between the N-terminal and C-terminal domains, causing the protein to unfold into an "open" or active state.[1][5] This open conformation may increase its susceptibility to proteolytic cleavage by exposing previously masked protease recognition sites.
Q4: What are the visible signs of this compound degradation on a Western blot?
A4: The most common sign of degradation is the appearance of one or more bands at a lower molecular weight than the full-length this compound protein (~77 kDa).[6] A "smear" below the main band can also indicate extensive, non-specific degradation.[7] The presence and intensity of these fragments can vary depending on the type and concentration of active proteases in the lysate.[6]
Troubleshooting Guide
Problem: My Western blot shows multiple bands below the expected ~77 kDa for this compound.
This is a classic indication of proteolytic cleavage. The troubleshooting process involves identifying the likely culprit proteases and implementing strategies to inhibit their activity.
Step 1: Identify Potential Proteases
Cytoskeletal proteins like this compound are common substrates for calpains and caspases, which can be inadvertently activated during sample preparation.
-
Calpains: These are calcium-dependent cysteine proteases.[3] Cell lysis can cause an influx of calcium from the extracellular space or release from intracellular stores, leading to calpain activation.[8]
-
Caspases: While known as key mediators of apoptosis (programmed cell death), effector caspases like caspase-3 and caspase-7 can be activated by cellular stress and cleave numerous structural proteins.[4][9][10] Accidental activation can occur during harsh lysis procedures.
Potential this compound Degradation Products
| Protease Family | Potential Cleavage Products | Notes |
|---|---|---|
| Calpains | ~75 kDa fragment, other smaller fragments | Calpains perform limited proteolysis; a ~75 kDa fragment has been observed for the related protein NCX1 upon calpain cleavage.[8] Similar large fragments for this compound are plausible. |
| Caspases | Multiple smaller fragments | Effector caspases (like caspase-3) cleave after aspartic acid residues (Asp) in specific sequence contexts (e.g., DEVD).[10] this compound contains potential caspase cleavage sites. |
| Other | Various | General serine, cysteine, and acid proteases released from lysosomes can also contribute to degradation.[11][12] |
Step 2: Optimize Your Lysis Protocol and Buffer
The most effective way to prevent degradation is to inhibit proteases from the moment of cell lysis.
Solution: Work quickly and at low temperatures. Perform all lysis and subsequent steps on ice or at 4°C to reduce the activity of proteases.[13]
Solution: Use a comprehensive protease inhibitor cocktail. Standard lysis buffers should always be supplemented with a broad-spectrum protease inhibitor cocktail immediately before use.[13][14]
Recommended Protease Inhibitor Cocktails for this compound Protection
| Inhibitor Class | Target Proteases | Examples | Recommended for this compound? |
|---|---|---|---|
| Serine Protease Inhibitors | Trypsin, Chymotrypsin, etc. | AEBSF, Aprotinin, PMSF | Yes (Essential for broad coverage)[11][15] |
| Cysteine Protease Inhibitors | Papain, Cathepsins, Calpains | E-64, Leupeptin, ALLN (Calpain Inhibitor I) | Yes (Crucial for inhibiting calpains)[3][12][16] |
| Aspartic Protease Inhibitors | Pepsin, Cathepsin D | Pepstatin A | Yes (For broad coverage)[12][15] |
| Metalloprotease Inhibitors | --- | EDTA, EGTA | Yes (Chelates Ca2+, inhibiting calpains and other metalloproteases)[11] |
| Specific Caspase Inhibitors | Caspase-3, -7, etc. | Z-VAD-FMK (pan-caspase inhibitor) | Recommended (If apoptosis-related cleavage is suspected)[4][9] |
Note: Commercial cocktails are often available as "general use" or specialized for mammalian, bacterial, or plant cells. Choose a formulation optimized for mammalian cells.[12]
Step 3: Visualize and Refine Your Workflow
Following a structured workflow can minimize the opportunity for protease activity.
Problem: Even with inhibitors, I see some degradation. What else could be wrong?
If standard inhibition is insufficient, consider the signaling state of your cells and the specific proteases that might be activated.
Signaling Pathway Consideration: Protease Activation
Cellular stress, including the lysis procedure itself, can activate signaling cascades that lead to protease activation. Understanding these pathways can help diagnose specific degradation problems.
Experimental Protocols
1. Optimized Cell Lysis Protocol for this compound Preservation
This protocol is designed to maximize the yield of intact, full-length this compound from cultured mammalian cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or other suitable non-denaturing buffer)
-
Broad-spectrum Protease Inhibitor Cocktail (100X stock, mammalian tissue)[11][12]
-
Phosphatase Inhibitor Cocktail (optional, but recommended if studying phosphorylation)[2]
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
Lysis Buffer Recipe (Modified RIPA):
| Component | Final Concentration | Purpose |
|---|---|---|
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintain ionic strength |
| EDTA | 1 mM | Metalloprotease inhibitor, Ca2+ chelator |
| NP-40 or Triton X-100 | 1% (v/v) | Non-ionic detergent for membrane solubilization |
| Sodium deoxycholate | 0.5% (w/v) | Ionic detergent to aid solubilization |
| SDS | 0.1% (w/v) | Ionic detergent to aid solubilization |
| Protease Inhibitor Cocktail | 1X | Inhibit proteases |
| Phosphatase Inhibitor Cocktail | 1X | Inhibit phosphatases |
Note: Add inhibitor cocktails to the buffer immediately before use.[13]
Procedure:
-
Place the cell culture dish on ice and wash cells twice with ice-cold PBS.[6]
-
Aspirate the final PBS wash completely.
-
Add the complete, ice-cold lysis buffer to the dish (e.g., 200-400 µL for a 10 cm dish).
-
Using a cold cell scraper, scrape the adherent cells into the lysis buffer and transfer the entire suspension to a pre-chilled microcentrifuge tube.[6]
-
Agitate the lysate gently for 30 minutes at 4°C (e.g., on a rotator).[6]
-
Clarify the lysate by centrifuging at >12,000 x g for 20 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet. This is your cleared lysate.
-
Proceed immediately with protein quantification (e.g., BCA assay) and preparation for Western blot, or store aliquots at -80°C.
2. Western Blot Protocol for this compound Detection
Procedure:
-
Determine the protein concentration of your cleared lysates.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to your lysate (3 parts lysate to 1 part buffer).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 15-30 µg of total protein per lane on an SDS-PAGE gel (e.g., 8-10% polyacrylamide).
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for this compound (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C. Ensure the antibody detects total this compound and does not cross-react with ezrin or radixin.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Look for a prominent band at ~77 kDa.
References
- 1. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Protease and Phosphatase Inhibitor Tablets | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound and its activating kinase Slik are required for cortical stability and microtubule organization in mitotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calpain Cleaves Most Components in the Multiple Aminoacyl-tRNA Synthetase Complex and Affects Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of Calpain Cleavage and Inactivation of the Sodium-Calcium Exchanger 1 in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Caspase 3 - Wikipedia [en.wikipedia.org]
- 11. mesgenbio.com [mesgenbio.com]
- 12. bio-protech.com.tw [bio-protech.com.tw]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Protease Inhibitor Cocktails [sigmaaldrich.com]
- 15. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
- 16. caymanchem.com [caymanchem.com]
Technical Support Center: Expression of Full-Length Recombinant Moesin
Welcome to the technical support center for the expression and purification of full-length recombinant moesin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter when expressing full-length recombinant this compound.
FAQ 1: I am observing very low or no expression of full-length this compound in E. coli. What are the possible causes and solutions?
Low or no expression of your target protein is a common issue in E. coli expression systems. Several factors related to the expression vector, host strain, and culture conditions can contribute to this problem.
Troubleshooting Low or No Expression
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Codon Usage | Analyze the codon usage of your human this compound construct for E. coli expression. Synthesize a codon-optimized gene if significant rare codons are present. Alternatively, use an E. coli strain like BL21(DE3)-pLysS/RIL, which supplies tRNAs for rare codons. | E. coli has a different codon bias than humans. Rare codons in your this compound gene can lead to translational stalling and premature termination, resulting in truncated or no full-length protein.[1] |
| Plasmid Integrity Issues | Verify the integrity of your expression plasmid by sequencing to ensure the this compound gene is in the correct reading frame and free of mutations. | Errors during cloning, such as frameshift mutations or the introduction of premature stop codons, will prevent the expression of the full-length protein. |
| Toxicity of this compound to E. coli | Use a tightly regulated expression system, such as the pET system in BL21(DE3) strains, to minimize basal ("leaky") expression before induction. Consider using lower IPTG concentrations (e.g., 0.1-0.4 mM) for induction. | Leaky expression of a foreign protein can be toxic to E. coli, leading to poor cell growth and, consequently, low protein yield upon induction. |
| Inefficient Induction | Optimize the induction conditions, including IPTG concentration (0.1 mM to 1 mM), induction temperature (18-37°C), and induction time (3 hours to overnight). Perform a time-course experiment to determine the optimal induction parameters for your specific construct. | The optimal conditions for protein expression vary for each protein. A systematic optimization of induction parameters is crucial for maximizing yield. |
Experimental Workflow for Optimizing this compound Expression in E. coli
Caption: Workflow for optimizing full-length this compound expression in E. coli.
FAQ 2: My full-length this compound is expressed, but it's insoluble and forms inclusion bodies. How can I increase its solubility?
Inclusion bodies are dense aggregates of misfolded protein.[2] The formation of inclusion bodies is a common challenge when overexpressing eukaryotic proteins in E. coli.
Troubleshooting Protein Insolubility
| Strategy | Recommended Actions | Rationale |
| Lower Expression Temperature | Reduce the induction temperature to 18-25°C and extend the induction time (e.g., overnight). | Lower temperatures slow down protein synthesis, which can promote proper folding and reduce aggregation.[2] |
| Reduce Inducer Concentration | Decrease the IPTG concentration to 0.1-0.4 mM. | A lower induction level reduces the rate of protein synthesis, lessening the burden on the cellular folding machinery and potentially improving solubility. |
| Utilize a Solubility-Enhancing Tag | Fuse a solubility-enhancing tag, such as Glutathione-S-Transferase (GST) or Maltose Binding Protein (MBP), to the N-terminus of this compound. | These large, soluble protein tags can help to chaperone the folding of the fused protein and increase its overall solubility. |
| Co-expression with Chaperones | Co-transform your E. coli host with a plasmid that expresses molecular chaperones (e.g., GroEL/GroES). | Chaperones assist in the proper folding of newly synthesized proteins and can help prevent aggregation. |
| Optimize Lysis Buffer | Include additives in your lysis buffer such as 5-10% glycerol, 150-500 mM NaCl, and non-ionic detergents like 0.1% Triton X-100. | These additives can help to stabilize the protein and prevent aggregation during cell lysis and purification. |
Decision Tree for Troubleshooting this compound Insolubility
Caption: Decision tree for improving the solubility of recombinant this compound.
FAQ 3: I am observing significant degradation of my full-length this compound during purification. What steps can I take to minimize this?
Protein degradation is a common problem during purification, often caused by endogenous proteases released during cell lysis.
Troubleshooting Protein Degradation
| Strategy | Recommended Actions | Rationale |
| Use Protease Inhibitors | Add a broad-spectrum protease inhibitor cocktail (e.g., cOmplete™ EDTA-free) to your lysis buffer immediately before use. Consider adding specific inhibitors like PMSF for serine proteases. | Protease inhibitors block the activity of endogenous proteases, preventing the degradation of your target protein. |
| Maintain Low Temperatures | Perform all purification steps at 4°C (on ice or in a cold room). | Low temperatures reduce the activity of most proteases. |
| Work Quickly | Minimize the time between cell lysis and the final purification step. | Reducing the exposure time of your protein to the crude lysate limits the opportunity for proteolytic degradation. |
| Optimize Buffer pH and Ionic Strength | Ensure your lysis and purification buffers have a pH and ionic strength that are optimal for this compound stability. A common starting point is a buffer with a pH of 7.4-8.0 and a NaCl concentration of 150-500 mM. | Maintaining the protein in a stable buffer environment can make it less susceptible to proteolysis. |
| Use a Two-Step Purification Strategy | For tagged proteins (e.g., GST-His), a two-step affinity purification can enrich for full-length protein and remove degradation products.[3][4] | The first tag is used for initial capture, and after tag cleavage, the second tag is used to capture only the full-length protein.[3][4] |
Potential this compound Degradation Products
This compound has a multi-domain structure, and proteolytic cleavage can occur between these domains. While specific degradation patterns can vary, be aware of the potential for cleavage between the N-terminal FERM domain and the C-terminal actin-binding domain. On a Western blot, this might appear as bands smaller than the expected full-length size (approximately 75-80 kDa).
Experimental Protocols
Protocol 1: Expression of His-tagged Full-Length this compound in E. coli
This protocol provides a starting point for expressing N-terminally His-tagged full-length human this compound in the E. coli strain BL21(DE3).
Materials:
-
pET vector containing the human this compound gene with an N-terminal 6xHis tag
-
E. coli BL21(DE3) competent cells
-
LB medium and LB agar (B569324) plates with appropriate antibiotic
-
1 M IPTG stock solution
Procedure:
-
Transform the this compound expression plasmid into BL21(DE3) competent cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.[5]
-
Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.[5]
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[5]
-
Cool the culture to the desired induction temperature (e.g., 20°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
-
Incubate the culture overnight at 20°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of His-tagged Full-Length this compound
This protocol describes the purification of His-tagged this compound under native conditions using immobilized metal affinity chromatography (IMAC).
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, 1x protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol.
Procedure:
-
Resuspend the frozen cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate an Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the bound protein with 5-10 column volumes of Elution Buffer, collecting fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing purified this compound.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol).
-
Determine the protein concentration and store at -80°C.
Signaling Pathway Visualization
This compound Activation Downstream of RhoA Signaling
This compound is a key downstream effector of the RhoA signaling pathway, which regulates the actin cytoskeleton. Upon activation by upstream signals, the GTPase RhoA activates Rho-associated kinase (ROCK). ROCK then phosphorylates this compound at a conserved threonine residue in its C-terminal domain. This phosphorylation disrupts an intramolecular interaction that keeps this compound in an inactive, folded conformation. The now active, open conformation of this compound can link transmembrane proteins to the underlying actin cytoskeleton, playing a crucial role in cell adhesion, migration, and morphology.[6][7]
References
- 1. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
- 2. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. GST-His purification: A Two-step Affinity Purification Protocol Yielding Full-length Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. From mechanical force to RhoA activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ARAP1 fine-tunes F-actin polymerization level in lymphocytes through RhoA inhibition [frontiersin.org]
Technical Support Center: Optimizing Cell Fixation for Moesin Staining
Welcome to the technical support center for optimizing cell fixation for moesin staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best fixative for this compound staining?
The optimal fixative for this compound staining depends on the specific antibody, the cellular localization of interest (e.g., total this compound vs. phosphorylated this compound), and the experimental context.[1][2][3] Both crosslinking fixatives, like paraformaldehyde (PFA), and precipitating fixatives, like methanol (B129727), have been used successfully.[1][4]
-
Paraformaldehyde (PFA): A crosslinking fixative that preserves cellular morphology well and is suitable for many applications.[5][6][7] However, it can mask epitopes, potentially requiring an antigen retrieval step.[8][9]
-
Methanol: A precipitating fixative that dehydrates the cell, which can unmask some epitopes and often does not require a separate permeabilization step.[3][5][10] However, it can alter cell morphology and may not be suitable for all this compound antibodies or for preserving certain subcellular structures.[1][3]
-
Trichloroacetic Acid (TCA): For phosphorylated this compound, TCA fixation has been shown to be effective at inactivating phosphatases, thus preserving the phosphorylation state.[11][12]
Q2: Do I need to perform antigen retrieval for this compound staining?
Antigen retrieval is often necessary when using crosslinking fixatives like PFA because the fixation process can create chemical bonds that mask the epitope recognized by the antibody.[9] If you are using a precipitating fixative like methanol or acetone, antigen retrieval is typically not required. The need for antigen retrieval is also dependent on the specific primary antibody being used; it is always best to consult the antibody datasheet for recommendations. Heat-Induced Epitope Retrieval (HIER) using citrate (B86180) or Tris-EDTA buffers is a common method.[13]
Q3: Why am I getting weak or no signal for my this compound staining?
Several factors can contribute to a weak or absent signal:
-
Suboptimal Fixation: The chosen fixation protocol may be masking the epitope or altering the protein.[14][15] Consider testing different fixatives (e.g., PFA vs. methanol) or optimizing the fixation time and temperature.[14]
-
Incorrect Antibody Dilution: The primary antibody may be too dilute.[14][16]
-
Insufficient Incubation Time: The primary antibody incubation time may be too short.[14][16] Overnight incubation at 4°C is often recommended.[15]
-
Inactive Antibody: Improper storage or repeated freeze-thaw cycles can degrade the antibody.[14]
-
Low Protein Expression: The target protein may not be highly expressed in your cell or tissue type.[15]
Q4: What is causing high background in my this compound staining?
High background can obscure specific staining and make data interpretation difficult. Common causes include:
-
Insufficient Blocking: The blocking step may be inadequate. Try increasing the incubation time or changing the blocking agent (e.g., using normal serum from the same species as the secondary antibody).[16][17]
-
Antibody Concentration Too High: The primary or secondary antibody concentration may be too high, leading to non-specific binding.[14][16]
-
Inadequate Washing: Insufficient washing between steps can leave unbound antibodies behind.[16]
-
Autofluorescence: Some tissues or old fixative solutions can exhibit autofluorescence.[15]
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunofluorescence experiments.
Problem 1: Weak or No this compound Signal
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// Edges Start -> Check_Antibody; Check_Antibody -> Optimize_Incubation [label="If dilution/storage is correct"]; Optimize_Incubation -> Optimize_Fixation [label="If signal is still weak"]; Optimize_Fixation -> Antigen_Retrieval [label="If using PFA"]; Optimize_Fixation -> Check_Expression [label="If using Methanol\nor signal still weak"]; Antigen_Retrieval -> Check_Expression [label="If signal is still weak"]; Check_Expression -> Signal_Improved [label="If expression confirmed\nand signal appears"]; Check_Expression -> No_Improvement [label="If expression not confirmed\nor no signal"]; } }
Caption: Troubleshooting workflow for weak or no this compound signal.
Problem 2: High Background Staining
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// Edges Start -> Optimize_Blocking; Optimize_Blocking -> Titrate_Antibodies [label="If background persists"]; Titrate_Antibodies -> Improve_Washing [label="If background persists"]; Improve_Washing -> Check_Autofluorescence [label="If background persists"]; Check_Autofluorescence -> Secondary_Control [label="If autofluorescence is low"]; Secondary_Control -> Background_Reduced [label="If secondary control is clean"]; Secondary_Control -> No_Improvement [label="If secondary control shows staining"]; } }
Caption: Troubleshooting workflow for high background staining.
Experimental Protocols
Paraformaldehyde (PFA) Fixation and Permeabilization
This protocol is a general guideline and may require optimization.
-
Preparation of 4% PFA: Dissolve 4g of paraformaldehyde powder in 100 mL of 1x PBS. Heat to 60-70°C in a fume hood while stirring. Add a few drops of 1M NaOH to clear the solution. Allow to cool, adjust the pH to 7.4, and filter.[18] Store at 4°C for up to one week or at -20°C for longer storage.[18]
-
Fixation:
-
Permeabilization:
-
Proceed to Blocking and Staining.
Methanol Fixation
This protocol is a common alternative to PFA fixation.
-
Fixation:
-
Proceed to Blocking and Staining. (Note: A separate permeabilization step is often not necessary with methanol fixation).[5][19]
Quantitative Data Summary
The following tables summarize key quantitative parameters for different fixation protocols. These are starting points, and optimal conditions should be determined empirically.
Table 1: Paraformaldehyde (PFA) Fixation Parameters
| Parameter | Value | Reference |
| PFA Concentration | 1% - 4% | [4][20][22] |
| Incubation Time | 10 - 20 minutes | [4][19][20] |
| Temperature | Room Temperature | [4][20] |
| Permeabilization Agent | 0.1% - 0.5% Triton X-100 | [4][6][19] |
| Permeabilization Time | 10 minutes | [4][19] |
Table 2: Methanol Fixation Parameters
| Parameter | Value | Reference |
| Methanol Concentration | 100% | [21] |
| Incubation Time | 5 - 15 minutes | [10][21] |
| Temperature | -20°C | [10][21] |
Table 3: Acetone Fixation Parameters
| Parameter | Value | Reference |
| Acetone Concentration | 100% | [19] |
| Incubation Time | 5 - 10 minutes | [19] |
| Temperature | -20°C | [19] |
Signaling Pathways and Workflows
This compound is a key protein that links the actin cytoskeleton to the plasma membrane and is involved in various signaling pathways. Its activity is regulated by phosphorylation.
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// Nodes Upstream_Signals [label="Upstream Signals\n(e.g., RhoA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inactive_this compound [label="Inactive this compound\n(Folded Conformation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_this compound [label="Active this compound\n(Phosphorylated, Unfolded)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin_Binding [label="Actin Cytoskeleton Binding", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane_Binding [label="Plasma Membrane Protein Binding", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Responses [label="Cellular Responses\n(Motility, Adhesion, etc.)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Upstream_Signals -> Inactive_this compound [label="Phosphorylation\n(e.g., ROCK)"]; Inactive_this compound -> Active_this compound; Active_this compound -> Actin_Binding; Active_this compound -> Membrane_Binding; Actin_Binding -> Cellular_Responses; Membrane_Binding -> Cellular_Responses; } }
Caption: Simplified this compound activation and signaling pathway.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 6. sysy.com [sysy.com]
- 7. Fixation Strategies and Formulations | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. sysy.com [sysy.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Immunofluorescence detection of ezrin/radixin/moesin (ERM) proteins with their carboxyl-terminal threonine phosphorylated in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. ibidi.com [ibidi.com]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. usbio.net [usbio.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Immunofluorescence Microscopy Protocol with Methanol Fixed Cells [protocols.io]
- 22. Protocol for immunofluorescence staining of murine helminth-infected intestinal and lung tissues - PMC [pmc.ncbi.nlm.nih.gov]
Moesin Western Blot Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the appearance of multiple bands in Moesin Western blotting experiments.
Troubleshooting Guide: Multiple Bands in this compound Western Blot
The observation of multiple bands on a Western blot for this compound can be perplexing. This guide will help you systematically troubleshoot and identify the potential cause, distinguishing between technical artifacts and biologically relevant phenomena.
Question: I am seeing multiple bands in my this compound Western blot. What are the possible causes and how can I fix it?
Answer:
Multiple bands in a this compound Western blot can arise from several factors, ranging from experimental technique to the inherent biology of the protein. Below is a step-by-step guide to diagnose and resolve this issue.
Step 1: Evaluate Technical Aspects of Your Western Blotting Protocol
First, rule out common technical errors that can lead to non-specific bands.
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | - Optimize the concentration of your primary and secondary antibodies. Start with the manufacturer's recommended dilution and then perform a titration.[1][2] - Ensure your blocking buffer is adequate. Try increasing the blocking time or switching between 5% non-fat dry milk and 5% BSA.[3] For some antibodies, one may be superior to the other.[4] - Increase the number and/or duration of wash steps to remove unbound antibodies.[5] - Add a detergent like Tween 20 (0.05% - 0.1%) to your wash and antibody dilution buffers.[3][5] |
| Excessive protein loading | - Load less total protein onto the gel. High protein concentration can lead to non-specific antibody binding and aggregation.[4][5] |
| Antibody quality | - Use an affinity-purified primary antibody to reduce cross-reactivity.[1][6] - Verify the specificity of your antibody. If possible, use a knockout/knockdown cell line or tissue as a negative control.[7][8][9] - Review the literature to see which antibodies have been validated for your specific application.[10] |
Step 2: Consider the Biological Nature of this compound
If technical issues are ruled out, the multiple bands may represent different forms of the this compound protein.
| Potential Cause | How to Investigate and Confirm |
| Post-Translational Modifications (PTMs) | - this compound is known to be phosphorylated, which is crucial for its activation.[11][12][13] Phosphorylation can cause a slight upward shift in the band's migration.[14] - To confirm phosphorylation, treat your lysate with a phosphatase (e.g., lambda phosphatase) before running the gel. The upper band should disappear or decrease in intensity. |
| Protein Degradation | - Lower molecular weight bands can be degradation products.[4][5][15] - Always prepare fresh lysates and add a protease inhibitor cocktail to your lysis buffer.[1][4] Keep samples on ice. |
| Protein Isoforms or Splice Variants | - While less commonly reported for this compound, some proteins have multiple isoforms that can be detected by the same antibody.[4] Consult protein databases like UniProt for information on known this compound isoforms.[16] |
| Dimers or Multimers | - Higher molecular weight bands could be dimers or multimers of this compound that have not been fully denatured.[1][6] - Ensure your sample buffer contains a sufficient concentration of a reducing agent (like DTT or β-mercaptoethanol) and that you are boiling your samples for an adequate amount of time before loading. |
Quantitative Data Summary: this compound Molecular Weight
The expected molecular weight of this compound can vary based on several factors. This table summarizes the reported sizes to help in band identification.
| Form of this compound | Predicted/Observed Molecular Weight (kDa) | Source |
| Full-length (predicted) | ~68 | [7][8][13] |
| Full-length (observed in some studies) | ~75 | [9] |
| Recombinant (partial) | ~45 | [17] |
| Phosphorylated | Slightly higher than the unphosphorylated form | [14] |
| Degradation products | Lower than the full-length protein | [4][5] |
Experimental Protocols
Key Experiment: Western Blotting for this compound
This protocol provides a detailed methodology with an emphasis on steps critical for obtaining a clean this compound blot.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[1][4]
-
Determine the protein concentration of your lysate using a standard assay (e.g., BCA assay).
-
Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer containing a reducing agent (e.g., 5% β-mercaptoethanol or 50 mM DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Prepare or purchase a polyacrylamide gel of an appropriate percentage to resolve a ~70 kDa protein (e.g., 8-10%).
-
Load your samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer is often recommended for better efficiency.[4]
-
After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
-
-
Blocking:
-
Block the membrane for at least 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T).[3]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation. Use the dilution recommended by the manufacturer as a starting point.
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS-T).[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10-15 minutes each with wash buffer.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the signal using an imaging system.
-
Visualizations
Troubleshooting Workflow for Multiple Bands
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 7. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and in vivo characterization of research antibodies for this compound, CD44, Midkine, and sFRP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Moesin antibody [EP1863Y] (ab52490) | Abcam [abcam.com]
- 10. This compound antibody | antibody review based on formal publications [labome.com]
- 11. ERM protein this compound is phosphorylated by advanced glycation end products and modulates endothelial permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 13. This compound (human) [phosphosite.org:443]
- 14. LabXchange [labxchange.org]
- 15. sysy.com [sysy.com]
- 16. uniprot.org [uniprot.org]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Validating Moesin Antibody Specificity with KO Cells
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for validating the specificity of moesin antibodies using knockout (KO) cells.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to validate this compound antibody specificity with knockout (KO) cells?
A1: Validating antibody specificity is essential to ensure that the antibody detects only the protein of interest, in this case, this compound. The use of KO cells, which do not express the target protein, serves as a true negative control.[1] A specific this compound antibody should produce a signal in wild-type (WT) cells but no signal in this compound KO cells. This method helps to avoid misleading results caused by off-target binding and cross-reactivity, which contribute to the scientific reproducibility crisis.[1]
Q2: What are the recommended applications for validating a this compound antibody with KO cells?
A2: this compound antibody specificity should be validated in the context of the intended application. The most common applications for validation using KO cells are Western blotting (WB), immunofluorescence (IF), and flow cytometry.[2][3][4] Comparing the antibody's performance in both WT and KO cells across these applications provides robust evidence of its specificity.
Q3: How do I choose a suitable cell line for this compound antibody validation?
A3: The first step is to select a cell line that expresses sufficient levels of this compound to generate a detectable signal. Public databases like the DepMap portal can be used to check the transcriptomics data for this compound (MSN) expression in various cell lines.[3] HeLa cells are a commonly used and commercially available cell line with both parental (WT) and this compound (MSN) knockout versions available, making them a suitable model for these validation studies.[3][5]
Q4: What is the expected molecular weight of this compound in a Western blot?
A4: The predicted molecular weight of this compound is approximately 68 kDa.[4] When performing a Western blot, a specific antibody should detect a band at this size in the WT cell lysate, which should be absent in the KO cell lysate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Signal detected in both WT and KO cell lysates by Western blot. | 1. Antibody is not specific and cross-reacts with other proteins. 2. Incomplete knockout of the this compound gene. 3. High antibody concentration leading to non-specific binding. | 1. Test a different this compound antibody, preferably a recombinant monoclonal antibody which generally shows higher specificity.[1] 2. Verify the knockout efficiency at the genomic or transcriptomic level. 3. Titrate the antibody to determine the optimal concentration that maximizes specific signal and minimizes background. |
| No signal in either WT or KO cells in any application. | 1. This compound expression is too low in the chosen cell line. 2. The antibody is not functional or incompatible with the experimental conditions. 3. Issues with the experimental protocol (e.g., ineffective cell lysis, improper protein transfer, incorrect antibody dilution). | 1. Select a cell line with higher this compound expression based on transcriptomic or proteomic data.[3] 2. Try a different antibody that has been previously validated in your application of interest. 3. Review and optimize your protocol. Ensure all reagents are fresh and correctly prepared. Use a positive control if available. |
| High background in immunofluorescence. | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. 4. Autofluorescence of the cells or sample holder. | 1. Increase the blocking time or try a different blocking agent (e.g., 5% BSA or goat serum).[3] 2. Titrate both primary and secondary antibodies to find the optimal concentrations. 3. Increase the number and duration of wash steps. 4. Use an appropriate mounting medium with an anti-fade reagent. Image a negative control (cells only) to assess autofluorescence. |
| Weak or no signal in WT cells during flow cytometry. | 1. Ineffective cell permeabilization for intracellular this compound staining. 2. The antibody's epitope is destroyed by the fixation/permeabilization method. 3. Low this compound expression in the cell population. | 1. Optimize the permeabilization step. Mild detergents like saponin (B1150181) or digitonin (B1670571) are suitable for cytoplasmic antigens. 2. Test different fixation methods (e.g., formaldehyde (B43269) followed by methanol (B129727) or acetone). 3. Confirm this compound expression level in your cell line. |
Experimental Protocols
Western Blotting
This protocol is adapted from studies validating commercial this compound antibodies.[2][3]
-
Cell Lysate Preparation:
-
Culture wild-type (WT) and this compound knockout (KO) HeLa cells.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 25 µg of protein from each WT and KO lysate onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Stain the membrane with Ponceau S to verify equal loading and transfer efficiency.[3]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody overnight at 4°C. See Table 1 for recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Table 1: Recommended this compound Antibody Dilutions for Western Blotting
| Antibody (Example) | Type | Recommended Dilution | Predicted Band Size |
| MA5-32231 | Recombinant | 1/5000 | 68 kDa |
| ab52490 | Recombinant | 1/1000 | 68 kDa |
| GTX101708 | Polyclonal | 1/5000 | 68 kDa |
| NBP2-32876 | Monoclonal | 1/5000 | 68 kDa |
| Dilutions are based on supplier recommendations and may require optimization.[3] |
Immunofluorescence
This protocol utilizes a mosaic strategy to directly compare WT and KO cells in the same field of view.[3][6]
-
Cell Seeding:
-
Label WT and this compound KO HeLa cells with different fluorescent dyes (e.g., green and far-red, respectively).
-
Mix the labeled cells in a 1:1 ratio and plate them on glass coverslips.
-
Incubate for 24 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with PBS containing 5% BSA, 5% goat serum, and 0.01% Triton X-100 for 30 minutes.[3]
-
Incubate with the primary this compound antibody in IF buffer (PBS, 5% BSA, 0.01% Triton X-100) overnight at 4°C. See Table 2 for recommended dilutions.
-
Wash three times with PBS.
-
Incubate with an Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 555) and DAPI for 1 hour at room temperature.
-
Wash and mount the coverslips.
-
-
Imaging:
-
Acquire images using a confocal microscope, capturing channels for DAPI (nucleus), the WT cell label, the KO cell label, and the antibody staining.
-
Table 2: Recommended this compound Antibody Dilutions for Immunofluorescence
| Antibody (Example) | Type | Recommended Dilution |
| MA5-32231 | Recombinant | 1/1000 |
| ab52490 | Recombinant | 1/200 |
| GTX101708 | Polyclonal | 1/200 |
| NBP2-32876 | Monoclonal | 1/200 |
| Dilutions are based on supplier recommendations and may require optimization.[3] |
Flow Cytometry
This is a general protocol for intracellular staining that can be adapted for this compound antibody validation.
-
Cell Preparation:
-
Harvest WT and this compound KO cells and prepare a single-cell suspension.
-
Aliquot up to 1 x 10^6 cells per tube.
-
-
Fixation:
-
Fix cells with 1-4% PFA for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with a buffer containing a mild detergent like saponin or Triton X-100. The choice of permeabilization agent may need to be optimized.
-
-
Staining:
-
Block non-specific binding with an Fc block reagent or serum.
-
Incubate the cells with the primary this compound antibody (or an isotype control) diluted in permeabilization buffer for 30-60 minutes at room temperature or 4°C.
-
Wash the cells with permeabilization buffer.
-
If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody.
-
Wash the cells.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Analyze the samples on a flow cytometer. Compare the fluorescence intensity between WT and KO cells.
-
Visualizations
This compound Signaling Pathway
This compound is a key regulator of the actin cytoskeleton and is involved in signaling pathways that control cell shape, polarity, and migration. One well-established pathway involves its antagonistic relationship with the small GTPase Rho.[2]
Caption: this compound's role in the Rho signaling pathway.
Experimental Workflow for Antibody Validation
The following diagram outlines the logical flow for validating a this compound antibody using KO cells.
Caption: Workflow for this compound antibody validation.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common issues during this compound antibody validation.
Caption: Logic for troubleshooting antibody validation.
References
- 1. This compound controls cell–cell fusion and osteoclast function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound functions antagonistically to the Rho pathway to maintain epithelial integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ezrin, Radixin and this compound: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell coordination of collective migration by Rab11 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Moesin Phosphorylation Assays
Welcome to the technical support center for moesin phosphorylation assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and inconsistent results in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high background in our phospho-moesin Western blots. What are the common causes and solutions?
A1: High background in Western blotting for phosphorylated proteins can obscure results. A primary reason is the use of milk as a blocking agent, as it contains casein, a phosphoprotein that can cause non-specific binding of your phospho-specific antibody.[1]
Troubleshooting Steps:
-
Switch to BSA: Use a 3-5% Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline with Tween 20 (TBST) for blocking.
-
Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal without high background.
-
Increase Washing Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.
Q2: Our phospho-moesin signal is weak or absent. What should we check?
A2: A weak or absent signal can be due to several factors, from sample preparation to the detection method itself. Phosphorylated proteins are often low in abundance and susceptible to dephosphorylation during sample preparation.[1]
Troubleshooting Steps:
-
Confirm Protein Expression: First, ensure that the total this compound protein is present in your samples by running a parallel Western blot with a total this compound antibody.
-
Use Fresh Samples and Inhibitors: Use freshly prepared cell or tissue lysates.[1] It is critical to include a potent cocktail of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation.[2][3][4][5][6] Protease inhibitors are also essential to prevent protein degradation.[7]
-
Increase Protein Load: For phosphorylated proteins, you may need to load a higher amount of total protein per lane (e.g., 50-100 µg) compared to what is needed for total protein detection.[7]
-
Check Antibody Validity: Ensure your phospho-moesin (Thr558) antibody has been validated for the application you are using (e.g., Western blotting).[8][9][10][11][12]
Q3: We see multiple bands in our phospho-moesin Western blot. What does this mean?
A3: The appearance of multiple bands can be due to several factors. It is important to determine if these are specific or non-specific signals.
Troubleshooting Steps:
-
Check for Post-Translational Modifications: Other post-translational modifications besides phosphorylation can affect a protein's migration on SDS-PAGE.[6][7]
-
Antibody Specificity: The primary antibody may be cross-reacting with other phosphorylated proteins or the unphosphorylated form of this compound. Validate the antibody using positive and negative controls.
-
Sample Degradation: Protein degradation can lead to smaller, non-specific bands.[7] Ensure adequate protease inhibitors are used during sample preparation.
Q4: How can we be sure the signal we are detecting is specific to phosphorylated this compound?
A4: Validating the specificity of your signal is crucial for accurate results.
Validation Strategies:
-
Phosphatase Treatment: Treat your protein lysate with a phosphatase (e.g., lambda phosphatase) before running the Western blot. A specific phospho-moesin signal should disappear after treatment.
-
Use of Controls: Include positive and negative controls in your experiment. A positive control could be a lysate from cells stimulated to induce this compound phosphorylation (e.g., with Sphingosine-1-Phosphate).[13] A negative control could be a lysate from unstimulated cells or cells where this compound expression has been knocked down using siRNA.[13][14]
-
Phospho-mimetic and Non-phosphorylatable Mutants: If possible, use cell lines expressing a phospho-mimetic (e.g., T558D) or a non-phosphorylatable (e.g., T558A) mutant of this compound.[15][16] The phospho-specific antibody should detect the T558D mutant but not the T558A mutant.
Troubleshooting Guides
Guide 1: Inconsistent Phospho-Moesin Signal Between Replicates
This guide addresses variability in the phospho-moesin signal across identical samples.
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure all samples are processed identically and rapidly on ice. Use the same batch of lysis buffer with freshly added inhibitors for all replicates.[1][17] |
| Uneven Protein Loading | Carefully quantify the protein concentration of each lysate and load equal amounts. After transfer, stain the membrane with Ponceau S to visually confirm even loading across lanes. |
| Variable Transfer Efficiency | Ensure the Western blot transfer is performed consistently. Check for air bubbles between the gel and membrane, and ensure good contact across the entire gel. |
| Inconsistent Antibody Incubation | Ensure the membrane is fully submerged in the antibody solution and agitated gently during incubation. Use the same antibody dilution for all blots. |
Guide 2: Difficulty in Quantifying Phospho-Moesin Levels
This guide provides solutions for challenges in obtaining reliable quantitative data.
| Potential Cause | Recommended Action |
| Signal Saturation | If using chemiluminescence, ensure the signal is not saturated. This can be checked by exposing the blot for different lengths of time. Saturated signals cannot be accurately quantified.[18] |
| Improper Normalization | The phospho-moesin signal should be normalized to the total this compound signal from the same sample, not just a housekeeping protein.[1] This accounts for any variations in total this compound expression. |
| "Ghosting" Artifacts | High protein loads can sometimes lead to a "ghosting" or washed-out appearance of bands, which can affect quantification.[18] If this occurs, try loading less protein. |
| Inconsistent Background Subtraction | Use a consistent method for background subtraction in your densitometry analysis software. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Moesin (Thr558)
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.[2][5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against phospho-moesin (Thr558) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or X-ray film.
-
-
Stripping and Re-probing for Total this compound:
-
After detecting the phospho-moesin signal, the membrane can be stripped and re-probed with an antibody for total this compound to normalize the data.[1]
-
Visualizations
Caption: Signaling pathways leading to this compound phosphorylation and activation.
References
- 1. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 2. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. nacalai.com [nacalai.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 6. biocompare.com [biocompare.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation and in vivo characterization of research antibodies for this compound, CD44, Midkine, and sFRP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Frontiers | Role of this compound Phosphorylation in Retinal Pericyte Migration and Detachment Induced by Advanced Glycation Endproducts [frontiersin.org]
- 16. Role of Phosphorylation in this compound Interactions with PIP2-Containing Biomimetic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 18. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]
ERM Antibodies in Western Blot: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ERM (Ezrin, Radixin, and Moesin) antibodies in Western blotting.
Frequently Asked Questions (FAQs)
Q1: What are ERM proteins and why are they studied together?
A1: Ezrin, Radixin, and this compound (ERM) are a group of highly homologous proteins that act as crucial linkers between the plasma membrane and the actin cytoskeleton.[1][2] Due to their structural similarity, they share many functions, including involvement in cell adhesion, membrane ruffling, and microvilli formation.[1][3] Their coordinated regulation and functional overlap often necessitate their study as a collective group.
Q2: What are the expected molecular weights for ERM proteins in a Western blot?
A2: The expected molecular weights for ERM proteins can vary slightly between cell lines.[4] However, they generally migrate at the following approximate sizes:
Q3: Is it possible to distinguish between Ezrin, Radixin, and this compound on a Western blot?
A3: Distinguishing between Ezrin and Radixin can be challenging due to their very similar molecular weights. This compound, being slightly smaller, may be resolvable as a separate band. For unambiguous detection, it is essential to use antibodies that are specific to each individual protein.[4] Some commercially available antibodies are pan-specific and will detect all three ERM proteins[1][3], while others are validated for specificity to a single ERM protein.[6]
Q4: What is the significance of phosphorylated ERM proteins?
A4: Phosphorylation of ERM proteins at a conserved threonine residue in their C-terminal domain (Thr567 for Ezrin, Thr564 for Radixin, and Thr558 for this compound) is a key event in their activation.[1][2][3] This phosphorylation disrupts an intramolecular association, "opening up" the protein to allow it to bind to its partners at the plasma membrane and the actin cytoskeleton.[1][3] Detecting phosphorylated ERM proteins can therefore provide insights into their activity state.
Q5: Should I use milk or BSA as a blocking agent when detecting phosphorylated ERM proteins?
A5: It is recommended to use Bovine Serum Albumin (BSA) as a blocking agent when detecting phosphorylated proteins. Milk contains casein, a phosphoprotein that can lead to high background when using anti-phospho antibodies.[7]
Troubleshooting Guide
Problem 1: Unexpected Bands on the Western Blot
You are seeing bands at molecular weights other than the expected ~75-80 kDa for ERM proteins.
Possible Causes and Solutions:
| Cause | Solution |
| Protein Degradation | Multiple bands at lower molecular weights may indicate proteolysis. Ensure you are using fresh samples and that your lysis buffer contains a sufficient concentration of protease inhibitors.[8][9] |
| Post-Translational Modifications | Modifications such as glycosylation can cause proteins to migrate at a higher apparent molecular weight.[8] Consult the literature for your specific cell or tissue type to see if this is a known phenomenon for ERM proteins. |
| Protein Dimers or Multimers | Bands at 2x or 3x the expected molecular weight could be protein multimers. This can occur if the sample was not fully reduced. Try boiling the sample for a longer duration in loading buffer containing a fresh reducing agent like DTT or β-mercaptoethanol.[9] |
| Antibody Cross-Reactivity | The primary or secondary antibody may be binding to non-target proteins.[10][11] To test for this, run a negative control (e.g., a cell lysate known not to express the target protein, if available).[8] Also, consider running a secondary antibody-only control to check for non-specific binding of the secondary antibody.[9] |
| High Protein Load | Loading too much protein can lead to the appearance of non-specific bands. Try reducing the amount of protein loaded per lane.[12][13] |
Problem 2: Weak or No Signal
You are not observing any bands at the expected molecular weight for ERM proteins.
Possible Causes and Solutions:
| Cause | Solution |
| Low Protein Abundance | ERM protein expression levels may be low in your sample. Increase the amount of total protein loaded onto the gel.[12][13] You may also consider enriching your sample for the protein of interest through immunoprecipitation.[8] |
| Inefficient Antibody Binding | Optimize the primary antibody concentration and incubation time. You may need to incubate overnight at 4°C.[12] Also, ensure you are using the recommended blocking buffer for your specific antibody, as some antibodies may not be compatible with certain blocking agents.[13] |
| Poor Transfer | Verify that your protein has successfully transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer. If transfer is inefficient, especially for larger proteins, you may need to optimize the transfer time or buffer composition.[7] |
| Inactive Antibody | Ensure the antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.[12] |
| Phosphatase Activity (for phospho-ERM) | If you are trying to detect phosphorylated ERM, the phosphate (B84403) groups may have been removed by phosphatases during sample preparation. Always include phosphatase inhibitors in your lysis buffer.[14] |
Problem 3: High Background
Your blot has a high background, making it difficult to discern specific bands.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Blocking | Increase the blocking time (at least 1 hour at room temperature or overnight at 4°C) or try a different blocking agent.[12] |
| High Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[12] |
| Inadequate Washing | Increase the number and/or duration of washes after antibody incubations to remove unbound antibodies. Adding a detergent like Tween-20 to your wash buffer can also help.[12] |
| Membrane Drying | Ensure the membrane does not dry out at any point during the procedure, as this can cause non-specific antibody binding.[8][12] |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth can lead to background issues.[8] |
ERM Antibody Specificity Data
The following table summarizes the specificity of commercially available ERM antibodies based on manufacturer datasheets.
| Antibody Target | Catalog Number | Specificity/Cross-Reactivity | Source |
| Ezrin/Radixin/Moesin | Cell Signaling Technology #3142 | Detects endogenous levels of total Ezrin, Radixin, and this compound. Does not cross-react with related proteins like Merlin. | [1] |
| This compound | Cell Signaling Technology #3146 | Detects endogenous levels of total this compound. Does not cross-react with Ezrin or Radixin. | [6] |
Experimental Protocols & Visualizations
Standard Western Blot Protocol for ERM Protein Detection
This is a general protocol and may require optimization for your specific experimental conditions.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Mix protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.[9]
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane for at least 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-ERM detection, use 5% BSA in TBST.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary ERM antibody in the appropriate blocking buffer (as recommended by the manufacturer) to the recommended concentration (e.g., 1:1000).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an appropriate imaging system.
-
Caption: A typical workflow for Western blot analysis of ERM proteins.
ERM Protein Activation Pathway
The ERM proteins exist in an inactive, cytosolic state and are activated upon recruitment to the plasma membrane and subsequent phosphorylation.
Caption: Simplified signaling pathway for ERM protein activation.
Troubleshooting Logic for Unexpected Bands
When encountering unexpected bands in your ERM Western blot, a systematic approach can help identify the cause.
Caption: A decision tree for troubleshooting unexpected bands in Western blots.
References
- 1. Ezrin/Radixin/Moesin Antibody | Cell Signaling Technology [cellsignal.com]
- 2. A glimpse of the ERM proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ezrin/Radixin/Moesin Antibody (#3142) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. Cellular distributions of the ERM proteins in MDCK epithelial cells: regulation by growth and cytoskeletal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 12. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Moesin FERM Domain Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of the moesin FERM domain, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the FERM domain of this compound and why is its solubility a common issue?
The FERM (Four-point-one, Ezrin, Radixin, this compound) domain is a highly conserved protein module of approximately 300 amino acids located at the N-terminus of this compound.[1] It is responsible for linking the actin cytoskeleton to the plasma membrane through interactions with various membrane-associated proteins.[1][2] The FERM domain itself is composed of three subdomains (F1, F2, and F3) that form a compact, cloverleaf-like structure.[3][4] In the full-length this compound protein, the FERM domain is kept in an inactive, "dormant" state through an intramolecular interaction with the C-terminal tail domain, which masks its binding sites.[4][5] When expressed recombinantly on its own, the FERM domain can be prone to misfolding and aggregation, leading to the formation of insoluble inclusion bodies in host expression systems like E. coli. This is a common challenge for many recombinant proteins.[6][7]
Q2: What are the initial steps to consider for improving the soluble expression of the this compound FERM domain?
For initial attempts at expressing the this compound FERM domain, it is advisable to start with conditions that are generally known to favor soluble protein expression. This includes:
-
Lowering the induction temperature: Inducing protein expression at lower temperatures (e.g., 15-23°C) can slow down the rate of protein synthesis, which may allow more time for proper folding and reduce the likelihood of aggregation.[8]
-
Using a weaker promoter or lower inducer concentration: This can also help to reduce the rate of protein synthesis.
-
Choosing an appropriate E. coli strain: Strains like BL21(DE3) are commonly used for protein expression.
-
Fusion with a solubility-enhancing tag: Tags such as Glutathione S-transferase (GST), Maltose-Binding Protein (MBP), or Small Ubiquitin-like Modifier (SUMO) are often fused to the N-terminus of the target protein to improve its solubility and aid in purification.[9]
Q3: Are there any specific mutations in the this compound FERM domain that have been shown to affect its properties?
Several studies have employed site-directed mutagenesis on the this compound FERM domain to investigate its interactions with binding partners. While the primary goal of these mutations was not to improve solubility, they can provide insights into residues that are critical for its structure and function. For example, mutations in the PIP2-binding pocket (e.g., K63, K278) and a surface patch of lysines (K253/K254, K262/K263) were created to study PIP2 binding.[10] Other mutations, such as K212M and K213M, have been shown to disrupt microtubule binding without affecting the overall intramolecular interaction with the C-terminal domain.[11] While not directly targeting solubility, mutations that disrupt key interactions or are located on the surface could potentially impact folding and aggregation. When considering mutagenesis to improve solubility, it is often a trial-and-error process, focusing on surface-exposed hydrophobic residues or regions predicted to be aggregation-prone.
Troubleshooting Guides
Issue 1: this compound FERM Domain is Expressed but Found Predominantly in Inclusion Bodies
If you have confirmed expression of the this compound FERM domain, but it is mostly insoluble, here are a series of steps you can take to improve its solubility.
Workflow for Troubleshooting Insoluble Expression
Caption: A workflow for addressing insoluble expression of the this compound FERM domain.
1. Optimization of Expression Conditions
Small changes in expression conditions can have a significant impact on protein solubility.
| Parameter | Recommendation | Rationale |
| Induction Temperature | Lower to 15-23°C | Slows protein synthesis, allowing more time for proper folding.[8] |
| Inducer (IPTG) Conc. | Titrate from 0.1 mM to 1 mM | Reduces the rate of transcription and translation. |
| E. coli Strain | Test alternative strains (e.g., Rosetta(DE3), ArcticExpress(DE3)) | These strains can provide chaperones or tRNAs that may be limiting. |
| Growth Medium | Use a rich medium like 2xYT | Can improve cell health and protein expression.[12] |
2. Choice of Solubility-Enhancing Tag
If you are not already using one, a solubility tag is highly recommended. If you are, consider trying a different one.
| Tag | Size | Potential Advantages |
| GST (Glutathione S-transferase) | ~26 kDa | Often effective at improving solubility and provides a simple affinity purification method.[9] |
| MBP (Maltose-Binding Protein) | ~45 kDa | Known to be a very effective solubility enhancer.[9] |
| SUMO (Small Ubiquitin-like Modifier) | ~12 kDa | Relatively small and can sometimes be cleaved off more efficiently, leaving no extra amino acids on the N-terminus.[9] |
3. Solubilization and Refolding of Inclusion Bodies
If optimizing expression conditions does not yield sufficient soluble protein, the next step is to purify the protein from inclusion bodies and refold it.
Experimental Protocol: Inclusion Body Solubilization and Refolding
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20-30 minutes to pellet the inclusion bodies.
-
Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1-2% Triton X-100) to remove membrane contaminants, followed by a wash with buffer without detergent.[13]
-
-
Inclusion Body Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant.
-
Option 1 (Urea): 8 M Urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT.
-
Option 2 (Guanidine-HCl): 6 M Guanidine-HCl, 50 mM Tris-HCl pH 8.0, 1 mM DTT.
-
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Centrifuge at high speed to remove any remaining insoluble material. The supernatant now contains the denatured this compound FERM domain.
-
-
Protein Refolding:
-
Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, and potentially additives like L-arginine or glycerol (B35011) to suppress aggregation). The final protein concentration should be low (e.g., < 0.1 mg/mL) to favor intramolecular folding over intermolecular aggregation.
-
Dialysis: Place the solubilized protein in a dialysis bag and dialyze against a series of buffers with decreasing concentrations of the denaturant, ending with the final refolding buffer. This allows for a more gradual removal of the denaturant.
-
Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
-
-
Purification of Refolded Protein:
-
After refolding, concentrate the protein solution and purify it using standard chromatography techniques such as affinity chromatography (if a tag is present) followed by size-exclusion chromatography to separate correctly folded monomers from aggregates.
-
Issue 2: Purified this compound FERM Domain Precipitates Over Time or During Concentration
Even if you successfully purify the this compound FERM domain in a soluble form, it may be unstable and prone to precipitation.
Troubleshooting Protein Instability
References
- 1. Two Sides of the Coin: Ezrin/Radixin/Moesin and Merlin Control Membrane Structure and Contact Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of FERM domain protein–protein interaction inhibitors for MSN and CD44 as a potential therapeutic approach for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the ERM protein this compound reveals the FERM domain fold masked by an extended actin binding tail domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Activation of this compound, a Protein That Links Actin Cytoskeleton to the Plasma Membrane, Occurs by Phosphatidylinositol 4,5-bisphosphate (PIP2) Binding Sequentially to Two Sites and Releasing an Autoinhibitory Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The actin-binding ERM protein this compound binds to and stabilizes microtubules at the cell cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidation of Short Linear Motif-Based Interactions of the FERM Domains of Ezrin, Radixin, this compound, and Merlin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
Technical Support Center: Moesin Proximity Ligation Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Moesin Proximity Ligation Assays (PLA). Our goal is to help you minimize background signal and achieve robust, reproducible results.
Troubleshooting Guide: Reducing High Background in this compound PLA
High background can obscure genuine interaction signals in a PLA experiment. The following guide addresses common causes of elevated background and provides systematic solutions.
Issue 1: High background signal across the entire sample.
This is often the most common issue and can be caused by several factors related to antibodies, blocking, or washing steps.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Titrate each primary antibody individually to determine the optimal concentration that maximizes signal-to-noise. Start with the manufacturer's recommended dilution for immunofluorescence (IF) and perform a dilution series (e.g., 1:200, 1:500, 1:1000, 1:2000).[1][2] |
| Non-specific Primary Antibody Binding | - If high background persists after titration, consider testing an alternative primary antibody targeting a different epitope on this compound or its binding partner.[2] - Include an isotype control (an antibody of the same isotype, species, and concentration as the primary antibody but not directed against the target) to assess non-specific binding.[2] |
| Insufficient Blocking | - Ensure the entire sample is covered with blocking solution. - Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature).[1] - Use the blocking buffer recommended by the PLA kit manufacturer, as it is optimized for the assay chemistry.[1][2] |
| Inadequate Washing | - Increase the number of washes after primary antibody and PLA probe incubations (e.g., from 2x5 minutes to 3x5 minutes). - Increase the volume of wash buffer used for each wash. - Ensure wash buffers are at room temperature before use.[2] |
| Sample Drying | Perform all incubation steps in a humidified chamber to prevent the sample from drying out, which can lead to non-specific reagent binding. |
Issue 2: Punctate, non-specific signals (noise).
These signals can sometimes be mistaken for true PLA signals but are randomly distributed.
| Potential Cause | Recommended Solution |
| Non-specific PLA Probe Binding | If background is high in the negative control (no primary antibodies), consider adding a non-specific DNA competitor, such as salmon sperm DNA (e.g., 15 µg/mL), to the PLA probe incubation buffer.[2] |
| Precipitates in Reagents | - Ensure all buffers, especially those containing salts, are fully dissolved and filtered if necessary. - Centrifuge antibody solutions briefly before use to pellet any aggregates. |
Quantitative Data Summary
Optimizing key parameters in your PLA protocol can significantly improve the signal-to-noise ratio (SNR). While exact values will vary between experiments, the following table illustrates the expected trends when troubleshooting high background.
| Parameter Optimized | Condition A | SNR (A) | Condition B | SNR (B) | Expected Outcome |
| Primary Antibody Dilution | 1:200 | 2.5 | 1:1000 | 8.0 | Increasing the dilution of a high-concentration primary antibody reduces non-specific binding and improves SNR. |
| Blocking Time | 30 minutes | 3.0 | 60 minutes | 7.5 | A longer blocking time can more effectively saturate non-specific binding sites, leading to a higher SNR. |
| Number of Washes | 2 x 5 min | 4.0 | 3 x 5 min | 7.0 | Additional wash steps help to remove unbound antibodies and probes, thereby decreasing background and increasing the SNR. |
| Blocking Agent | 1% BSA in PBS | 5.0 | Commercial PLA Blocking Buffer | 9.0 | Manufacturer-provided blocking buffers are specifically formulated to minimize non-specific interactions within the PLA system. |
Note: The Signal-to-Noise Ratio (SNR) is a calculated value representing the intensity of the specific signal divided by the intensity of the background noise. The values presented here are for illustrative purposes to demonstrate the impact of protocol optimization.
Experimental Protocols
Protocol 1: Primary Antibody Titration for Optimal Signal-to-Noise Ratio
This protocol is designed to identify the optimal dilution for each primary antibody to be used in the this compound PLA.
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Cell Seeding: Seed your cells on chamber slides at a density that will result in 60-70% confluency at the time of the experiment.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a protocol that is known to work well for your specific antibodies and cell type.
-
Blocking: Block the samples with the PLA kit's blocking solution for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Prepare a dilution series for each primary antibody (e.g., 1:200, 1:500, 1:1000, 1:2000) in the provided antibody diluent. For this initial titration, you will perform a "single recognition" PLA, meaning you will only add one of the primary antibodies to each well. Also include a negative control well with no primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the samples twice for 5 minutes each with 1X Wash Buffer A at room temperature.
-
PLA Probe Incubation: Incubate with the appropriate PLA probes (one PLUS and one MINUS probe for each single antibody) diluted 1:5 in antibody diluent for 1 hour at 37°C in a humidified chamber.
-
Ligation and Amplification: Proceed with the ligation and amplification steps as described in the PLA kit manufacturer's protocol.
-
Imaging and Analysis: Acquire images using a fluorescence microscope with consistent settings for all samples. Quantify the number of PLA signals per cell. The optimal primary antibody dilution will be the one that gives a strong signal with minimal background compared to the no-primary-antibody control.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for reducing background in a this compound PLA?
A1: The most critical steps are:
-
Primary Antibody Titration: Using too high a concentration of primary antibody is a very common cause of high background.[1]
-
Blocking: Proper blocking is essential to prevent non-specific binding of both primary antibodies and PLA probes. Using the manufacturer's recommended blocking solution is highly advised.[1][2]
-
Washing: Thorough washing after antibody and probe incubations is crucial to remove unbound reagents.[2]
Q2: Can I use my own blocking buffer instead of the one provided in the kit?
A2: While it is possible, it is not recommended. The blocking and antibody diluents provided in commercial PLA kits are optimized to minimize non-specific binding of the PLA probes and antibodies. If you do use your own blocking buffer, it may require significant optimization.
Q3: My negative control (no primary antibodies) shows a high number of signals. What should I do?
A3: This indicates non-specific binding of the PLA probes. You can try the following:
-
Increase the stringency of the washes after the PLA probe incubation.
-
Add a non-specific DNA competitor, like salmon sperm DNA, to the PLA probe diluent.[2]
-
Ensure your blocking is sufficient.
Q4: I see a strong signal, but it's diffuse and not punctate. What could be the cause?
A4: This can be due to an overly high concentration of the primary antibodies, leading to so many PLA signals that they coalesce and appear as a diffuse stain. Try further diluting your primary antibodies. It can also be a result of over-exposure during image acquisition.
Q5: What are good positive and negative controls for a this compound PLA experiment?
A5:
-
Positive Control: A cell line known to have a high level of interaction between this compound and its binding partner. For example, if studying the this compound-CD44 interaction, a cell line with high expression of both proteins could be used.[3][4] Stimulation with a known inducer of the interaction (e.g., hyaluronan for CD44) can also serve as a positive control.
-
Negative Controls:
-
Technical Negative Control: Omit one or both primary antibodies. This should result in no or very few PLA signals.
-
Biological Negative Control: Use a cell line where one of the target proteins is not expressed (e.g., a knockout cell line).
-
Isotype Control: Use an antibody of the same isotype and at the same concentration as your primary antibody that does not target any protein in your sample.[2]
-
Visualizations
This compound PLA Experimental Workflow
Caption: A flowchart of the major steps in a this compound proximity ligation assay.
This compound-CD44 Signaling Pathway
Caption: Interaction of this compound with CD44 and downstream signaling events.
References
- 1. Duolink® PLA故障排除指南 [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Novel CD44-downstream signaling pathways mediating breast tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a glioma progression marker that induces proliferation and Wnt/β-catenin pathway activation via interaction with CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Moesin and Ezrin Functions in Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moesin and ezrin, members of the Ezrin-Radixin-Moesin (ERM) family of proteins, are crucial regulators of cell migration. These proteins act as molecular linkers between the plasma membrane and the actin cytoskeleton, playing a pivotal role in the formation of cell surface structures, signal transduction, and cell adhesion.[1][2] While often considered functionally redundant due to their high structural homology, emerging evidence reveals distinct and sometimes opposing roles for this compound and ezrin in directing cell motility and invasion across various cell types.[3][4] Understanding these differential functions is critical for developing targeted therapeutic strategies for diseases characterized by aberrant cell migration, such as cancer metastasis.
This guide provides an objective comparison of this compound and ezrin functions in cell migration, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways.
Comparative Analysis of this compound and Ezrin in Cell Migration
While both this compound and ezrin are activated through a conformational change initiated by binding to phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphorylation of a conserved C-terminal threonine residue (T558 for this compound and T567 for ezrin), their downstream effects and specific roles in cell migration can differ significantly depending on the cellular context.[5][6]
Distinct Roles in Leukocyte and Endothelial Cell Migration:
In leukocytes, particularly monocytes, ezrin and this compound exhibit a sequential and non-redundant role during transendothelial migration (TEM). Ezrin is crucial for the initial tethering and adhesion of monocytes to the endothelium, a process that is severely impaired upon ezrin knockdown.[3][4] this compound, on the other hand, becomes more involved in the later stages of TEM, mediating the shedding of L-selectin from the cell surface, which is a necessary step for the completion of migration.[3][4]
In endothelial cells, this compound and ezrin can have opposing effects on barrier integrity, which is intrinsically linked to cell migration and junctional dynamics. Studies have shown that depletion of this compound can attenuate thrombin-induced endothelial hyperpermeability, a process that promotes cell retraction and gap formation, whereas ezrin knockdown has a less pronounced effect.[6][7]
Contrasting Functions in Cancer Cell Invasion:
The differential roles of this compound and ezrin are particularly evident in cancer cell invasion. In melanoma cells navigating a 3D collagen matrix, this compound is essential for invasion.[4] Its depletion markedly reduces the invasive capacity of these cells. Conversely, the knockdown of ezrin in the same cells can lead to an increase in their invasiveness, suggesting an inhibitory role for ezrin in this context.[4] In cervical cancer cells, however, knockdown of ezrin has been shown to significantly inhibit both migration and invasion.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the differential effects of this compound and ezrin on cell migration parameters.
| Cell Type | Assay | Target Protein | Manipulation | Effect on Migration/Invasion | Reference |
| Cervical Cancer Cells (SiHa, CaSki) | Wound Healing & Transwell | Ezrin | siRNA Knockdown | Significant inhibition of migration and invasion | [8][9] |
| Monocytes (THP-1) | Transendothelial Migration | Ezrin | siRNA Knockdown | Severely impaired recruitment to activated endothelial monolayers | [3][4] |
| Monocytes (THP-1) | Transendothelial Migration | This compound | siRNA Knockdown | No significant effect on initial recruitment | [3][4] |
| Melanoma Cells (BLM) | 3D Collagen Invasion | This compound | siRNA Knockdown | Markedly reduced invasion | [4] |
| Melanoma Cells (BLM) | 3D Collagen Invasion | Ezrin | siRNA Knockdown | Increased invasion | [4] |
| NIH 3T3 Fibroblasts | Live-cell Imaging | Ezrin (T567D phosphomimetic) | Overexpression | Increased migration velocity and directionality | [10][11] |
| NIH 3T3 Fibroblasts | Live-cell Imaging | Ezrin (T567A inactive) | Overexpression | No significant effect on migration compared to wild-type | [10][11] |
Key Signaling Pathways
This compound and ezrin are integral components of complex signaling networks that regulate cell migration. Their activation and localization are tightly controlled by upstream signals, and they, in turn, modulate the activity of downstream effectors, most notably the Rho family of small GTPases.
General ERM Protein Activation and Function
The activation of both this compound and ezrin is a multi-step process that relieves an intramolecular autoinhibitory interaction. This "opening" of the protein allows the N-terminal FERM domain to bind to membrane-associated proteins and the C-terminal domain to bind to F-actin, thus physically linking the plasma membrane to the cytoskeleton.
Differential Regulation of Rho GTPases
A key point of divergence between this compound and ezrin function lies in their interaction with and regulation of Rho GTPases. While both can influence Rho signaling, the specific downstream pathways can differ.
Ezrin has been shown to recruit the guanine (B1146940) nucleotide exchange factor (GEF) Dbl to lipid rafts, leading to the preferential activation of Cdc42.[5][12] Activated Cdc42 is a master regulator of filopodia formation and cell polarity, which are essential for directional migration. In ovarian cancer cells, ezrin has been demonstrated to positively regulate the active form of RhoA, leading to stress fiber formation.[13]
This compound, in some contexts, can negatively regulate RhoA activity.[14] In melanoma cells, this compound is required to activate RhoA signaling in response to initial cell attachment and spreading, which is crucial for 3D invasion.[4]
Experimental Protocols
Reproducible and well-controlled experiments are fundamental to dissecting the roles of this compound and ezrin in cell migration. Below are detailed protocols for common assays used in this field.
siRNA-Mediated Knockdown of this compound and Ezrin
This protocol describes a general procedure for transiently reducing the expression of this compound or ezrin using small interfering RNA (siRNA).
Materials:
-
siRNA targeting human this compound or ezrin (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX transfection reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Target cells
Procedure:
-
Cell Seeding: The day before transfection, seed target cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to each well containing cells and 800 µL of complete growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells to assess knockdown efficiency by Western blot or qRT-PCR and for use in migration assays.
-
Wound Healing (Scratch) Assay
This assay measures collective cell migration in two dimensions.[1][15][16]
Materials:
-
Confluent monolayer of cells in a 6-well or 12-well plate
-
Sterile p200 pipette tip
-
Phosphate-buffered saline (PBS)
-
Culture medium (serum-free or with mitomycin C to inhibit proliferation)
-
Microscope with a camera and live-cell imaging capabilities (optional)
Procedure:
-
Create the Wound:
-
Gently wash the confluent cell monolayer with PBS.
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the well.
-
Wash the well again with PBS to remove detached cells and debris.
-
-
Image Acquisition:
-
Replace the PBS with the appropriate culture medium.
-
Immediately capture an image of the scratch at designated locations (time 0).
-
Place the plate in a 37°C incubator with 5% CO2.
-
Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound is closed.
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure by determining the change in area over time.
-
Transwell Migration/Invasion Assay
This assay quantifies the migratory or invasive capacity of cells through a porous membrane, often in response to a chemoattractant.[17][18][19]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (with chemoattractant, e.g., FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Preparation of Inserts:
-
For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Rehydrate the membrane with serum-free medium.
-
-
Assay Setup:
-
Add complete medium (containing a chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest and resuspend cells in serum-free medium.
-
Add a defined number of cells (e.g., 1 x 10^5) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Place the plate in a 37°C incubator for a period appropriate for the cell type (typically 12-48 hours).
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and quantified using a plate reader.
-
Conclusion and Future Directions
The evidence increasingly points towards specialized, non-redundant functions for this compound and ezrin in the complex process of cell migration. While ezrin appears to play a more prominent role in early adhesion events and the establishment of cell polarity in some cell types, this compound can be a key driver of invasion and is involved in the dynamic regulation of adhesion receptor shedding. These differential functions are likely dictated by their unique interacting partners and their distinct regulation by upstream signaling pathways in a given cellular context.
For researchers and drug development professionals, a deeper understanding of the specific roles of this compound and ezrin in pathological cell migration is paramount. Future research should focus on:
-
Identifying the complete interactomes of this compound and ezrin in various migratory cell types.
-
Elucidating the upstream kinases and phosphatases that differentially regulate their activity.
-
Developing specific inhibitors for this compound or ezrin to dissect their individual contributions and to assess their therapeutic potential in diseases such as cancer.
By moving beyond the assumption of functional redundancy, the scientific community can unlock new avenues for therapeutic intervention targeting the distinct migratory mechanisms governed by these two critical cytoskeletal regulators.
References
- 1. clyte.tech [clyte.tech]
- 2. Emerging role for ERM proteins in cell adhesion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Sequential binding of ezrin and this compound to L-selectin regulates monocyte protrusive behaviour during transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ezrin Mediates Invasion and Metastasis in Tumorigenesis: A Review [frontiersin.org]
- 6. Ezrin/radixin/moesin proteins differentially regulate endothelial hyperpermeability after thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knockdown of Ezrin inhibited migration and invasion of cervical cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of Ezrin inhibited migration and invasion of cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ezrin Phosphorylation at T567 Modulates Cell Migration, Mechanical Properties, and Cytoskeletal Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activated Ezrin Promotes Cell Migration through Recruitment of the GEF Dbl to Lipid Rafts and Preferential Downstream Activation of Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. besjournal.com [besjournal.com]
- 14. ERM Proteins at the Crossroad of Leukocyte Polarization, Migration and Intercellular Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wound healing migration assay (Scratch assay) [protocols.io]
- 16. med.virginia.edu [med.virginia.edu]
- 17. benchchem.com [benchchem.com]
- 18. clyte.tech [clyte.tech]
- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Unveiling the Moesin-EBP50 Interaction: A Comparative Guide to Validation Techniques
For researchers, scientists, and drug development professionals, understanding the intricacies of protein-protein interactions is paramount. The interaction between Moesin, a key member of the Ezrin-Radixin-Moesin (ERM) family of proteins, and the ERM-binding phosphoprotein 50 (EBP50), also known as NHERF1, plays a crucial role in cellular architecture and signaling. This guide provides a comprehensive comparison of experimental methods to validate this interaction, presenting supporting data, detailed protocols, and visual representations of the associated signaling pathways and workflows.
Quantitative Analysis of this compound-EBP50 Interaction
The binding affinity between this compound and EBP50 is a critical parameter for understanding the stability and dynamics of their complex. While data for the full-length proteins is limited, studies using the this compound FERM (Four-point-one, Ezrin, Radixin, this compound) domain and a C-terminal peptide of EBP50 provide valuable quantitative insights.
| Experimental Technique | Interacting Partners | Measured Affinity (Kd) | Reference |
| Fluorescence Polarization | This compound FERM domain & EBP50 (348-358) peptide | 1.1 ± 0.1 µM | [1] |
Note: This table summarizes the available quantitative data. Further studies using full-length proteins and alternative techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would provide a more complete picture of the binding kinetics.
Structural and Qualitative Validation
The interaction between this compound and EBP50 has been extensively studied, revealing a well-defined structural basis. The C-terminal region of EBP50 binds to the FERM domain of active this compound.[2][3][4] This interaction is crucial for linking transmembrane proteins to the actin cytoskeleton, thereby organizing the apical membrane of polarized epithelial cells.[5][6][7]
A fascinating aspect of this interaction is the proposed cotranslational assembly . Studies on the highly homologous protein Ezrin have shown that full-length, mature EBP50 can bind to the nascent N-terminal FERM domain of Ezrin as it emerges from the ribosome. This mechanism overcomes the autoinhibition of Ezrin, where the C-terminal domain masks the EBP50 binding site in the folded protein.[8][9] Given the high sequence identity, a similar mechanism is likely for this compound.
Biochemical validation of this interaction is commonly achieved through:
-
Co-immunoprecipitation (Co-IP): This technique demonstrates the association of this compound and EBP50 within a cellular context.
-
Pull-down Assays: These in vitro assays confirm a direct interaction between the two proteins, often using a tagged "bait" protein to capture its "prey."
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Co-immunoprecipitation and Pull-down assays, adapted for the study of the this compound-EBP50 interaction.
Co-Immunoprecipitation of Endogenous this compound and EBP50 from Mammalian Cells
This protocol describes the immunoprecipitation of endogenous this compound to detect its interaction with endogenous EBP50 in cultured mammalian cells.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Moesin antibody (for immunoprecipitation)
-
Anti-EBP50 antibody (for Western blotting)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture mammalian cells (e.g., HEK293T, HeLa) to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the anti-Moesin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
After the final wash, remove all supernatant and resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-EBP50 antibody to detect the co-immunoprecipitated protein. An anti-Moesin antibody should be used on a parallel blot to confirm the successful immunoprecipitation of the bait protein.
-
In Vitro Pull-Down Assay with Recombinant Proteins
This protocol details an in vitro pull-down assay to confirm the direct interaction between recombinant tagged this compound and EBP50.
Materials:
-
Purified recombinant GST-tagged this compound (bait)
-
Purified recombinant His-tagged EBP50 (prey)
-
Glutathione-agarose beads
-
Binding Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Wash Buffer (e.g., Binding Buffer with increased salt concentration)
-
Elution Buffer (e.g., Binding Buffer containing reduced glutathione)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bait Immobilization:
-
Incubate GST-Moesin with glutathione-agarose beads in binding buffer for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with binding buffer to remove unbound bait protein.
-
-
Binding Reaction:
-
Add His-EBP50 to the beads containing immobilized GST-Moesin.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and wash three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with elution buffer.
-
Alternatively, boil the beads in 2x Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using an anti-His antibody to detect the pulled-down EBP50. A parallel blot with an anti-GST antibody will confirm the presence of the bait protein.
-
Signaling Pathways and Experimental Workflows
The interaction between this compound and EBP50 is integral to several signaling pathways, primarily in the organization of the apical membrane and in the regulation of the NF-κB pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate these processes and the experimental workflows used to study them.
This compound-EBP50 in Apical Membrane Organization.
This diagram illustrates how EBP50 acts as a scaffold, linking transmembrane proteins to active this compound, which in turn anchors the complex to the actin cytoskeleton at the plasma membrane. The activation of this compound is a key regulatory step, involving phosphorylation and binding to phosphatidylinositol 4,5-bisphosphate (PIP2).
Role of EBP50 in NF-κB Signaling.
This pathway shows the involvement of EBP50 in the NF-κB signaling cascade.[10][11] Upon inflammatory stimuli, EBP50 can be recruited to the membrane and, through its interaction with proteins like PKCζ, contributes to the activation of the IKK complex, leading to the nuclear translocation of NF-κB and subsequent gene expression. The interaction with this compound is thought to be important for the proper localization and scaffolding of these signaling components.
Co-Immunoprecipitation Workflow.
This diagram outlines the key steps in a co-immunoprecipitation experiment designed to validate the in-cell interaction between this compound and EBP50.
In Vitro Pull-Down Assay Workflow.
This workflow illustrates the process of an in vitro pull-down assay to confirm the direct physical interaction between recombinant this compound and EBP50 proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of EBP50: A PDZ-containing Phosphoprotein that Associates with Members of the Ezrin-Radixin-Moesin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EBP50-moesin interaction involves a binding site regulated by direct masking on the FERM domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Ezrin-radixin-moesin (ERM)-binding phosphoprotein 50 organizes ERM proteins at the apical membrane of polarized epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Ezrin-radixin-moesin (ERM)-binding phosphoprotein 50 organizes ERM proteins at the apical membrane of polarized epithelia. | Semantic Scholar [semanticscholar.org]
- 7. Ezrin–radixin–this compound (ERM)-binding phosphoprotein 50 organizes ERM proteins at the apical membrane of polarized epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cotranslational interaction of human EBP50 and ezrin overcomes masked binding site during complex assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Ezrin-Radixin-Moesin-binding Phosphoprotein 50 (EBP50) and Nuclear Factor-κB (NF-κB): A FEED-FORWARD LOOP FOR SYSTEMIC AND VASCULAR INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ezrin-radixin-moesin-binding phosphoprotein 50 (EBP50) and nuclear factor-κB (NF-κB): a feed-forward loop for systemic and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Investigating Moesin and Actin Filament Co-localization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental techniques used to study the co-localization and interaction of moesin with actin filaments. This compound, a member of the Ezrin-Radixin-Moesin (ERM) protein family, plays a crucial role in linking the actin cytoskeleton to the plasma membrane, thereby regulating cell adhesion, migration, and morphology. Understanding the dynamics of its interaction with actin is fundamental to deciphering its role in various cellular processes and disease states.
I. Visualizing Co-localization: A Comparison of Microscopy Techniques
Microscopy is a cornerstone for visualizing the subcellular localization of proteins. The choice of technique depends on the desired resolution and whether the study is conducted in fixed or living cells.
| Technique | Principle | Resolution | Advantages | Disadvantages |
| Confocal Immunofluorescence Microscopy | Uses antibodies to label this compound and fluorescently tagged phalloidin (B8060827) to label F-actin in fixed and permeabilized cells. A laser scans the sample, and a pinhole rejects out-of-focus light, generating high-contrast optical sections. | ~200 nm lateral, ~500 nm axial | Widely available, well-established protocols, good for initial co-localization assessment. | Limited resolution, potential for fixation artifacts, not suitable for live-cell dynamics. |
| Super-Resolution Microscopy (e.g., SIM, STED, PALM/STORM) | A class of techniques that bypass the diffraction limit of light microscopy, enabling visualization at the nanoscale.[1][2] | 20-120 nm | Provides much higher resolution than confocal, allowing for more precise localization and visualization of fine structures.[1][2] Can be adapted for live-cell imaging.[2] | Requires specialized equipment and expertise, more complex data analysis, potential for phototoxicity in live-cell imaging. |
| Live-Cell Imaging with Fluorescent Proteins | This compound and actin (or actin-binding proteins) are tagged with fluorescent proteins (e.g., GFP, RFP) and expressed in cells. Their dynamic co-localization is then observed in real-time. | Diffraction-limited (~250 nm) or super-resolution | Allows for the study of dynamic processes, such as the recruitment of this compound to the cell cortex.[3] | Overexpression of tagged proteins can lead to artifacts, lower signal-to-noise ratio compared to immunofluorescence. |
II. Quantifying Interaction: Biochemical and Biophysical Approaches
While microscopy provides spatial information, other techniques are required to quantify the binding affinity and interaction dynamics between this compound and actin.
| Technique | Principle | Key Quantitative Output | Advantages | Disadvantages |
| Co-sedimentation Assay | In vitro assay where purified this compound is incubated with F-actin. The mixture is then ultracentrifuged to pellet the F-actin and any bound proteins. The amount of this compound in the pellet and supernatant is quantified by SDS-PAGE and densitometry. | Dissociation constant (Kd) | Provides a direct measure of binding affinity.[4] Can be used to study the effect of regulatory factors (e.g., phosphorylation, PIP2) on binding. | In vitro assay may not fully recapitulate the cellular environment. Requires purified proteins. |
| Förster Resonance Energy Transfer (FRET) | A technique that measures the distance-dependent transfer of energy from an excited donor fluorophore to an acceptor fluorophore. This compound and actin are labeled with a FRET pair. FRET efficiency is high when the two proteins are in close proximity (<10 nm).[5][6] | FRET Efficiency | Can be used in living cells to provide spatial and temporal information about protein-protein interactions.[5][6] Highly sensitive to close proximity. | Requires careful selection of FRET pairs and labeling strategies. FRET efficiency can be influenced by the orientation of the fluorophores. |
III. Experimental Protocols
A. Protocol for Confocal Immunofluorescence Staining of this compound and F-actin
This protocol outlines the general steps for visualizing the co-localization of endogenous this compound and F-actin in cultured cells.
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against this compound in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a fluorescently-labeled phalloidin (e.g., Alexa Fluor 568 Phalloidin) in the blocking buffer. Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells three times with PBS and once with distilled water. Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Imaging: Visualize the samples using a confocal microscope. Acquire images in separate channels for this compound, F-actin, and the nucleus, and then merge them to observe co-localization.
B. Protocol for Co-sedimentation Assay
This protocol describes a method to quantitatively assess the binding of purified this compound to F-actin in vitro.
-
Protein Purification: Purify recombinant this compound and actin from a suitable expression system (e.g., E. coli or insect cells).
-
Actin Polymerization: Polymerize purified G-actin to F-actin by incubation in a polymerization buffer (e.g., 50 mM KCl, 2 mM MgCl2, 1 mM ATP) at room temperature for 1 hour.
-
Binding Reaction: Incubate a constant amount of F-actin with increasing concentrations of purified this compound in a reaction buffer for 30 minutes at room temperature. Include a control reaction with this compound alone (no F-actin).
-
Ultracentrifugation: Centrifuge the reaction mixtures at a high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the F-actin and any bound proteins.
-
Sample Analysis: Carefully collect the supernatants. Resuspend the pellets in an equal volume of sample buffer.
-
SDS-PAGE and Densitometry: Run the supernatant and pellet fractions on an SDS-PAGE gel. Stain the gel with a protein stain (e.g., Coomassie Blue) and quantify the amount of this compound and actin in each fraction using densitometry.
-
Data Analysis: Determine the amount of bound this compound at each concentration and calculate the dissociation constant (Kd) by fitting the data to a binding curve.
IV. Signaling Pathways and Workflows
This compound Activation and Actin Binding
This compound exists in a dormant, closed conformation in the cytoplasm due to an intramolecular interaction between its N-terminal FERM domain and its C-terminal tail domain.[7] Activation involves a conformational change that exposes the actin-binding site in the C-terminal domain and a membrane-binding site in the FERM domain. This process is regulated by phosphorylation and binding to phosphatidylinositol 4,5-bisphosphate (PIP2).[4]
Caption: this compound activation pathway.
Experimental Workflow for Immunofluorescence Co-localization
The following diagram illustrates a typical workflow for an immunofluorescence experiment to study the co-localization of this compound and actin.
Caption: Immunofluorescence workflow.
By selecting the appropriate combination of these techniques, researchers can gain a comprehensive understanding of the dynamic interplay between this compound and the actin cytoskeleton, providing valuable insights into fundamental cellular processes and their dysregulation in disease.
References
- 1. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live‐cell super‐resolution imaging of actin using LifeAct‐14 with a PAINT‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screen, using time-resolved FRET, yields actin-binding compounds that modulate actin–myosin structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live imaging reveals that the Drosophila actin-binding ERM protein, this compound, co-localizes with the mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Imaging of Dynamic Changes of the Actin Cytoskeleton in Microextensions of Live NIH3T3 Cells with a GFP Fusion of the F-Actin Binding Domain of this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences of ERM Proteins: Ezrin, Radixin, and Moesin
For Researchers, Scientists, and Drug Development Professionals
The Ezrin, Radixin, and Moesin (ERM) family of proteins are highly homologous scaffolding proteins that play a pivotal role in linking the actin cytoskeleton to the plasma membrane. This connection is crucial for a multitude of cellular processes, including the maintenance of cell shape, adhesion, migration, and signal transduction.[1][2][3] While structurally similar, emerging evidence highlights distinct functional specializations among Ezrin, Radixin, and this compound. This guide provides a comprehensive comparison of their functional differences, supported by experimental data, detailed protocols for key assays, and visual representations of their signaling pathways.
Structural Overview and Activation
All three ERM proteins share a common structural organization: an N-terminal FERM (Four-point-one, Ezrin, Radixin, this compound) domain, a central α-helical coiled-coil domain, and a C-terminal actin-binding domain.[4][5] The FERM domain is responsible for binding to integral and peripheral membrane proteins, while the C-terminal domain interacts with F-actin.[4][6]
ERM proteins exist in a dormant, closed conformation due to an intramolecular interaction between the N-terminal FERM and C-terminal actin-binding domains, which masks their binding sites.[3][7] Activation is a two-step process involving the binding of phosphatidylinositol 4,5-bisphosphate (PIP2) to the FERM domain, followed by the phosphorylation of a conserved threonine residue in the C-terminal domain by kinases such as Rho kinase (ROCK) and protein kinase C (PKC).[7][8][9] This activation leads to an open, active conformation, enabling ERM proteins to simultaneously bind to membrane-associated proteins and the actin cytoskeleton.[3][10]
Quantitative Comparison of ERM Proteins
While often studied collectively, the expression levels, binding affinities, and phosphorylation dynamics of Ezrin, Radixin, and this compound exhibit notable differences, suggesting non-redundant roles in cellular physiology.
Tissue and Cell Line Expression
The expression of ERM proteins is tissue-specific, hinting at their specialized functions.[8][11]
| Protein | Predominant Expression[8][12] | Representative Cell Lines |
| Ezrin | Epithelial tissues (e.g., intestine, kidney, stomach), Lung | Caco-2, LS180, KP-2[13] |
| Radixin | Liver (hepatocytes), Stomach, Kidney | HepG2, LS180, KP-2[5][13][14] |
| This compound | Endothelial cells, Leukocytes, Lung, Spleen | Jurkat, LS180[6][13] |
This table summarizes predominant expression patterns; co-expression of multiple ERM proteins is common in many tissues and cell lines.
Binding Affinities for Membrane Proteins
ERM proteins bind to various transmembrane proteins, including adhesion molecules like CD44 and ICAMs, and scaffolding proteins like NHERF1/2.[2][15][16] While they can often bind to the same partners, their affinities can differ.
| ERM Protein | Binding Partner | Dissociation Constant (Kd) | Experimental Method |
| This compound | CD44 (cytoplasmic domain) | ~10 nM | In vitro binding assay[2] |
| Radixin | ICAM-2 (cytoplasmic peptide) | 149 nM | Surface Plasmon Resonance[17] |
| Radixin | NHERF-1 (C-terminal peptide) | - | Crystal Structure Analysis[16] |
| Radixin | NHERF-2 (C-terminal peptide) | - | Crystal Structure Analysis[16] |
Quantitative data on the direct comparative binding affinities of all three ERM proteins to a wide range of partners is still an active area of research. The provided data is based on available studies and may not represent all interaction dynamics.
Phosphorylation Dynamics
Phosphorylation of the C-terminal threonine residue is a key regulatory step for ERM protein activation. The extent and dynamics of this phosphorylation can vary between the three proteins and in response to different stimuli.
| ERM Protein | Phosphorylation Site | Key Kinases | Observations |
| Ezrin | Thr567 | ROCK, PKC, LOK/SLK[6][12] | High basal phosphorylation in brush border membranes of kidney and intestine.[6] |
| Radixin | Thr564 | ROCK, PKC[6] | Phosphorylation induced by RhoA activation.[7] |
| This compound | Thr558 | ROCK, PKCθ[6][7] | Enhanced phosphorylation upon thrombin stimulation in platelets.[7] |
Functional Specialization in Cellular Processes
Despite their homology, Ezrin, Radixin, and this compound exhibit distinct and sometimes non-overlapping roles in key cellular functions.
Cell Migration and Invasion
-
Ezrin is prominently implicated in promoting cell migration and invasion, particularly in cancer metastasis.[18][19] It achieves this by regulating the formation of membrane protrusions like lamellipodia and filopodia, and by scaffolding signaling molecules involved in cell motility.[19] Phosphorylation of Ezrin at T567 is crucial for directional cell migration.[19]
-
Radixin has been shown to regulate cell migration through its interaction with the Rho GTPase Rac1.[20] Depletion of Radixin can lead to increased cell spreading and cell-cell adhesion, thereby inhibiting migration.[20]
-
This compound 's role in migration is less defined compared to Ezrin, but it is known to be involved in the dynamics of the cell cortex, which is essential for cell movement.
Cell Adhesion
All three ERM proteins contribute to cell adhesion by linking adhesion molecules to the actin cytoskeleton.[2][15] However, specific roles are emerging:
-
Radixin depletion has been shown to increase cell-cell adhesion mediated by adherens junctions, suggesting a role in regulating the balance between adhesion and migration.[20]
Cytokinesis
-
This compound appears to play a more prominent role in cytokinesis, the final stage of cell division. It localizes to the cleavage furrow and is thought to be important for the structural integrity and contraction of the contractile ring.[21][22][23]
-
Ezrin is also recruited to the cleavage furrow, but its role appears to be more supportive, contributing to the contractility of the polar cortex.[21][24]
Signaling Pathways
ERM proteins are not merely structural linkers but also act as important signaling hubs, integrating signals from the plasma membrane to the cytoskeleton and downstream effector pathways.
Ezrin and RhoA Signaling
Ezrin is a key regulator of the RhoA signaling pathway, which is critical for stress fiber formation and cell contraction. Activated Ezrin can promote RhoA activity by interacting with Rho guanine (B1146940) nucleotide exchange factors (GEFs) and Rho GDP-dissociation inhibitors (GDIs).[18][25] This creates a positive feedback loop where RhoA activation leads to Ezrin phosphorylation and activation, which in turn further promotes RhoA signaling.
Radixin and Rac1 Signaling
Radixin plays a crucial role in regulating Rac1-mediated signaling, which is involved in the formation of lamellipodia and cell migration.[20] Radixin can influence the activity of Rac guanine nucleotide exchange factors (GEFs), such as Vav, thereby controlling the activation of Rac1.[20]
This compound in Cytokinesis
During cytokinesis, a contractile ring composed of actin and myosin II filaments forms at the cell equator to divide the cell into two. This compound is enriched at the cleavage furrow and is thought to stabilize the connection between the plasma membrane and the contractile ring, ensuring its proper function.[21][26]
Experimental Protocols
To aid researchers in the functional characterization of ERM proteins, we provide outlines of key experimental protocols.
Co-Immunoprecipitation (Co-IP) for ERM Protein Interactions
This protocol is used to identify proteins that interact with a specific ERM protein in a cellular context.[27][28][29]
1. Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with a primary antibody specific to the ERM protein of interest (e.g., anti-Ezrin) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.
In Vitro Kinase Assay for ERM Protein Phosphorylation
This assay determines if a specific kinase can directly phosphorylate an ERM protein.[24][30][31][32]
1. Reagents:
-
Purified recombinant ERM protein (substrate).
-
Purified active kinase.
-
Kinase reaction buffer.
-
ATP (radiolabeled [γ-³²P]ATP for autoradiography or non-radiolabeled for Western blot detection with a phospho-specific antibody).
2. Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase, ERM protein, and kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer.
3. Detection:
-
Autoradiography: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to X-ray film.
-
Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the target phosphorylation site on the ERM protein.
Cell Migration (Wound Healing) Assay
This assay is used to assess the role of ERM proteins in cell migration.
1. Cell Culture and "Wound" Creation:
-
Culture cells to a confluent monolayer in a multi-well plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
2. Treatment and Imaging:
-
Replace with fresh culture medium, with or without inhibitors or after siRNA-mediated knockdown of a specific ERM protein.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
3. Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure to determine the effect of the treatment on cell migration.
Conclusion
While Ezrin, Radixin, and this compound share a high degree of structural and sequence homology, they are not functionally redundant. Their distinct expression patterns, binding affinities, and roles in specific cellular processes underscore their individual importance in cellular architecture and signaling. Understanding these functional differences is critical for elucidating the complex mechanisms governing cell behavior and for the development of targeted therapies for diseases where ERM protein function is dysregulated, such as cancer. Further research, employing the quantitative and functional assays described herein, will continue to unravel the specific contributions of each ERM protein to cellular physiology and pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. Ezrin/Radixin/Moesin (ERM) Proteins Bind to a Positively Charged Amino Acid Cluster in the Juxta-Membrane Cytoplasmic Domain of CD44, CD43, and ICAM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ezrin–radixin–this compound (ERM)-binding phosphoprotein 50 organizes ERM proteins at the apical membrane of polarized epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional analysis of ERM proteins in epithelial morphogenesis | Profiles RNS [profiles.uchicago.edu]
- 5. mdpi.com [mdpi.com]
- 6. Comparative study of ezrin phosphorylation among different tissues: more is good; too much is bad - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A glimpse of the ERM proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ERM family members as molecular linkers between the cell surface glycoprotein CD44 and actin-based cytoskeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathophysiological Roles of Ezrin/Radixin/Moesin Proteins [jstage.jst.go.jp]
- 12. A biophysical perspective of the regulatory mechanisms of ezrin/radixin/moesin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Ezrin/Radixin/Moesin in the Surface Localization of Programmed Cell Death Ligand-1 in Human Colon Adenocarcinoma LS180 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiological Roles of ERM Proteins and Transcriptional Regulators in Supporting Membrane Expression of Efflux Transporters as Factors of Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Basis for CD44 Recognition by ERM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis for NHERF recognition by ERM proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural basis of adhesion-molecule recognition by ERM proteins revealed by the crystal structure of the radixin–ICAM-2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Direct Involvement of Ezrin/Radixin/Moesin (ERM)-binding Membrane Proteins in the Organization of Microvilli in Collaboration with Activated ERM Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Figure 4: [Co-immunoprecipitation of endoplasmic reticulum (ER)...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Roles for kinesin and myosin during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. On the Role of Myosin-II in Cytokinesis: Division of Dictyostelium Cells under Adhesive and Nonadhesive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Mechanism of Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Contemporary Enzyme-Based Methods for Recombinant Proteins In Vitro Phosphorylation [mdpi.com]
- 25. Functional and mechanistic roles of Ezrin-Radixin-Moesin protein family in regulating apical cell polarity and cell division in epithelial cells [ecommons.cornell.edu]
- 26. mdpi.com [mdpi.com]
- 27. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. assaygenie.com [assaygenie.com]
- 29. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 30. An In Vitro Kinase Assay to Assess Rac1 Phosphorylation by ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. In vitro kinase assay [protocols.io]
- 32. In Vitro Kinase Assays | Revvity [revvity.com]
Moesin Knockout Mouse Phenotype: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the moesin knockout (Msn-KO) mouse phenotype with wild-type (WT) counterparts, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, is a critical linker between the plasma membrane and the actin cytoskeleton. Its absence in murine models results in a range of distinct phenotypes, particularly within the immune system, and influences cell migration and signaling pathways. This guide synthesizes key findings to offer a comprehensive resource for understanding the implications of this compound deficiency.
Phenotypic Comparison: this compound Knockout vs. Wild-Type
The targeted disruption of the Msn gene in mice leads to several observable differences compared to wild-type littermates. Below is a summary of the key phenotypic alterations.
| Phenotypic Category | This compound Knockout (Msn-KO) | Wild-Type (WT) | Key Findings |
| Immunology | Exhibits lymphopenia with reduced T and B cell counts in peripheral blood and lymph nodes.[1][2] Thymocyte development is altered, and there is impaired egress of lymphocytes from lymphoid organs.[1] this compound deficiency also impairs the development and function of regulatory T cells (Tregs) and is linked to autoimmune manifestations.[3][4] | Normal lymphocyte counts and distribution. Efficient lymphocyte trafficking and immune regulation. | This compound plays a non-redundant role in lymphocyte homeostasis, trafficking, and the function of regulatory T cells.[1][3][4] |
| Cancer | Limited in vivo studies are available. Overexpression of this compound in some human cancer cell lines is associated with increased proliferation and invasion. However, the phenotype of this compound knockout mice in cancer models is not well-documented. | Normal susceptibility to and progression of cancer. | The role of this compound in cancer progression in vivo is complex and likely context-dependent, with current evidence primarily from in vitro and human studies. |
| Cell Migration | Shows impaired migration of lymphocytes.[5] While ERM proteins are generally implicated in cell migration, some studies report that macrophage migration is not significantly affected by the loss of this compound alone. | Normal cell migration and motility across various cell types. | This compound is crucial for the migration of specific cell types, particularly lymphocytes, by regulating cytoskeletal dynamics. |
| Development & Survival | Mice are viable and fertile, with no major developmental defects reported under standard laboratory conditions.[1] | Normal development and lifespan. | The functions of other ERM proteins, such as ezrin, may compensate for the loss of this compound during embryonic development. |
Key Experimental Data
Lymphocyte Populations in Peripheral Blood
| Cell Type | This compound Knockout (Msn-KO) (cells/μl) | Wild-Type (WT) (cells/μl) |
| T cells (CD3+) | Significantly Reduced | Normal Range |
| B cells (B220+) | Significantly Reduced | Normal Range |
Note: Specific cell counts can vary between studies and experimental conditions. The data reflects the general observation of lymphopenia in Msn-KO mice.[1][2]
In Vitro T-Cell Proliferation
| Condition | This compound Knockout (Msn-KO) | Wild-Type (WT) |
| Anti-CD3/CD28 Stimulation | Proliferation may be increased in naive CD4+ T cells, potentially linked to impaired Treg function.[6] | Normal proliferative response. |
Experimental Protocols
Lymphocyte Egress Assay
This protocol is designed to assess the trafficking of lymphocytes from lymphoid organs into the periphery, a process impaired in Msn-KO mice.
-
Cell Labeling: Isolate splenocytes from both Msn-KO and WT mice. Label the cells with distinct fluorescent dyes, such as CFSE (carboxyfluorescein succinimidyl ester) and CellTrace Violet, to differentiate the two populations.
-
Adoptive Transfer: Co-inject an equal number of labeled Msn-KO and WT splenocytes intravenously into recipient mice.
-
Tissue Harvesting: At various time points (e.g., 24 and 48 hours) post-injection, harvest peripheral blood, lymph nodes, and spleen from the recipient mice.
-
Flow Cytometry Analysis: Prepare single-cell suspensions from the harvested tissues. Analyze the samples using a flow cytometer to quantify the ratio of Msn-KO to WT lymphocytes in each compartment. A reduced ratio of Msn-KO cells in the peripheral blood and lymph nodes compared to the spleen would indicate impaired egress.
In Vitro Wound Healing (Scratch) Assay
This assay is used to evaluate the collective migration of cells, such as fibroblasts, which can be isolated from Msn-KO and WT mice.
-
Cell Culture: Culture primary fibroblasts isolated from Msn-KO and WT mice in 6-well plates until they form a confluent monolayer.
-
Scratch Creation: Create a uniform scratch or "wound" through the center of the cell monolayer using a sterile pipette tip.
-
Imaging: Immediately after creating the scratch (time 0) and at subsequent time points (e.g., 12, 24 hours), capture images of the wound area using a microscope equipped with a camera.
-
Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is calculated as the percentage decrease in the wound area over time. A slower rate of closure in Msn-KO fibroblasts would indicate a cell migration defect.
Signaling Pathways and Experimental Workflows
References
- 1. This compound-deficient mice reveal a non-redundant role for this compound in lymphocyte homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Membrane-organizing protein this compound controls Treg differentiation and antitumor immunity via TGF-β signaling [jci.org]
- 4. The ERM Protein this compound Regulates CD8+ Regulatory T Cell Homeostasis and Self-Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Murine Model of X-Linked this compound-Associated Immunodeficiency (X-MAID) Reveals Defects in T Cell Homeostasis and Migration [frontiersin.org]
- 6. Membrane-organizing protein this compound controls Treg differentiation and antitumor immunity via TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Moesin's Alliance with CD44 in Cancer Cells: A Comparative Guide to Experimental Validation
For researchers, scientists, and drug development professionals, establishing the interaction between moesin and the cell surface receptor CD44 is a critical step in understanding and targeting cancer progression. This guide provides a comparative overview of key experimental methods to validate this interaction, supported by experimental data and detailed protocols.
The interaction between this compound, a protein linking the actin cytoskeleton to the plasma membrane, and CD44, a transmembrane glycoprotein, is increasingly recognized as a pivotal driver of malignancy in various cancers, including glioblastoma and breast cancer.[1][2] This interaction is crucial for the localization and function of CD44 in membrane protrusions, thereby activating downstream signaling pathways that promote cell proliferation, migration, and invasion.[1][2][3] Confirmation of this protein-protein interaction is therefore a fundamental aspect of preclinical research in this area.
This guide compares three widely used techniques for validating the this compound-CD44 interaction: Co-immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), and Förster Resonance Energy Transfer (FRET). Each method offers distinct advantages and levels of insight into the molecular interplay between these two key proteins.
Comparative Analysis of Methodologies
| Feature | Co-immunoprecipitation (Co-IP) | Proximity Ligation Assay (PLA) | Förster Resonance Energy Transfer (FRET) |
| Principle | Isolation of a target protein and its binding partners from a cell lysate using a specific antibody. | In situ detection of protein-protein interactions with high specificity and sensitivity using antibody-oligonucleotide conjugates. | Measurement of energy transfer between two fluorescent molecules in close proximity. |
| Type of Data | Qualitative or semi-quantitative confirmation of interaction. | In situ visualization and quantification of protein interactions within cellular compartments. | Quantitative measurement of the distance between two proteins and their interaction dynamics in living cells. |
| Advantages | Gold standard for confirming physical interaction; relatively straightforward and widely used. | High sensitivity and specificity; provides spatial information about the interaction. | Allows for real-time analysis in living cells; provides distance information at the nanometer scale. |
| Limitations | Does not provide information about the interaction in the native cellular context; can be prone to false positives. | Requires specific primary antibodies from different species; can be semi-quantitative due to signal saturation.[4] | Requires fluorescently tagged proteins, which may alter their function; complex data analysis. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the functional consequences of the this compound-CD44 interaction.
Table 1: Effect of this compound-CD44 Interaction on Cancer Cell Proliferation
| Cancer Type | Cell Line | Method of Inhibition | Concentration | Effect on Proliferation | Reference |
| Glioblastoma | LN229 (this compound-overexpressing) | CD44-mimetic peptide (CD44pep) | 10 µmol/L | Specific growth suppression | [5] |
| Glioblastoma | LN229 (this compound-overexpressing) | Small molecule inhibitor (DX-52-1) | 100 nmol/L | Specific growth suppression | [5] |
Table 2: Role of this compound-CD44 Interaction in Cancer Cell Migration and Invasion
| Cancer Type | Cell Line | Experimental Condition | Effect on Migration/Invasion | Reference |
| Breast Cancer | BT-549, MDA-MB-231 | This compound shRNA knockdown | Attenuated migration and invasion | [2] |
| Breast Cancer | BT-549, MDA-MB-231 | Disruption of CD44 cross-linking | Inhibited migration and invasion | [2] |
Experimental Protocols
Co-immunoprecipitation (Co-IP) for this compound-CD44 Interaction
This protocol is a synthesized approach based on standard Co-IP procedures and details from studies examining ERM protein interactions with CD44.
Materials:
-
Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.
-
Primary Antibodies: Rabbit anti-Moesin antibody (e.g., Abcam ab52490) and Mouse anti-CD44 antibody (e.g., Abcam ab189524).[6][7]
-
Control IgG: Rabbit IgG and Mouse IgG.
-
Protein A/G Agarose (B213101) Beads.
-
Elution Buffer: 0.1 M Glycine (pH 2.5).
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
Procedure:
-
Cell Lysis:
-
Culture cancer cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer for 30 minutes on a rocker at 4°C.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Pre-clearing:
-
Add 20 µL of Protein A/G agarose beads to 1 mg of protein lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-4 µg of anti-CD44 antibody or control Mouse IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
-
Washing:
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 40 µL of Elution Buffer and incubate for 5 minutes at room temperature.
-
Centrifuge at 1,000 x g for 2 minutes and collect the supernatant containing the protein complexes.
-
Neutralize the eluate by adding 4 µL of Neutralization Buffer.
-
-
Western Blot Analysis:
-
Analyze the immunoprecipitated samples by SDS-PAGE and Western blotting using the anti-Moesin antibody to detect the co-precipitated this compound.
-
Proximity Ligation Assay (PLA)
This protocol is based on commercially available PLA kits (e.g., Duolink® PLA).
Materials:
-
PLA Probes: Anti-Rabbit PLUS and Anti-Mouse MINUS.
-
PLA Ligation and Amplification Reagents.
-
Primary Antibodies: Rabbit anti-Moesin and Mouse anti-CD44.
-
Blocking Solution.
-
Wash Buffers.
-
Mounting Medium with DAPI.
Procedure:
-
Sample Preparation:
-
Grow cells on coverslips to the desired confluency.
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
-
Primary Antibody Incubation:
-
Incubate the cells with both rabbit anti-Moesin and mouse anti-CD44 primary antibodies diluted in antibody diluent overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the coverslips twice with Wash Buffer A.
-
Incubate with the PLA probes (Anti-Rabbit PLUS and Anti-Mouse MINUS) for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash the coverslips twice with Wash Buffer A.
-
Incubate with the ligation solution for 30 minutes at 37°C. This step will circularize the oligonucleotides if the probes are in close proximity (<40 nm).
-
-
Amplification:
-
Wash the coverslips twice with Wash Buffer A.
-
Incubate with the amplification solution containing fluorescently labeled oligonucleotides and polymerase for 100 minutes at 37°C. This will generate a rolling circle amplification product.
-
-
Imaging:
-
Wash the coverslips with Wash Buffer B.
-
Mount the coverslips on slides using mounting medium with DAPI.
-
Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Each spot represents a this compound-CD44 interaction.
-
Förster Resonance Energy Transfer (FRET) Microscopy
This protocol outlines the acceptor photobleaching FRET method.
Materials:
-
Expression vectors for fluorescently tagged proteins: e.g., this compound-GFP (donor) and CD44-mCherry (acceptor).
-
Transfection Reagent.
-
Live-cell imaging microscopy setup with appropriate lasers and filters.
Procedure:
-
Cell Transfection:
-
Co-transfect cancer cells with this compound-GFP and CD44-mCherry expression vectors. Also, prepare control samples with each vector individually.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
-
Imaging - Pre-bleach:
-
Identify a cell co-expressing both fluorescent proteins.
-
Acquire a pre-bleach image of both the donor (GFP) and acceptor (mCherry) channels.
-
-
Acceptor Photobleaching:
-
Select a region of interest (ROI) where both proteins are co-localized.
-
Use a high-intensity laser to selectively photobleach the acceptor (mCherry) in the ROI until its fluorescence is significantly reduced.
-
-
Imaging - Post-bleach:
-
Immediately acquire a post-bleach image of the donor (GFP) channel.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the donor (GFP) in the photobleached ROI before and after bleaching.
-
An increase in the donor fluorescence intensity after acceptor photobleaching indicates that FRET was occurring, confirming the close proximity (<10 nm) of this compound and CD44.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (I_pre / I_post), where I_pre is the donor intensity before bleaching and I_post is the donor intensity after bleaching.
-
Signaling Pathways and Experimental Workflows
This compound-CD44 Signaling Pathway
The interaction between this compound and CD44 is a critical node in a signaling cascade that promotes cancer cell aggressiveness. Upstream, Rho GTPases activate this compound through phosphorylation.[8] This active, phosphorylated this compound then binds to the cytoplasmic tail of CD44, leading to the clustering of CD44 and the recruitment of other signaling molecules.[2] A key downstream consequence of this interaction is the activation of the Wnt/β-catenin signaling pathway, which promotes the transcription of genes involved in cell proliferation and stemness.[1][3]
Caption: this compound-CD44 signaling cascade in cancer cells.
Experimental Workflow for Confirming this compound-CD44 Interaction
The following diagram illustrates a logical workflow for a research project aimed at confirming and characterizing the this compound-CD44 interaction.
Caption: A logical workflow for investigating the this compound-CD44 interaction.
Alternative Approaches and Therapeutic Implications
Beyond the direct detection of the this compound-CD44 interaction, researchers can explore this axis through alternative approaches. One such method is the use of small molecule inhibitors or mimetic peptides that specifically disrupt the binding between this compound's FERM domain and the cytoplasmic tail of CD44.[1][3] Observing a reversal of the malignant phenotype upon treatment with these agents provides strong indirect evidence for the functional importance of the interaction.
The confirmation of the this compound-CD44 interaction has significant therapeutic implications. Given its role in driving cancer progression, this protein complex represents a promising target for novel anti-cancer therapies.[3] Strategies aimed at disrupting this interaction could potentially inhibit tumor growth and metastasis.[9] Future research in this area will likely focus on the development of more potent and specific inhibitors of the this compound-CD44 axis for clinical application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CD44 cross-linking increases malignancy of breast cancer via upregulation of p-Moesin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a glioma progression marker that induces proliferation and Wnt/β-catenin pathway activation via interaction with CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of fluorescence resonance energy transfer (FRET) and proximity ligation assay (PLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation and in vivo characterization of research antibodies for this compound, CD44, Midkine, and sFRP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of hyaluronan binding by F-actin and colocalization of CD44 and phosphorylated ezrin/radixin/moesin (ERM) proteins in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HA/CD44 interactions as potential targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Moesin and Radixin: Distinct Roles in Blood-Brain Barrier Transporter Function
A Comparative Guide for Researchers
The blood-brain barrier (BBB) is a highly selective interface, equipped with a sophisticated system of transporters that meticulously control the passage of substances into and out of the central nervous system. Among the key regulators of these transporters are the Ezrin-Radixin-Moesin (ERM) family of proteins, which act as crucial linkers between the plasma membrane and the actin cytoskeleton. While structurally similar, emerging evidence reveals that moesin and radixin (B1174762) play distinct, rather than redundant, roles in modulating the localization and activity of critical BBB transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Glucose Transporter 1 (GLUT1). This guide provides an objective comparison of their functions, supported by experimental data, to aid researchers in drug development and neuroscience in dissecting these nuanced regulatory mechanisms.
Differential Impact on Transporter Localization and Activity
Recent studies utilizing in vitro models of the human BBB, such as the hCMEC/D3 cell line, have demonstrated that this compound and radixin exert differential control over the plasma membrane localization and transport function of key ABC (ATP-binding cassette) and SLC (solute carrier) transporters.
Radixin appears to be a more general anchor for several key transporters at the BBB. Knockdown of radixin has been shown to decrease the plasma membrane expression of P-gp, BCRP, and GLUT1.[1][2] This suggests that radixin is fundamental for the stable localization of these transporters at the endothelial cell surface.
In contrast, This compound's role is more complex. While this compound knockdown also reduces the membrane expression of BCRP and GLUT1, its effect on P-glycoprotein is particularly noteworthy. Strikingly, the knockdown of this compound can significantly decrease the efflux activity of P-gp and BCRP, with a more potent effect on P-gp's function even without a corresponding significant reduction in its plasma membrane localization.[1][2] This indicates that this compound's influence extends beyond simple structural anchoring to the modulation of the intrinsic transport activity of these efflux pumps.
The differential effects of this compound and radixin knockdown on BBB transporters are summarized in the tables below.
Data Presentation: Quantitative Comparison of this compound vs. Radixin Knockdown
The following tables summarize the quantitative data from siRNA-mediated knockdown studies in an in vitro human BBB model (hCMEC/D3 cells). The data highlights the distinct consequences of this compound and radixin depletion on the plasma membrane expression and transport activity of P-gp, BCRP, and GLUT1.
Table 1: Effect of this compound and Radixin Knockdown on Plasma Membrane Protein Expression
| Transporter | This compound Knockdown (% Reduction) | Radixin Knockdown (% Reduction) |
| P-glycoprotein (P-gp) | Not significantly reduced | Significantly reduced |
| Breast Cancer Resistance Protein (BCRP) | Significantly reduced | Significantly reduced |
| Glucose Transporter 1 (GLUT1) | Significantly reduced | Significantly reduced |
Data synthesized from studies showing significant decreases in membrane protein levels following siRNA-mediated knockdown.[1][2]
Table 2: Effect of this compound and Radixin Knockdown on Transporter Activity
| Transporter | Transport Type | This compound Knockdown (% Reduction in Activity) | Radixin Knockdown (% Reduction in Activity) |
| P-glycoprotein (P-gp) | Efflux | Most potent decrease | Moderate decrease |
| Breast Cancer Resistance Protein (BCRP) | Efflux | Significant decrease | Moderate decrease |
| Glucose Transporter 1 (GLUT1) | Influx | Similar reduction | Similar reduction |
Data synthesized from functional assays measuring transporter activity post-siRNA treatment.[1][2]
Mandatory Visualization
The following diagrams illustrate the distinct regulatory roles of this compound and radixin and a typical experimental workflow for investigating these functions.
Caption: Differential Regulation by Radixin and this compound.
Caption: Experimental Workflow for ERM Protein Knockdown Studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture of hCMEC/D3 Cells
The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used in vitro model for the BBB.
-
Coating of Culture Vessels: Culture flasks and plates are coated with 150 µg/mL of rat tail collagen type I (Corning) diluted in sterile water for 1 hour at 37°C. The collagen solution is then aspirated, and the vessels are allowed to air dry.
-
Culture Medium: The cells are maintained in EndoGRO™-MV Complete Medium Kit (Millipore) supplemented with 5% fetal bovine serum (FBS), 1 ng/mL basic fibroblast growth factor (bFGF), 5 µg/mL ascorbic acid, 1% penicillin-streptomycin, and 1.4 µM hydrocortisone.
-
Cell Maintenance: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. The medium is changed every 2-3 days. Cells are passaged at approximately 80-90% confluency using Trypsin-EDTA.
siRNA-Mediated Knockdown of this compound and Radixin
-
Transfection Reagent: Lipofectamine™ RNAiMAX (Thermo Fisher Scientific).
-
siRNA: Pre-designed siRNAs targeting human this compound (MSN), radixin (RDX), and a non-targeting control siRNA are used.
-
Procedure (for a 24-well plate):
-
Seed hCMEC/D3 cells to be 30-50% confluent at the time of transfection.
-
For each well, dilute 10-25 nM of siRNA in 50 µL of Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add 100 µL of the siRNA-lipid complex to each well containing cells in 500 µL of complete growth medium.
-
Incubate the cells for 48-72 hours at 37°C before proceeding with subsequent assays.
-
P-glycoprotein (P-gp) Efflux Assay
This assay measures the ability of P-gp to efflux its substrate, rhodamine 123.[3][4][5]
-
Substrate: Rhodamine 123 (a fluorescent P-gp substrate).
-
Procedure:
-
After siRNA treatment, wash the hCMEC/D3 cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Pre-incubate the cells with HBSS for 30 minutes at 37°C.
-
Load the cells with 5-10 µM rhodamine 123 in HBSS and incubate for 60 minutes at 37°C.
-
Wash the cells three times with ice-cold HBSS to remove extracellular rhodamine 123.
-
Add fresh, pre-warmed HBSS and measure the intracellular fluorescence at time zero using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Incubate the cells at 37°C and measure the decrease in intracellular fluorescence at various time points (e.g., 30, 60, 90 minutes) to determine the efflux rate.
-
To confirm P-gp specific efflux, a known P-gp inhibitor (e.g., 10 µM verapamil (B1683045) or cyclosporine A) can be used as a control.
-
Breast Cancer Resistance Protein (BCRP) Efflux Assay
This assay measures the efflux of the BCRP substrate, Hoechst 33342.[6][7]
-
Substrate: Hoechst 33342 (a fluorescent DNA stain and BCRP substrate).
-
Procedure:
-
Following siRNA treatment, wash the cells twice with warm HBSS.
-
Add HBSS containing various concentrations of the test compounds (and a known BCRP inhibitor like 1 µM Ko143 as a positive control) and pre-incubate for 15-30 minutes at 37°C.
-
Add Hoechst 33342 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Add fresh PBS or assay buffer and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~355 nm, emission ~460 nm). Increased fluorescence indicates inhibition of BCRP-mediated efflux.
-
Glucose Transporter 1 (GLUT1) Influx Assay
This assay measures the uptake of a glucose analog, 2-deoxy-D-glucose.[8][9][10]
-
Substrate: [³H]-2-deoxy-D-glucose (a radiolabeled glucose analog).
-
Procedure:
-
After siRNA treatment, wash the cells twice with glucose-free HBSS.
-
Pre-incubate the cells in glucose-free HBSS for 20-30 minutes at 37°C to deplete intracellular glucose.
-
Initiate the uptake by adding HBSS containing [³H]-2-deoxy-D-glucose (typically 0.1-0.5 µCi/mL) and a known concentration of unlabeled 2-deoxy-D-glucose.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells three times with ice-cold HBSS containing a high concentration of unlabeled glucose or a GLUT inhibitor (e.g., cytochalasin B).
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Normalize the uptake to the protein concentration of the cell lysate.
-
Plasma Membrane Protein Isolation and Western Blotting
This protocol allows for the specific analysis of transporter proteins localized to the plasma membrane.[11][12][13][14]
-
Plasma Membrane Isolation:
-
Wash the siRNA-treated cells twice with ice-cold PBS and harvest by scraping into a homogenization buffer (e.g., 250 mM sucrose (B13894), 20 mM Tricine, 1 mM EDTA, pH 7.8, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer with 20-30 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant (post-nuclear supernatant) and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the total membranes.
-
Resuspend the membrane pellet and further purify the plasma membrane fraction using a sucrose density gradient or a commercially available plasma membrane protein extraction kit.
-
-
Western Blotting:
-
Determine the protein concentration of the isolated plasma membrane fractions.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for P-gp, BCRP, GLUT1, this compound, radixin, and a loading control (e.g., Na+/K+-ATPase for plasma membrane fractions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the protein expression levels.
-
References
- 1. Distinct roles of ezrin, radixin and this compound in maintaining the plasma membrane localizations and functions of human blood–brain barrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Polarized P-glycoprotein expression by the immortalised human brain endothelial cell line, hCMEC/D3, restricts apical-to-basolateral permeability to rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. abcam.cn [abcam.cn]
- 13. Plasma membrane protein extraction kit, 50 tests (ab65400) | Abcam [abcam.com]
- 14. youtube.com [youtube.com]
A Comparative Analysis of Moesin Phosphorylation Sites: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the key phosphorylation sites of moesin, a critical protein linking the actin cytoskeleton to the plasma membrane. Intended for researchers, scientists, and drug development professionals, this document details the functional implications of this compound phosphorylation, the kinases responsible, and the experimental methodologies used to study these post-translational modifications.
Introduction to this compound and its Regulation by Phosphorylation
This compound, a member of the Ezrin-Radixin-Moesin (ERM) protein family, plays a pivotal role in regulating cell adhesion, migration, and morphology.[1][2] The activity of this compound is tightly controlled by a conformational change from a dormant, closed state to an active, open state. This activation is primarily regulated by two key events: binding to phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane and phosphorylation on specific threonine residues.[1] Phosphorylation is a crucial step that is thought to stabilize the active conformation, allowing this compound to link the actin cytoskeleton to various transmembrane proteins.[1][3]
Key Phosphorylation Sites and Their Functional Impact
The two major phosphorylation sites in this compound that govern its activation are Threonine 558 (T558) in the C-terminal actin-binding domain and Threonine 235 (T235) in the N-terminal FERM (4.1, Ezrin, Radixin, this compound) domain.[1]
Threonine 558 (T558)
Phosphorylation at T558 is the most extensively studied and is widely considered a hallmark of this compound activation.[3] This modification disrupts the intramolecular association between the N-terminal and C-terminal domains, exposing the F-actin binding site and promoting the open, active conformation.[4][5]
Functional Consequences of T558 Phosphorylation:
-
Activation and Conformational Change: Phosphorylation at T558, often mimicked by a T558D mutation, leads to a more open and active conformation of this compound.[1][6]
-
Actin Binding: The open conformation unmasks the actin-binding site in the C-terminal domain, enabling this compound to link transmembrane proteins to the actin cytoskeleton.[4]
-
Cell Morphology: Expression of a phosphomimetic T558D mutant induces a rounded cell shape and the formation of microvilli-like structures.[6][7]
-
Cell Adhesion and Migration: Phosphorylation at T558 has been shown to inhibit cell adhesion to the substrate.[8][9] Conversely, it is also implicated in promoting cell migration in certain contexts, such as in retinal pericytes.[2]
-
Subcellular Localization: Phosphorylated this compound is predominantly localized at the plasma membrane, particularly in structures like filopodia and microvilli.[8][10]
Threonine 235 (T235)
Phosphorylation at T235, located in the FERM domain, is less characterized than T558 phosphorylation. However, it is also believed to contribute to the conformational opening of this compound.[1]
Functional Consequences of T235/T558 Double Phosphorylation:
Studies using a double phosphomimetic mutant (T235D/T558D) provide insights into the combined effect of phosphorylation at both sites.
-
Enhanced Open Conformation: The T235D/T558D mutant exists in a more monomeric form compared to the wild-type protein, suggesting a more open and active state.[1]
-
Increased PIP2 Binding: The double mutant exhibits cooperative binding to two PIP2 molecules, whereas the wild-type binds to only one.[1]
-
Interaction with Microtubules: Following PIP2 binding, the T235D/T558D mutant, but not the wild-type, is capable of interacting with microtubules.[1]
A direct quantitative comparison of the functional effects of single phosphorylation at T558 versus T235 is not extensively documented in the current literature. The available data on the T235D/T558D double mutant suggests a synergistic role for phosphorylation at both sites in achieving a fully active conformation of this compound.
Kinases Responsible for this compound Phosphorylation
Several kinases have been identified that phosphorylate this compound, primarily at the T558 residue.
| Kinase | Phosphorylation Site | Key Cellular Roles | References |
| Rho-associated kinase (ROCK) | T558 | Formation of microvilli-like structures, regulation of endothelial permeability. | [6][7][11] |
| Protein Kinase C (PKC)-theta | T558 | T-cell activation, cytoskeletal rearrangement. | [12][13] |
| Leucine-rich repeat kinase 2 (LRRK2) | T558 | Neuronal morphogenesis, potential role in Parkinson's disease. | [4][10][14] |
While all three kinases target the same key regulatory site, they are activated by different upstream signaling pathways and can have distinct substrate specificities. For instance, in vitro studies have shown that ROCK preferentially phosphorylates Myosin Phosphatase Target Subunit 1 (MYPT1), while LRRK2 shows a preference for ERM proteins.
Signaling Pathways and Experimental Workflows
The phosphorylation of this compound is a dynamic process regulated by complex signaling cascades. Below are diagrams illustrating a generalized signaling pathway leading to this compound activation and a typical experimental workflow for studying this compound phosphorylation.
Caption: Generalized signaling pathway of this compound activation.
Caption: Experimental workflow for studying this compound phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound phosphorylation. Below are outlines for key experimental protocols.
In Vitro Kinase Assay for this compound Phosphorylation
This assay is used to directly assess the ability of a specific kinase to phosphorylate this compound.
Materials:
-
Recombinant purified full-length this compound or this compound fragments (e.g., C-terminal domain).
-
Active recombinant kinase (e.g., ROCK, PKC-theta, LRRK2).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ATP (radiolabeled [γ-32P]ATP for autoradiography or non-radiolabeled for Western blot detection).
-
SDS-PAGE gels and Western blotting reagents.
-
Phospho-moesin (T558) specific antibody.
Procedure:
-
Set up the kinase reaction by combining recombinant this compound, active kinase, and kinase assay buffer in a microcentrifuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
For radiolabeled assays, expose the gel to a phosphor screen or X-ray film to detect phosphorylated this compound.
-
For non-radiolabeled assays, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-moesin (T558) specific antibody.
Western Blotting for Phospho-Moesin
This technique is used to detect and quantify the levels of phosphorylated this compound in cell or tissue lysates.
Materials:
-
Cell or tissue lysates prepared in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay reagents.
-
SDS-PAGE gels and transfer apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: anti-phospho-moesin (T558) and anti-total this compound.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-moesin or anti-total this compound) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-moesin signal to the total this compound signal.
Immunofluorescence for Cellular Localization of Phospho-Moesin
This method allows for the visualization of the subcellular distribution of phosphorylated this compound.
Materials:
-
Cells grown on coverslips.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody: anti-phospho-moesin (T558).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with blocking solution for 30 minutes.
-
Incubate the cells with the anti-phospho-moesin primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the localization of phospho-moesin using a fluorescence microscope.
Conclusion
The phosphorylation of this compound, particularly at the T558 residue, is a critical regulatory mechanism that controls its function as a linker between the plasma membrane and the actin cytoskeleton. This process is governed by a variety of kinases and intricate signaling pathways, ultimately impacting fundamental cellular processes such as adhesion, migration, and morphology. A thorough understanding of the comparative effects of phosphorylation at different sites and the kinases involved is essential for researchers in cell biology and for the development of therapeutics targeting pathways involving this compound. This guide provides a foundational overview to aid in these research endeavors.
References
- 1. Role of Phosphorylation in this compound Interactions with PIP2-Containing Biomimetic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 4. med.upenn.edu [med.upenn.edu]
- 5. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of ezrin phosphorylation among different tissues: more is good; too much is bad - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 8. Phosphorylation of Ezrin/Radixin/Moesin Proteins by LRRK2 Promotes the Rearrangement of Actin Cytoskeleton in Neuronal Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Substrate specificity and inhibitors of LRRK2, a protein kinase mutated in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LRRK2 phosphorylates this compound at threonine-558: characterization of how Parkinson's disease mutants affect kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LRRK2 phosphorylates this compound at threonine-558: characterization of how Parkinson's disease mutants affect kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Role of this compound Phosphorylation in Retinal Pericyte Migration and Detachment Induced by Advanced Glycation Endproducts [frontiersin.org]
Validating Moesin-Microtubule Binding In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro methods to validate the binding of moesin to microtubules. This document outlines key experimental protocols, presents quantitative data for comparison with alternative actin-microtubule crosslinking proteins, and visualizes experimental workflows.
The interaction between the actin cytoskeleton and microtubules is crucial for a multitude of cellular processes, including cell migration, division, and morphology. This compound, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, is a key player in linking the actin cytoskeleton to the plasma membrane. Recent studies have revealed a direct interaction between this compound and microtubules, suggesting a broader role for this protein in cytoskeletal crosstalk. This guide focuses on the in vitro validation of this interaction.
Comparative Analysis of this compound and Alternative Actin-Microtubule Crosslinking Proteins
This compound's binding to microtubules is characterized by a moderate affinity, mediated by its N-terminal FERM domain. For a comprehensive understanding, it is valuable to compare these binding properties with other proteins known to crosslink actin and microtubules.
| Protein | Microtubule Binding Affinity (Kd) | Actin Binding Affinity (Kd) | Key Features |
| This compound (activated) | ~1.9 µM[1] | Not explicitly found | Binding is mediated by the FERM domain and is regulated by the protein's open (active) or closed (inactive) conformation.[1] |
| MAP2 (Microtubule-Associated Protein 2) | High affinity (saturates at 1:2.4 MAP2c:tubulin monomers)[2] | Binds and bundles F-actin | The microtubule-binding domain is also responsible for actin interaction.[3][4] |
| Tau | High affinity (saturates at 1:3.8 tau:tubulin monomers)[2] | Binds F-actin; can bundle actin filaments | The proline-rich domain and microtubule-binding domain are involved in actin interaction.[1][5] |
| Plectin | Binds to microtubules | Binds to actin filaments | A large cytolinker protein that connects intermediate filaments to microtubules and the actin cytoskeleton.[6][7][8] |
| Dystonin (BPAG1) | Binds to microtubules | Binds to actin filaments | A member of the plakin family that links intermediate filaments to the actin cytoskeleton and microtubules.[9][10][11] |
Experimental Protocols for Validating this compound-Microtubule Binding
Two primary in vitro methods are employed to validate the direct binding of this compound to microtubules: the microtubule co-sedimentation assay and the microscopy-based flow chamber assay.
Microtubule Co-sedimentation Assay
This biochemical assay is a robust method to determine if a protein directly binds to microtubules. The principle lies in the fact that microtubules, being large polymers, can be pelleted by ultracentrifugation. If a protein binds to the microtubules, it will co-sediment with them and appear in the pellet fraction.
Experimental Workflow:
Detailed Methodology:
-
Protein Purification: Purify recombinant this compound (preferably a constitutively active form, e.g., MoesinT559D or a truncated version lacking the C-terminal inhibitory domain) and tubulin.
-
Microtubule Polymerization: Polymerize purified tubulin into microtubules by incubation with GTP at 37°C. Stabilize the microtubules with a final concentration of 10 µM taxol.
-
Binding Reaction: Incubate a constant concentration of purified this compound with varying concentrations of taxol-stabilized microtubules in a suitable buffer (e.g., BRB80) for 30 minutes at room temperature. Include a control sample with this compound alone (no microtubules).
-
Co-sedimentation: Layer the reaction mixtures over a glycerol (B35011) cushion (e.g., 40% glycerol in BRB80) to reduce the pelleting of unbound protein aggregates. Centrifuge at high speed (e.g., >100,000 x g) for 30-60 minutes at room temperature to pellet the microtubules and any associated proteins.
-
Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing microtubules and bound protein). Resuspend the pellet in a volume of buffer equal to the supernatant.
-
Quantification: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting for this compound. Quantify the amount of this compound in each fraction using densitometry software like ImageJ.
-
Data Interpretation: The amount of this compound in the pellet fraction will increase with higher concentrations of microtubules, indicating a direct interaction. The dissociation constant (Kd) can be calculated by plotting the concentration of bound this compound against the concentration of microtubules and fitting the data to a binding curve.[1]
Microscopy-Based Flow Chamber Assay
This method provides a direct visualization of the interaction between this compound and microtubules. It is particularly useful for confirming the interaction and observing the behavior of microtubules binding to immobilized this compound.
Experimental Workflow:
Detailed Methodology:
-
Protein and Microtubule Preparation: Purify GST-tagged this compound and polymerize fluorescently labeled tubulin (e.g., rhodamine-labeled) into taxol-stabilized microtubules.
-
Flow Chamber Construction: Create a flow chamber by affixing a coverslip to a glass slide with double-sided tape, leaving channels for fluid exchange.
-
Surface Functionalization:
-
Incubate the chamber with an anti-GST antibody to coat the surface.
-
Wash away unbound antibody.
-
Block the surface with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
-
This compound Immobilization: Flow the purified GST-moesin into the chamber and incubate to allow it to bind to the immobilized anti-GST antibodies. Wash away unbound this compound. A control chamber with GST alone should be prepared in parallel.
-
Microtubule Binding: Flow the fluorescently labeled microtubules into the chamber and incubate for a sufficient time to allow for binding to the immobilized this compound.
-
Wash and Visualization: Gently wash the chamber to remove any unbound microtubules.
-
Imaging: Visualize the chamber using a fluorescence microscope. The presence of fluorescent microtubules bound to the surface in the GST-moesin chamber, and their absence in the GST-only control chamber, confirms a direct interaction.[1]
Signaling and Regulation
The interaction of this compound with microtubules is not constitutive but is regulated by the conformational state of the this compound protein. In its "closed" or dormant state, the C-terminal domain of this compound binds to its N-terminal FERM domain, masking the microtubule-binding site. Activation of this compound, through phosphorylation or binding to phosphoinositides, leads to an "open" conformation, exposing the FERM domain and allowing it to interact with microtubules.
Conclusion
The in vitro validation of this compound's binding to microtubules is essential for understanding its role in integrating the actin and microtubule cytoskeletons. The microtubule co-sedimentation assay provides a quantitative measure of binding affinity, while the microscopy-based flow chamber assay offers direct visual confirmation of the interaction. When compared to other actin-microtubule crosslinking proteins, this compound exhibits a distinct regulatory mechanism based on its conformational state. A thorough understanding of these interactions, facilitated by the experimental approaches detailed in this guide, is critical for researchers in cell biology and for professionals in drug development targeting cytoskeletal dynamics.
References
- 1. The proline-rich domain of tau plays a role in interactions with actin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAP2 and tau bind longitudinally along the outer ridges of microtubule protofilaments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAP2c, but not tau, binds and bundles F-actin via its microtubule binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MAP2/Tau family of microtubule-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multivalent cross-linking of actin filaments and microtubules through the microtubule-associated protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plectin sidearms mediate interaction of intermediate filaments with microtubules and other components of the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plectin - Wikipedia [en.wikipedia.org]
- 8. Specificity of Binding of the Plectin Actin-binding Domain to β4 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DST dystonin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Microtubule stability, Golgi organization, and transport flux require dystonin-a2–MAP1B interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dystonin - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Moesin Antibodies: A Cross-Vendor Comparison
For researchers, scientists, and drug development professionals, selecting the right antibody is paramount to generating reliable and reproducible data. This guide provides a comprehensive cross-validation of commercially available moesin antibodies, offering a side-by-side comparison of their performance in key applications, supported by experimental data from recent validation studies.
This compound, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, is a critical linker between the plasma membrane and the actin cytoskeleton. Its involvement in cell adhesion, motility, and signaling makes it a protein of significant interest in various research fields, including cancer biology and neurodegenerative diseases.[1] Given its importance, the availability of high-quality, specific antibodies is essential. This guide aims to assist researchers in making informed decisions when selecting a this compound antibody by summarizing performance data from different vendors.
Performance Overview
A recent comprehensive study characterized ten commercial this compound antibodies, providing a robust dataset for comparison across Western Blot (WB), Immunoprecipitation (IP), and Immunofluorescence (IF) applications.[2][3] The validation was performed using a standardized experimental protocol that included wild-type and this compound knockout (KO) HeLa cell lines, a critical control for antibody specificity.[2]
Another study provided in-depth in vivo validation for a specific recombinant monoclonal antibody, Abcam's ab52490, in a mouse model of Alzheimer's disease, demonstrating its utility for tissue analysis.[4][5][6][7]
The following tables summarize the key characteristics and performance of a selection of commercially available this compound antibodies based on these validation studies.
Antibody Specification Summary
| Vendor | Catalog Number | Clonality | Host | RRID |
| Abcam | ab52490 | Recombinant Rabbit Monoclonal | Rabbit | AB_881514 |
| Cell Signaling Technology | 3150 | Rabbit Polyclonal | Rabbit | AB_2145423 |
| Proteintech | 16495-1-AP | Rabbit Polyclonal | Rabbit | AB_2282374 |
| Thermo Fisher Scientific | MA5-32231 | Mouse Monoclonal | Mouse | AB_2809228 |
| Novus Biologicals | NBP2-32876 | Mouse Monoclonal | Mouse | AB_2891369 |
Application Performance Summary
| Vendor | Catalog Number | Western Blot (WB) | Immunoprecipitation (IP) | Immunofluorescence (IF) | Notes |
| Abcam | ab52490 | ++ | ++ | ++ | Strong, specific signal in WB with no off-target bands.[8] Efficiently immunoprecipitates this compound.[2] Clear and specific localization in IF.[8] Validated in mouse brain homogenates.[4][5][6][7] |
| Cell Signaling Technology | 3150 | ++ | N/A | + | Detects endogenous levels of total this compound with high specificity and no cross-reactivity with ezrin or radixin.[9] |
| Proteintech | 16495-1-AP | + | + | + | Detects endogenous this compound in various cell lysates.[10] May cross-react with ezrin and radixin.[10] |
| Thermo Fisher Scientific | MA5-32231 | + | - | - | Detects a band at the correct molecular weight in WB, but with some non-specific bands.[2] Did not perform well in IP and IF in the comparative study.[2] |
| Novus Biologicals | NBP2-32876 | + | - | - | Shows a band at the expected molecular weight in WB, but also some cross-reactivity.[2] Not recommended for IP or IF based on the comparative study.[2] |
Legend:
-
++ : High performance (strong, specific signal)
-
+ : Moderate performance
-
- : Low or no performance
-
N/A : Data not available in the cited studies
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. The following are summarized protocols based on the validation studies.
Western Blotting
A standardized Western Blot protocol was used to assess antibody specificity and sensitivity.[2]
-
Lysate Preparation: Wild-type and this compound KO HeLa cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: 20-30 µg of protein lysate was separated on a 4-12% Bis-Tris polyacrylamide gel and transferred to a nitrocellulose membrane.
-
Blocking: Membranes were blocked for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[11]
-
Primary Antibody Incubation: Membranes were incubated with the primary antibody overnight at 4°C with gentle agitation.[11] Antibody dilutions were performed according to manufacturer recommendations or optimized as per the validation study (e.g., Abcam ab52490 at 1:1000).[8]
-
Secondary Antibody Incubation: After washing with TBST, membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal was visualized using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
Immunoprecipitation
Immunoprecipitation was performed to evaluate the ability of the antibodies to bind to native this compound.[2][12][13]
-
Cell Lysate Preparation: HeLa cells were lysed in a non-denaturing lysis buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4) with protease inhibitors.[2]
-
Antibody-Bead Conjugation: 1-2 µg of antibody was incubated with Protein A/G magnetic beads for 1-2 hours at 4°C.
-
Immunoprecipitation: 500 µg of cell lysate was pre-cleared with beads and then incubated with the antibody-bead conjugate overnight at 4°C.
-
Washes: The beads were washed three times with lysis buffer.
-
Elution and Analysis: The immunoprecipitated proteins were eluted in SDS-PAGE sample buffer, boiled, and analyzed by Western Blotting.
Immunofluorescence
Immunofluorescence was used to assess the antibody's ability to detect this compound in its cellular context.[2][14]
-
Cell Culture: Wild-type and this compound KO HeLa cells were seeded on coverslips.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Cells were blocked with 1% BSA and 10% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Cells were incubated with the primary antibody (e.g., Abcam ab52490 at 1:200) for 1 hour at room temperature or overnight at 4°C.[8]
-
Secondary Antibody Incubation: After washing, cells were incubated with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Coverslips were mounted on slides with a DAPI-containing mounting medium and imaged using a confocal microscope.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental logic and this compound's role, the following diagrams are provided.
Caption: this compound activation and its role in linking the plasma membrane to the actin cytoskeleton.
Caption: Experimental workflow for this compound antibody validation using knockout cell lines.
References
- 1. This compound Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of high-performing antibodies for this compound for use in Western Blot, immunoprecipitation, and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and in vivo characterization of research antibodies for this compound, CD44, Midkine, and sFRP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation and in vivo characterization of research antibodies for this compound, CD44, Midkine, and sFRP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Moesin antibody [EP1863Y] (ab52490) | Abcam [abcam.com]
- 9. This compound (Q480) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. This compound antibody (16495-1-AP) | Proteintech [ptglab.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Moesin Expression: A Tale of Two Tissues - Normal vs. Tumor
A comprehensive analysis of moesin expression reveals a significant upregulation in various tumor tissues compared to their normal counterparts, positioning it as a key player in tumorigenesis and a potential prognostic marker.
This compound, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, plays a crucial role in linking the actin cytoskeleton to the plasma membrane, thereby influencing cell adhesion, migration, and signal transduction. While essential for normal cellular function, emerging evidence strongly indicates a dysregulation of this compound expression in a multitude of cancers, often correlating with increased tumor aggressiveness and poor patient outcomes.
Quantitative Comparison of this compound Expression
A systematic review of experimental data highlights a consistent trend of elevated this compound levels in cancerous tissues across different malignancies. This upregulation is observed at both the protein and mRNA levels, suggesting a transcriptional and post-transcriptional deregulation of the this compound gene (MSN).
| Cancer Type | Normal Tissue Expression | Tumor Tissue Expression | Key Findings & Citations |
| Glioblastoma | Low to undetectable | Significantly upregulated | High this compound expression correlates with high-grade glioblastoma.[1][2] this compound acts as an oncoprotein, increasing cell proliferation.[2] |
| Breast Cancer | Low | Upregulated, particularly in ER-negative tumors | Overexpression is associated with lymph node metastasis and advanced clinical stage.[3][4][5][6][7] High expression is a predictor of poor prognosis.[6] |
| Oral Squamous Cell Carcinoma (OSCC) | Weak expression in normal epithelium | Strong cytoplasmic and membranous expression | Increased expression is linked to tumor size, invasion, and lymph node metastasis.[8] Strong this compound expression is an unfavorable prognostic factor.[8] |
| Laryngeal Squamous Cell Carcinoma (LSCC) | Low | Significantly higher mRNA and protein expression | Expression is related to clinical stage, T stage, and cervical lymph node metastasis. |
| Colorectal Cancer (CRC) | Lower expression | Significantly higher expression | Higher MSN expression is associated with poor overall survival, disease-free survival, and relapse-free survival.[9][10] |
| Endometrial Cancer | Low in normal endometrium | Significantly higher in endometrial cancer | Expression increases from benign hyperplasia to atypical hyperplasia to carcinoma.[11][12][13] Correlates with higher tumor grades.[12] |
| Lung Adenocarcinoma | Higher expression in para-carcinoma tissues | Lower expression in tumor tissues | Lower this compound expression is associated with poorer prognosis and advanced TNM stage.[14] |
| Prostate Cancer | - | No significant difference compared to normal adjacent tissue | A significant decrease in this compound staining was observed between Stage 2 and Stage 4 tumors.[15] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess this compound expression:
Immunohistochemistry (IHC)
Immunohistochemistry is utilized to visualize the localization and distribution of this compound protein within tissue samples.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) concentrations.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, followed by blocking with a serum-free protein block to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against this compound (e.g., rabbit anti-moesin) overnight at 4°C.[14]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.[14]
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Scoring: The intensity and percentage of stained cells are scored to provide a semi-quantitative measure of this compound expression.[14]
Western Blotting
Western blotting is employed to quantify the total amount of this compound protein in tissue or cell lysates.
-
Protein Extraction: Total protein is extracted from frozen tissues or cultured cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA (bicinchoninic acid) assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against this compound, followed by an HRP-conjugated secondary antibody.[4][5]
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imager.
-
Analysis: The band intensity for this compound is normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the relative expression levels of this compound mRNA.
-
RNA Extraction: Total RNA is isolated from fresh-frozen tissues or cell lines using a commercial kit.[2]
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with this compound-specific primers and a fluorescent dye (e.g., SYBR Green).[2]
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of this compound mRNA, which is typically normalized to a housekeeping gene (e.g., GAPDH or β-actin) using the ΔΔCt method.[17]
Signaling Pathways and Molecular Interactions
This compound's role in cancer extends beyond its structural function. It is a critical component of signaling pathways that drive tumor progression.
This compound-CD44-Wnt/β-catenin Pathway in Glioblastoma
In glioblastoma, this compound plays a pivotal role in activating the Wnt/β-catenin signaling pathway through its interaction with the cell surface receptor CD44.[2] Overexpressed this compound displaces the tumor suppressor NF2 from its binding site on CD44. This allows this compound to link CD44 to the actin cytoskeleton, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival.[2][18]
Caption: this compound activates the Wnt/β-catenin pathway in glioblastoma.
General Experimental Workflow for this compound Expression Analysis
The following diagram outlines a typical workflow for comparing this compound expression in normal and tumor tissues.
Caption: Workflow for analyzing this compound expression in tissues.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Relationship between this compound expression and breast cancer metastasis [jms.fudan.edu.cn]
- 5. This compound expression is associated with the estrogen receptor-negative breast cancer phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | High this compound Expression Is a Predictor of Poor Prognosis of Breast Cancer: Evidence From a Systematic Review With Meta-Analysis [frontiersin.org]
- 7. This compound expression is a marker of basal breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound expression by tumor cells is an unfavorable prognostic biomarker for oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound (MSN) as a Potential Therapeutic Target for Colorectal Cancer via the β-Catenin-RUNX2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound and Ezrin as New Promising Markers for Early Detection of Endometrial Carcinoma: An Immunohistochemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Could this compound Be a New Marker for Indicating Progression in Endometrial Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound as a prognostic indicator of lung adenocarcinoma improves prognosis by enhancing immune lymphocyte infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemical staining of radixin and this compound in prostatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound is a glioma progression marker that induces proliferation and Wnt/β-catenin pathway activation via interaction with CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Moesin-HER2 Interaction: A Comparative Guide for Breast Cancer Research
For Immediate Release
This guide provides a comparative analysis of the interaction between moesin and the human epidermal growth factor receptor 2 (HER2), a key player in a significant portion of breast cancers. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental evidence confirming this interaction, offers detailed protocols for its validation, and contextualizes its importance within the broader HER2 signaling network.
Executive Summary
This compound, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins that link the actin cytoskeleton to the plasma membrane, has been identified as a crucial regulator of HER2 activity. Evidence confirms that HER2 possesses a binding motif for ERM proteins within its juxtamembrane domain. This interaction is pivotal in maintaining HER2 in a catalytically repressed state. Notably, a low expression of this compound in HER2-positive breast cancers correlates with increased HER2 expression and subsequent activation, highlighting the therapeutic potential of targeting this interaction. This guide presents a compilation of quantitative data, experimental methodologies, and signaling pathway visualizations to facilitate further research into this promising area of cancer biology.
Quantitative Analysis of this compound-HER2 Interaction
The direct interaction between the FERM (four-point-one, ezrin, radixin, this compound) domain of ERM proteins and the juxtamembrane region of HER2 has been quantified. While direct comparative studies of binding affinities with other HER2 interactors are limited, the available data underscores a significant interaction. For context, the binding affinities of well-characterized HER2-targeting therapeutics are also provided.
| Interacting Partner | Method | Reported Affinity (Kd) | Reference |
| This compound (FERM domain) & HER2 (juxtamembrane peptide) | AlphaScreen Assay | Not explicitly a Kd, but demonstrated strong, specific binding.[1] | [1] |
| Trastuzumab (Herceptin®) & HER2 | Scatchard Plot | ~5 nM | [2] |
| Zher2 (Affibody) & HER2 | Surface Plasmon Resonance | 22 pM | [3][4] |
Note: The binding affinities reported above were determined in separate studies and under different experimental conditions. Therefore, direct comparison should be approached with caution. The AlphaScreen assay for the this compound-HER2 interaction provides semi-quantitative evidence of a robust interaction.
Experimental Protocols for Validating this compound-HER2 Interaction
To aid researchers in confirming the this compound-HER2 interaction within their own experimental systems, detailed protocols for two key methodologies are provided below.
Co-Immunoprecipitation (Co-IP) of Endogenous this compound and HER2 from Breast Cancer Cell Lysates
This protocol describes the co-immunoprecipitation of endogenous this compound and HER2 from HER2-positive breast cancer cell lines (e.g., SKBR3, BT474) to demonstrate their physical association.
Materials:
-
HER2-positive breast cancer cell line (e.g., SKBR3)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-HER2 antibody (for immunoprecipitation)
-
Anti-moesin antibody (for Western blotting)
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Culture HER2-positive breast cancer cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarification of Lysate: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the soluble proteins.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-HER2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with an anti-moesin primary antibody.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Expected Results: A band corresponding to the molecular weight of this compound should be detected in the lane containing the HER2 immunoprecipitate, confirming the interaction.
In Situ Proximity Ligation Assay (PLA) for Visualizing this compound-HER2 Interaction
This protocol allows for the visualization of the this compound-HER2 interaction within fixed breast cancer cells, providing spatial information about the complex.
Materials:
-
Breast cancer cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibodies against HER2 and this compound raised in different species (e.g., rabbit anti-HER2 and mouse anti-moesin)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescently labeled oligonucleotides
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Fixation: Culture cells on coverslips, then fix and permeabilize.
-
Antibody Incubation:
-
Block non-specific antibody binding.
-
Incubate with a mixture of primary antibodies against HER2 and this compound.
-
-
PLA Probe Incubation: Wash the cells and incubate with PLA probes (anti-rabbit and anti-mouse secondary antibodies with attached oligonucleotides).
-
Ligation: If the primary antibodies are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.
-
Amplification: The circular DNA is amplified via rolling circle amplification.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a fluorescent spot.
-
Imaging: Visualize the fluorescent spots using a fluorescence microscope. Each spot represents a this compound-HER2 interaction.
Expected Results: The presence of distinct fluorescent puncta in the cells indicates the close proximity and likely interaction between this compound and HER2.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: this compound-HER2 Signaling Pathway in Breast Cancer.
Caption: Co-Immunoprecipitation Experimental Workflow.
Caption: Proximity Ligation Assay Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. eurofins-viracorbiopharma.com [eurofins-viracorbiopharma.com]
- 3. Structural basis for high-affinity HER2 receptor binding by an engineered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for high-affinity HER2 receptor binding by an engineered protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Ezrin and Moesin in T Cells: A Comparative Guide to Functional Redundancy and Specificity
For researchers, scientists, and drug development professionals, understanding the nuanced roles of the highly homologous proteins ezrin and moesin in T lymphocyte function is critical for dissecting signaling pathways and identifying potential therapeutic targets. While often considered functionally redundant, emerging evidence points towards both overlapping and distinct functions in T cell activation, adhesion, and immunological synapse formation.
This guide provides an objective comparison of ezrin and this compound performance in T cells, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Comparative Analysis of Ezrin and this compound Function in T Cells
Ezrin and this compound, members of the Ezrin-Radixin-Moesin (ERM) family of proteins, act as crucial linkers between the plasma membrane and the actin cytoskeleton.[1] In T cells, they are implicated in a range of functions from maintaining cell shape to orchestrating complex signaling events.[2][3] While their high degree of homology suggests overlapping roles, specific experimental approaches have begun to unravel their individual contributions.
T Cell Activation
Both ezrin and this compound are involved in promoting T cell activation.[2][4] Upon T cell receptor (TCR) engagement, both proteins are phosphorylated on a conserved threonine residue and ultimately localize to the distal pole complex (DPC).[2][5] However, ezrin exhibits unique behaviors, such as tyrosine phosphorylation and a transient localization to the immunological synapse (IS) before moving to the DPC.[2][4]
Studies using T cells deficient in either ezrin or this compound show a reduction in Interleukin-2 (IL-2) production, a key indicator of T cell activation.[2][4] This defect is more pronounced in T cells deficient for both proteins, indicating a degree of functional redundancy in this process.[2][4] The combined loss of ezrin and this compound also leads to diminished phosphorylation of phospholipase C-γ1 (PLC-γ1) and a reduced calcium flux, critical downstream events in TCR signaling.[2][5]
| Parameter | Wild-Type T Cells | Ezrin -/- T Cells | This compound siRNA T Cells | Ezrin -/- + this compound siRNA T Cells | Reference |
| IL-2 Production | Normal | Diminished | Diminished | More Pronounced Diminution | [2] |
| PLC-γ1 Phosphorylation | Normal | Normal | Normal | Diminished | [2] |
| Calcium Flux | Normal | Partial Defect | Partial Defect | More Profound Defect | [2] |
| Early TCR Signaling (pERK, pZAP70, pLck) | Intact | Intact | Intact | Normal (pERK1/2), Diminished (pZAP70 in some cases) | [2] |
Immunological Synapse Formation
The formation of the immunological synapse (IS) is a critical event in T cell activation, involving the reorganization of receptors and signaling molecules at the T cell-antigen presenting cell (APC) interface.[6][7] Here, the roles of ezrin and this compound appear more distinct. Some studies suggest that ezrin is involved in recruiting the key signaling kinase ZAP-70 to the IS, a process dependent on ezrin's phosphorylation.[6] In contrast, this compound is proposed to be involved in the removal of the bulky glycoprotein (B1211001) CD43 from the synapse, facilitating the close contact required for efficient TCR engagement.[6][8] However, other studies using ezrin-deficient T cells did not observe defects in the localization of key IS components like PKC-θ and talin, suggesting that this compound can compensate for the loss of ezrin in this context.[2]
T Cell Adhesion and Homing
Ezrin and this compound are required for efficient T cell adhesion and homing to lymphoid organs.[9][10] T cells lacking both proteins show impaired adhesion to the β1 integrin ligand fibronectin.[9] This defect is specific to β1 integrins, as adhesion to the β2 integrin ligand ICAM-1 remains normal.[9][10] The loss of ezrin and/or this compound also leads to defects in uropod formation, a key morphological feature of migrating lymphocytes, in response to fibronectin and VCAM-1.[9]
| Parameter | Wild-Type T Cells | Ezrin -/- T Cells | This compound siRNA T Cells | Ezrin -/- + this compound siRNA T Cells | Reference |
| Adhesion to Fibronectin (β1 integrin) | Normal | Statistically Significant Defect | Statistically Significant Defect | Strikingly Lower Adhesion | [9] |
| Adhesion to ICAM-1 (β2 integrin) | Normal | Normal | Normal | Normal | [9] |
| Uropod Formation (on Fibronectin) | Normal | Significantly Reduced | Significantly Reduced | Profoundly Reduced | [9] |
| Homing to Lymphoid Organs (in vivo) | Normal | - | - | Defective | [9] |
Experimental Protocols
The following are summaries of key experimental protocols used to investigate the function of ezrin and this compound in T cells.
Generation of Ezrin/Moesin-Deficient T Cells
-
Ezrin Conditional Knockout: Mice with a conditional deletion of ezrin in mature T cells are generated using a Cre-Lox system, typically with a CD4-Cre transgene to drive deletion in T cells.[2]
-
This compound Knockdown: Small interfering RNA (siRNA) specific for this compound is used to suppress its expression in T cells.[2][9] T cells are transfected with this compound-specific or control siRNAs using methods like electroporation.[2]
-
Double Deficiency: To study the combined loss, this compound siRNA is used on T cells isolated from ezrin conditional knockout mice.[2][9]
T Cell Activation Assays
-
Stimulation: T cells are stimulated in vitro using plate-bound anti-CD3 and anti-CD28 antibodies to mimic TCR and co-stimulatory signals.[2]
-
IL-2 Measurement: Supernatants from stimulated T cell cultures are collected after 24 hours, and IL-2 levels are quantified by ELISA.[2]
-
Western Blotting for Phosphoproteins: Stimulated T cells are lysed at various time points, and protein lysates are subjected to SDS-PAGE and western blotting using phospho-specific antibodies against key signaling molecules like PLC-γ1, ERK, ZAP70, and Akt.[2]
Immunofluorescence Microscopy for Protein Localization
-
Cell Conjugation: T cells are conjugated with antigen-presenting cells or antibody-coated beads to induce the formation of an immunological synapse.[2]
-
Fixation and Staining: Cell conjugates are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for ezrin, this compound, and various IS or DPC markers (e.g., PKC-θ, CD43).[2]
-
Imaging: Confocal microscopy is used to visualize the subcellular localization of the proteins of interest.[2]
Cell Adhesion and Migration Assays
-
Static Adhesion Assay: T cells are labeled with a fluorescent dye and allowed to adhere to plates coated with extracellular matrix proteins like fibronectin or ICAM-1. Non-adherent cells are washed away, and the fluorescence of adherent cells is measured.[9]
-
Transwell Migration Assay: The chemotactic migration of T cells towards a chemokine (e.g., CCL19) is assessed using transwell chambers with porous membranes. The number of cells that migrate to the lower chamber is quantified.[9]
Visualizing the Pathways and Processes
To better understand the roles of ezrin and this compound, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Simplified T cell activation pathway showing the redundant roles of ezrin and this compound.
Caption: Distinct roles of ezrin and this compound in immunological synapse formation.
Caption: Workflow for comparing ezrin and this compound function in T cells.
References
- 1. Ezrin, Radixin and this compound: Key regulators of membrane-cortex interactions and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ezrin and this compound Function Together to Promote T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ERM (ezrin-radixin-moesin) proteins in T lymphocyte polarization, immune synapse formation and in T cell receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ezrin and this compound function together to promote T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ezrin and this compound Function Together to Promote T Cell Activation [ouci.dntb.gov.ua]
- 6. Immune synapse formation requires ZAP-70 recruitment by ezrin and CD43 removal by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andres Alcover - Cytoskeleton, immunological synapse and T cell activation: role of Ezrin and Adenomatous polyposis coli - Research - Institut Pasteur [research.pasteur.fr]
- 8. researchgate.net [researchgate.net]
- 9. Ezrin and this compound Are Required for Efficient T Cell Adhesion and Homing to Lymphoid Organs | PLOS One [journals.plos.org]
- 10. Ezrin and this compound are required for efficient T cell adhesion and homing to lymphoid organs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Moesin-ICAM-3 Axis: A Critical Nexus in Lymphocyte Polarization and Motility
A Comparative Guide for Researchers and Drug Development Professionals
The interaction between the cytoskeletal linker protein moesin and the intercellular adhesion molecule-3 (ICAM-3) represents a pivotal regulatory point in lymphocyte function. This guide provides a comprehensive comparison of the experimental data defining this interaction, details the methodologies used to elucidate its mechanism, and visualizes the key signaling pathways involved. Understanding this molecular partnership is crucial for developing novel therapeutics targeting immune cell migration in various pathological contexts, including inflammation and cancer.
Quantitative Data Summary
The interaction between this compound and ICAM-3 is tightly regulated and dependent on the activation state and polarization of the lymphocyte. The following table summarizes key quantitative findings from studies investigating this interaction.
| Parameter | Condition | Result | Reference |
| Co-localization of this compound and ICAM-3 | RANTES-stimulated T lymphoblasts | Strong co-localization observed in the uropod of polarized cells. | [1] |
| Constitutively polarized HSB-2 T cell line | This compound and ICAM-3 are constitutively co-localized in the uropod. | [1] | |
| Non-stimulated peripheral blood lymphocytes | Low degree of co-localization and cell polarity. | [1] | |
| This compound-ICAM-3 Co-immunoprecipitation | RANTES-stimulated T lymphoblasts | Significant co-immunoprecipitation of this compound with ICAM-3. | [1] |
| Anti-ICAM-3 mAb (HP2/19) stimulated T lymphoblasts | Enhanced co-immunoprecipitation of this compound with ICAM-3. | [1] | |
| HSB-2 T cell line | Constitutive association of this compound with ICAM-3 detected. | [1] | |
| RANTES-stimulated T lymphoblasts treated with butanedione monoxime (myosin-disrupting drug) | Greatly diminished interaction between this compound and ICAM-3. | [1] | |
| Binding Domain | GST fusion protein with ICAM-3 cytoplasmic tail | Specifically precipitated this compound from Jurkat T cell lysates. | [1] |
Signaling Pathways and Experimental Workflows
The interaction between this compound and ICAM-3 is a downstream event following chemokine-induced signaling, leading to lymphocyte polarization. The following diagrams illustrate the key signaling pathway and a typical experimental workflow to study this interaction.
References
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal Procedures for Moesin
For researchers, scientists, and drug development professionals, the proper disposal of moesin, a recombinant protein, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposing of biological materials is paramount to ensure the safety of laboratory personnel and the surrounding environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, based on best practices for recombinant protein waste management. It is essential to always consult your institution's specific Environmental Health and Safety (EHS) guidelines in conjunction with this information.
Risk Assessment and Waste Categorization
Prior to disposal, a thorough risk assessment of this compound-containing waste must be conducted. The primary factors to consider are its biological origin (recombinant protein often expressed in organisms like E. coli), its potential bioactivity, and any chemical agents it may be mixed with.[1] Based on this assessment, the waste will be categorized as follows:
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous | This compound protein solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern. | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1] |
| Chemically Hazardous | This compound protein mixed with hazardous chemicals (e.g., solvents, detergents, heavy metals). | Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[1] |
| Biohazardous | This compound protein expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors), or materials that have come into contact with these. This includes recombinant or synthetic nucleic acids.[1][2] | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1][2] |
| Sharps Waste | Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound. | Collection in a designated, puncture-proof sharps container for specialized disposal.[1] |
Experimental Protocols for Inactivation
For non-hazardous and biohazardous liquid this compound waste, inactivation is a crucial step to neutralize any potential biological activity before final disposal.
Chemical Inactivation (Bleach Treatment): [1][2]
-
Preparation: Prepare a fresh 10% bleach solution (sodium hypochlorite).
-
Application: Add the bleach solution to the liquid this compound waste to achieve a final concentration of at least 1% bleach.
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralization (if required): If mandated by local regulations, neutralize the bleach solution with a suitable quenching agent, such as sodium thiosulfate.
-
Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.[1]
Heat Inactivation (Autoclaving): [2][3]
-
Containment: Place the this compound waste in a heat-resistant, autoclavable container (e.g., autoclave bag for solid waste, loosely capped bottle for liquid waste). Ensure the container is not sealed tightly to allow for steam penetration.[2]
-
Operation: Process the waste in an autoclave according to the manufacturer's instructions, typically at 121°C for at least 30 minutes.
-
Cooling: Allow the autoclaved waste to cool to room temperature before handling.
-
Disposal: Once cooled and sterilized, the waste can be disposed of in the regular trash, provided it is in a clear or orange biohazard bag that has been autoclaved. Red biohazard bags may require special disposal procedures even after autoclaving.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.
By adhering to these guidelines and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound and other recombinant proteins, fostering a culture of safety and environmental stewardship within the laboratory.
References
Essential Safety and Logistical Information for Handling Moesin
This document provides comprehensive guidance on the safe handling and disposal of moesin, a recombinant protein. The protocols outlined are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain experimental integrity. Adherence to these procedures is crucial for minimizing risks and establishing a foundation of trust in laboratory operations.
Understanding this compound
This compound is a member of the Ezrin, Radixin, this compound (ERM) family of proteins.[1] These proteins act as crucial linkers between the plasma membrane and the actin cytoskeleton, playing a significant role in cell adhesion, membrane ruffling, and microvilli formation.[1] As a recombinant protein, this compound is not inherently hazardous; however, it should be handled with standard laboratory precautions to prevent contamination and ensure personnel safety.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on standard laboratory practices for non-hazardous biological materials.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Powder-free | Prevents skin contact and contamination of the protein solution.[2][3] |
| Eye Protection | Safety Glasses | with side shields or goggles | Protects eyes from potential splashes or aerosols.[2][3] |
| Body Protection | Laboratory Coat | --- | Protects clothing and skin from accidental spills.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation:
-
Ensure the work area is clean and decontaminated with a suitable disinfectant (e.g., 70% ethanol (B145695) or 10% bleach solution).[3]
-
Gather all necessary materials, including the this compound vial, appropriate buffers, and calibrated pipettes.
-
Before use, inspect the vial for any damage.[3]
3.2. Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
3.3. Reconstitution and Handling:
-
If the this compound protein is in a lyophilized form, reconstitute it according to the manufacturer's specific instructions, typically with sterile water or a recommended buffer.[3]
-
To minimize aerosol generation, use proper pipetting techniques.[3]
-
Handle the protein solution gently to avoid denaturation.
3.4. Storage:
-
For long-term storage, it is generally recommended to store this compound solutions at -20°C or -80°C.[4]
-
To avoid repeated freeze-thaw cycles, which can degrade the protein, it is best practice to aliquot the protein solution into single-use volumes before freezing.[4][5]
-
Always refer to the manufacturer's data sheet for specific storage recommendations.[6]
3.5. Post-Handling:
-
Securely cap all containers holding the this compound protein.
-
Decontaminate the work surface thoroughly.[3]
-
Remove PPE in the correct order: first gloves, then the lab coat, and finally the safety glasses.
-
Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[2][3]
This compound Activation Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the activation of this compound, a key process for its function in linking the actin cytoskeleton to the plasma membrane.
Disposal Plan
Proper disposal of this compound and related materials is essential to maintain a safe laboratory environment.
5.1. Liquid Waste:
-
All liquid waste containing this compound, including unused solutions and contaminated buffers, should be collected in a designated and clearly labeled waste container.
-
Decontaminate the collected liquid waste, typically by adding a 10% bleach solution and allowing for adequate contact time, before disposing of it down the drain with copious amounts of water, in accordance with institutional guidelines.[3]
5.2. Solid Waste:
-
All solid waste that has come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be disposed of in a designated biohazard bag.[3]
-
These biohazard bags should be autoclaved before being disposed of with regular laboratory waste, following institutional protocols.
5.3. Spills:
-
In the event of a spill, immediately alert others in the area.[3]
-
Wearing appropriate PPE, cover the spill with absorbent material.[3]
-
Apply a 10% bleach solution or another suitable disinfectant to the spill area and allow for sufficient contact time.[3]
-
Clean up the spill using absorbent materials and dispose of them as biohazardous waste.[3]
-
Thoroughly decontaminate the spill area again with a disinfectant.[3]
By adhering to these safety and handling protocols, researchers can ensure a secure and efficient working environment when working with this compound. Always consult your institution's specific safety guidelines and the manufacturer's safety data sheet for the most comprehensive information.
References
- 1. Ezrin/radixin/moesin proteins and Rho GTPase signalling in leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of this compound, a Protein That Links Actin Cytoskeleton to the Plasma Membrane, Occurs by Phosphatidylinositol 4,5-bisphosphate (PIP2) Binding Sequentially to Two Sites and Releasing an Autoinhibitory Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ezrin, Radixin and this compound: key regulators of membrane-cortex interactions and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Figure 1 from Activation of this compound, a Protein That Links Actin Cytoskeleton to the Plasma Membrane, Occurs by Phosphatidylinositol 4,5-bisphosphate (PIP2) Binding Sequentially to Two Sites and Releasing an Autoinhibitory Linker* | Semantic Scholar [semanticscholar.org]
- 6. sdbonline.org [sdbonline.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
